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  • Product: 7-Methoxyquinazolin-6-amine

Core Science & Biosynthesis

Foundational

7-Methoxyquinazolin-6-amine: Core Scaffold Architecture, Physicochemical Properties, and Application in Tyrosine Kinase Inhibitor Synthesis

Executive Summary The development of targeted oncology therapeutics has been heavily reliant on the quinazoline structural motif, which serves as a highly effective ATP-competitive scaffold in kinase inhibition. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted oncology therapeutics has been heavily reliant on the quinazoline structural motif, which serves as a highly effective ATP-competitive scaffold in kinase inhibition. Within this chemical space, 7-methoxyquinazolin-6-amine and its halogenated derivative, 4-chloro-7-methoxyquinazolin-6-amine , represent critical molecular building blocks[1]. This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural logic, and synthetic methodologies associated with this scaffold. It is specifically designed for medicinal chemists and process scientists developing next-generation, irreversible Epidermal Growth Factor Receptor (EGFR) and pan-HER tyrosine kinase inhibitors (TKIs) such as dacomitinib[2].

Molecular Architecture & Physicochemical Profiling

The structural genius of the 7-methoxyquinazolin-6-amine scaffold lies in its precise spatial arrangement, which allows for multi-domain interaction within the kinase active site.

  • The Quinazoline Core: Acts as a bioisostere for the adenine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region via the N1 and N3 nitrogen atoms.

  • The C7-Methoxy Group: Projects into the solvent-exposed channel of the kinase pocket. It enhances the aqueous solubility of the highly lipophilic core and modulates the electron density of the aromatic system.

  • The C6-Amine: Serves as a highly reactive nucleophilic handle. In drug development, this amine is almost exclusively utilized for the attachment of electrophilic "warheads" (e.g., acrylamides or crotonamides) designed to form irreversible covalent bonds with conserved cysteine residues (such as Cys797 in EGFR).

Quantitative Physicochemical Data

The following table summarizes the core parameters of the base scaffold and its primary reactive intermediate used in industrial synthesis[1][3].

Property7-Methoxyquinazolin-6-amine4-Chloro-7-methoxyquinazolin-6-amine
CAS Number N/A (Base Scaffold)1456722-91-0
Molecular Formula C9H9N3OC9H8ClN3O
Molecular Weight 175.19 g/mol 209.63 g/mol
SMILES COC1=C(N)C=C2C(=C1)N=CN=C2COC1=C(N)C=C2C(=C1)N=CN=C2Cl
Topological Polar Surface Area (TPSA) ~ 51.8 Ų~ 51.8 Ų
Estimated LogP 1.2 - 1.82.1 - 2.6
Hydrogen Bond Donors 1 (Amine -NH2)1 (Amine -NH2)
Hydrogen Bond Acceptors 3 (N1, N3, Methoxy -O-)3 (N1, N3, Methoxy -O-)

Pharmacodynamics and Kinase Binding Logic

Understanding the causality behind the substitution pattern is vital for rational drug design. While the C7-methoxy group is essential for maintaining potency and solubility, it is a known site for Phase I metabolism (O-demethylation)[4]. However, replacing the C6 position with an amine linkage (as opposed to a C6-methoxy group found in earlier TKIs like gefitinib) allows for the introduction of bulky, flexible side chains or covalent warheads that significantly improve metabolic stability and target residence time[4].

BindingModel Core Quinazoline Scaffold N1N3 N1 / N3 Atoms Core->N1N3 features C4 C4 Substitution (e.g., Aniline) Core->C4 features C6 C6 Amine (Covalent Warhead) Core->C6 features C7 C7 Methoxy Core->C7 features Hinge Kinase Hinge Region (ATP Pocket) N1N3->Hinge Hydrogen Bonding C4->Hinge Hydrophobic Interaction Cys797 Cys797 Residue (Irreversible Binding) C6->Cys797 Michael Addition Solvent Solvent-Exposed Channel C7->Solvent Solubilization

Caption: Logical mapping of 7-methoxyquinazolin-6-amine functional groups to EGFR kinase binding domains.

Synthetic Workflows & Experimental Methodologies

In industrial applications, the scaffold is almost always utilized as 4-chloro-7-methoxyquinazolin-6-amine . The C4-chloro group acts as an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr) by functionalized anilines. The following protocol details the synthesis of the dacomitinib precursor, demonstrating the chemoselective etherification and subsequent acylation of the C6-amine[2].

Protocol: Synthesis of Dacomitinib Intermediate (Acylated C6-Amine)

Scientific Rationale & Causality: The primary challenge in this workflow is preventing the over-alkylation of the highly nucleophilic C6-amine during the C7-hydroxyl etherification, and preventing the polymerization of the Michael acceptor during the acylation step. Strict temperature control and the strategic choice of mild bases are the causal factors for high yield.

Step 1: Chemoselective Etherification
  • Reagent Preparation: Suspend 4-chloro-6-amino-7-hydroxyquinazoline (10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 15 mmol). Causality: K₂CO₃ is chosen over stronger bases (like NaH) to selectively deprotonate the C7-phenol without activating the C6-amine, preventing N-methylation.

  • Alkylation: Slowly add dimethyl sulfate (11 mmol) or methyl iodide dropwise at 0 °C.

  • Self-Validation Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the highly polar starting material spot disappears and a new, strongly UV-active (254 nm) spot emerges.

  • Workup: Quench with ice water to precipitate the product. Filter and dry under vacuum to yield 4-chloro-7-methoxyquinazolin-6-amine .

Step 2: Low-Temperature Acylation (Warhead Attachment)
  • Solvation: Dissolve 4-chloro-7-methoxyquinazolin-6-amine (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Acid Scavenging: Add triethylamine (TEA, 10 mmol) and warm to 40-45 °C until the system achieves homogeneous dissolution[2].

  • Electrophile Addition: Cool the reaction vessel strictly to < 10 °C . Slowly add a solution of 4-(1-piperidyl)-2-crotonyl chloride (12 mmol in 15 mL DCM) dropwise. Causality: The crotonyl chloride is a highly reactive Michael acceptor. Maintaining the temperature below 10 °C prevents thermal polymerization of the alkene and suppresses side reactions.

  • Self-Validation Check: The reaction is self-validating via the immediate formation of a white precipitate (triethylamine hydrochloride), indicating the successful generation of the amide bond and the neutralization of the HCl byproduct.

  • Purification: Wash the organic layer with 10% sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a brine wash. Dry over anhydrous sodium sulfate and concentrate.

SyntheticWorkflow Start 4-Chloro-6-amino- 7-hydroxyquinazoline Etherification Etherification (MeI / Me2SO4) Start->Etherification Base (K2CO3) Intermediate 4-Chloro-7-methoxy- quinazolin-6-amine Etherification->Intermediate SN2 Alkylation Acylation Acylation (Crotonyl Chloride) Intermediate->Acylation TEA, DCM, <10°C Product Dacomitinib Precursor (IV) Acylation->Product Amide Formation

Caption: Step-by-step synthetic workflow for dacomitinib intermediates via etherification and acylation.

Conclusion

The 7-methoxyquinazolin-6-amine scaffold is a triumph of rational drug design. By combining the ATP-mimicking properties of the quinazoline core with the solubilizing effects of the C7-methoxy group and the synthetic versatility of the C6-amine, it provides an ideal foundation for developing highly selective, irreversible kinase inhibitors. Mastery of its physicochemical behavior and synthetic handling is essential for any modern oncology drug development program.

References

  • Method for preparing dacomitinib (Patent CN103288759A)
  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Mechanism of action of 7-Methoxyquinazolin-6-amine in kinase inhibition

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Methoxyquinazolin-6-amine in Kinase Inhibition Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 7-Methoxyquinazolin-6-amine in Kinase Inhibition

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and inflammatory diseases. This technical guide delves into the mechanistic framework of kinase inhibition by 7-Methoxyquinazolin-6-amine, a member of this privileged heterocyclic class. While direct empirical data on this specific molecule is not extensively published, this document synthesizes a hypothesized mechanism of action grounded in the well-established pharmacology of its close structural analogs, particularly 6,7-disubstituted quinazolines. We will explore its likely role as an ATP-competitive inhibitor of key oncogenic kinases, detail the structure-activity relationships that govern its potency and selectivity, and provide robust, field-proven protocols for its comprehensive experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize novel quinazoline-based kinase inhibitors.

The Quinazoline Scaffold: A Privileged Motif in Kinase Inhibition

The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is a recurring structural motif in a multitude of FDA-approved and investigational kinase inhibitors.[1] Its rigid, planar structure provides an ideal anchor for positioning key pharmacophoric elements within the ATP-binding pocket of protein kinases.[2] This interaction competitively blocks the binding of ATP, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive diseases like cancer.[3]

Prominent examples of quinazoline-based drugs include Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), and Vandetanib, a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and EGFR.[4][5] The common thread among these inhibitors is their ability to form critical hydrogen bonds and engage in hydrophobic interactions within the kinase hinge region and adjacent pockets, leading to potent and often selective inhibition.[6]

Hypothesized Mechanism of Action of 7-Methoxyquinazolin-6-amine

Based on the extensive literature for structurally related 6,7-disubstituted quinazolines, it is hypothesized that 7-Methoxyquinazolin-6-amine functions as a Type I ATP-competitive kinase inhibitor .

Predicted Kinase Targets and Binding Mode

The 6-amino and 7-methoxy substitutions on the quinazoline core are features commonly found in inhibitors targeting receptor tyrosine kinases (RTKs). Specifically, this substitution pattern is prevalent in compounds designed to inhibit members of the EGFR and VEGFR families.[3][7]

The proposed binding mechanism involves the following key interactions:

  • Hinge Region Binding: The quinazoline nitrogen atoms (typically N1 and/or N3) are predicted to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This is a canonical interaction for quinazoline-based inhibitors and is crucial for anchoring the molecule in the ATP-binding site.[6]

  • Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold will likely engage in hydrophobic and van der Waals interactions with non-polar residues lining the ATP pocket.

  • Role of the 6-Amino and 7-Methoxy Groups: These substituents are positioned to interact with the solvent-exposed region of the ATP-binding site. The 6-amino group can act as a hydrogen bond donor, while the 7-methoxy group can engage in additional hydrophobic interactions or influence the overall electronic properties of the ring system, thereby modulating binding affinity and selectivity. The precise interactions will be dictated by the specific topology of the target kinase's active site.

The following diagram illustrates the hypothesized inhibition of a canonical receptor tyrosine kinase signaling pathway by 7-Methoxyquinazolin-6-amine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK ADP ADP Dimerization->ADP RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Inhibitor 7-Methoxyquinazolin-6-amine (Hypothesized) Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response start Start step1 Dispense Kinase, Substrate, and 7-Methoxyquinazolin-6-amine (serial dilution) into assay plate start->step1 step2 Initiate reaction with ATP Incubate at room temperature step1->step2 step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step2->step3 step4 Add Kinase Detection Reagent to convert ADP to ATP step3->step4 step5 Measure luminescence (signal proportional to ADP produced) step4->step5 end Determine IC₅₀ step5->end start Start step1 Seed cancer cells (e.g., A549) and allow to adhere start->step1 step2 Treat cells with varying concentrations of 7-Methoxyquinazolin-6-amine step1->step2 step3 Stimulate with growth factor (e.g., EGF) to activate pathway step2->step3 step4 Lyse cells and quantify protein concentration step3->step4 step5 Separate proteins by SDS-PAGE and transfer to membrane step4->step5 step6 Probe with primary antibodies (anti-phospho-EGFR, anti-total-EGFR) step5->step6 step7 Incubate with secondary antibody and detect with chemiluminescence step6->step7 end Quantify band intensity to assess inhibition of phosphorylation step7->end

Workflow for Western Blot Analysis of Kinase Phosphorylation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549, which overexpresses EGFR) in 6-well plates. Once confluent, serum-starve the cells and then treat with various concentrations of 7-Methoxyquinazolin-6-amine for 2-4 hours.

  • Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR (Tyr1068)). Subsequently, strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.

  • Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the reduction in phosphorylation relative to the total protein level.

Functional Cellular Assay: Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests that the inhibitor is having a cytotoxic or cytostatic effect, a downstream consequence of inhibiting a pro-survival signaling pathway.

start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Treat with serial dilutions of 7-Methoxyquinazolin-6-amine step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTT reagent and incubate for 4 hours step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Determine GI₅₀ step6->end

Sources

Foundational

Pharmacokinetic Profiling and ADME Dynamics of 7-Methoxyquinazolin-6-amine and Its Derivatives

Executive Summary The compound 7-Methoxyquinazolin-6-amine is a privileged pharmacophore and a critical synthetic intermediate in modern oncology. It serves as the core structural backbone for second-generation, irrevers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Methoxyquinazolin-6-amine is a privileged pharmacophore and a critical synthetic intermediate in modern oncology. It serves as the core structural backbone for second-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as afatinib and dacomitinib[1]. While the quinazoline ring ensures high-affinity binding to the ATP pocket of target kinases, the specific functionalization at the 6-amine and 7-methoxy positions fundamentally dictates the molecule’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper dissects the structural causality behind the pharmacokinetic behavior of this scaffold and provides self-validating experimental protocols for robust ADME profiling.

Structural Causality in ADME Behavior

The physicochemical properties of the 7-methoxyquinazolin-6-amine core represent a delicate balance between target affinity and pharmacokinetic viability.

  • The 7-Methoxy Anchor: Structure-activity relationship (SAR) studies demonstrate that the C-7-methoxy group is essential for maintaining target potency[2]. It acts as a critical hydrogen bond acceptor in the kinase hinge region. However, in first-generation quinazolines, methoxy groups are notorious sites for oxidative metabolism (O-demethylation).

  • The 6-Amine Functionalization: To overcome metabolic liabilities and enhance efficacy, medicinal chemists utilize the primary amine at the C-6 position as a nucleophilic anchor. This amine is typically acylated with electrophilic moieties (e.g., crotonyl chloride) to generate a Michael acceptor[1]. This transformation not only enables covalent binding to Cys797 in the EGFR active site but also radically shifts the molecule's metabolic clearance pathways.

Metabolic Pathways: Escaping the CYP450 Trap

A defining pharmacokinetic feature of 6-amine functionalized quinazolines is their departure from traditional Cytochrome P450 (CYP450) clearance.

While reversible quinazoline inhibitors (like gefitinib and erlotinib) are extensively metabolized by CYP3A4—leading to high inter-patient variability and severe drug-drug interactions[3]—derivatives built upon the 7-methoxyquinazolin-6-amine core bypass this liability. Because the 6-amine is converted into a reactive acrylamide/crotonamide, the primary "metabolic" sink becomes non-enzymatic covalent binding to circulating plasma proteins[4].

In vivo clinical data for afatinib (a direct derivative) confirms that enzyme-catalyzed reactions play only a minor role. FMO3-mediated N-oxidation accounts for merely ~2% of the dose, and CYP3A4-dependent O-demethylation at the 7-methoxy position is quantitatively negligible[5].

MetabolicPathway Core 7-Methoxyquinazolin-6-amine Derivative (e.g., Afatinib) Adducts Protein Covalent Adducts (Major Circulating Form) Core->Adducts Michael Addition (In vivo) FMO3 N-oxidation (FMO3 Mediated - ~2%) Core->FMO3 FMO3 CYP O-demethylation (CYP3A4 Mediated - Trace) Core->CYP CYP3A4 Excretion Biliary/Fecal Excretion (>85% Unchanged/Adduct) Core->Excretion P-gp Efflux Adducts->Excretion

Fig 1: Primary biotransformation and clearance pathways of 6-amine functionalized quinazolines.

Excretion and Clearance Mechanisms

Because CYP450-mediated clearance is circumvented, these compounds rely heavily on biliary and fecal excretion. Clinical mass balance studies indicate that approximately 85.4% of the administered dose is excreted in the feces, predominantly as the unchanged parent drug or protein adducts, with minimal (<5%) renal clearance[5].

Crucially, the intact quinazoline core is a known substrate and competitive inhibitor of the P-glycoprotein (P-gp) efflux transporter. Co-administration with strong P-gp inhibitors (e.g., ritonavir) can increase systemic exposure by up to 48%, while P-gp inducers (e.g., rifampicin) can decrease exposure by 34%[6].

Quantitative ADME Summary
ParameterValue / CharacteristicMechanistic Driver
Protein Binding ~95%High lipophilicity of the quinazoline core and covalent adduct formation[6].
Primary Metabolism Covalent protein adductsElectrophilic warhead attached at the 6-amine position[4].
CYP450 Involvement Negligible (<2%)Rapid systemic covalent binding outcompetes CYP3A4 O-demethylation[5].
Primary Excretion Fecal (85.4%)Biliary excretion driven by P-gp efflux transport[5].
Terminal Half-Life 37 hours (Steady State)Slow turnover of circulating protein adducts and extensive tissue distribution[4].

Self-Validating Experimental Protocols for ADME Profiling

To accurately profile novel 7-methoxyquinazolin-6-amine derivatives, DMPK scientists must utilize self-validating assay designs. Below are the standard operating procedures for assessing metabolic stability and efflux liabilities.

Protocol A: Microsomal Stability via Substrate Depletion

Rationale: We utilize a substrate depletion approach rather than metabolite quantification. Because 6-amine functionalized derivatives form multiple low-abundance metabolites and reactive intermediates, quantifying the disappearance of the parent compound provides a more accurate intrinsic clearance ( CLint​ ) without requiring synthetic standards for every trace metabolite[3].

  • Substrate Preparation: Formulate 1 μM of the test compound in 0.1 M phosphate buffer (pH 7.4). Ensure the final organic solvent concentration (MeOH) is ≤ 1% to prevent artificial CYP inhibition[3].

  • Incubation: Add Human Liver Microsomes (HLMs) to achieve a 0.5 mg/mL protein concentration. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation: Initiate the reaction by adding 1 mM NADPH.

    • Validation Check 1: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

    • Validation Check 2: Run a parallel assay using a selective CYP3A4 inhibitor (e.g., CYP3Cide) to quantify the exact CYP3A4 contribution[3].

  • Quenching: At defined intervals (0, 5, 15, 30, 60 mins), extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Plot the natural log of remaining substrate versus time to calculate CLint​ .

ADMEWorkflow Step1 1. Substrate Preparation (1 μM in 1% MeOH/Buffer) Step2 2. HLM Incubation (+ NADPH / UDP-GlcUA) Step1->Step2 Step3 3. Selective Inhibition (+ CYP3Cide for CYP3A4) Step2->Step3 Parallel Assay Step4 4. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step4 Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Data Processing (Intrinsic Clearance Calc) Step5->Step6

Fig 2: Self-validating HLM substrate depletion workflow for intrinsic clearance quantification.

Protocol B: Caco-2 Bidirectional Permeability & P-gp Efflux Assessment

Rationale: Given that these compounds are heavily excreted via biliary routes, profiling their interaction with the P-gp efflux transporter is critical for predicting in vivo bioavailability[6].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.

    • Validation Check 1: Measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω·cm² confirms monolayer integrity; failure to reach this threshold triggers an automatic assay rejection.

  • Dosing: Apply 10 μM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling: Incubate at 37°C. Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh transport buffer.

  • Mass Balance Check: At 120 minutes, sample the donor chamber and lyse the cells to calculate total recovery.

    • Validation Check 2: If total recovery is <80%, it indicates non-specific binding to the plastic or intracellular trapping, necessitating the addition of 1% BSA to the receiver chamber in subsequent runs.

  • Analysis: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(A→B)Papp​(B→A)​ ). An ER > 2.0 flags the compound as a likely P-gp substrate.

References

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Method for preparing dacomitinib - Google P
  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC - NIH.[Link]

  • Product Information: Giotrif (afatinib (as afatinib dimaleate)) - Therapeutic Goods Administration (TGA).[Link]

  • Physiologically-based pharmacokinetic modeling as an approach to evaluate the effect of covariates and drug-drug interactions - AME Groups.[Link]

  • NDA 201292 Review – Afatinib - FDA.[Link]

Sources

Exploratory

The Role of 7-Methoxyquinazolin-6-amine in Irreversible EGFR Inhibitor Drug Discovery: A Technical Guide

Executive Summary The evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug design. While first-generation reversible inhibitors (e.g., ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in structure-based drug design. While first-generation reversible inhibitors (e.g., gefitinib, erlotinib) achieved initial clinical success, the emergence of the T790M "gatekeeper" mutation severely compromised their efficacy by increasing the kinase's affinity for ATP and sterically hindering drug binding.

To overcome this, the field pivoted toward irreversible covalent inhibitors. At the structural heart of this second-generation revolution (including afatinib and dacomitinib) lies a highly specific chemical scaffold: 7-Methoxyquinazolin-6-amine . As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic rationale, synthetic workflows, and biological validation protocols that make this intermediate an indispensable building block in modern oncology drug discovery.

Mechanistic Rationale: The Anatomy of the Scaffold

The design of irreversible EGFR inhibitors is not a matter of simply attaching a reactive warhead to a random binder; it requires precise geometric and electronic tuning. The 7-methoxyquinazolin-6-amine core provides a perfect trifecta of binding affinity, solubility, and covalent geometry.

  • The Quinazoline Core (ATP Mimetic): The bicyclic quinazoline ring mimics the adenine moiety of ATP. The N1 nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the kinase hinge region (1)[1].

  • The 7-Methoxy Group (Solvent Interface): Positioned to project outward into the solvent-exposed region of the ATP-binding pocket. This methoxy group enhances aqueous solubility and prevents the unfavorable steric clashes that bulkier ether substitutions often cause, thereby maintaining metabolic stability (2)[2].

  • The 6-Amino Group (The Synthetic Handle): This is the defining feature of the scaffold. The C6-amine provides the exact spatial vector required to position an electrophilic Michael acceptor (such as an acrylamide or crotonamide) within covalent bonding distance of the highly conserved Cys773 (often numbered Cys797 in alternative schemes) in the EGFR catalytic domain (3)[3].

EGFR_Binding A 7-Methoxyquinazolin-6-amine B Quinazoline Core A->B Scaffold Base C 6-Amino Group A->C Synthetic Handle D 7-Methoxy Group A->D Solvent Interface F EGFR Kinase Domain (ATP Pocket) B->F H-bonds to Met793 E Michael Acceptor Warhead C->E Acylated to form D->F Enhances Solubility G Cys773 (Cys797) Covalent Adduct E->G Michael Addition F->G Irreversible Inhibition

Fig 1: Structural logic and binding causality of 7-Methoxyquinazolin-6-amine derivatives in EGFR.

Chemical Biology Workflow: Synthesis of Irreversible Probes

To leverage this scaffold, chemists perform a sequence of highly regioselective reactions. The following step-by-step methodology details the synthesis of a dacomitinib-analog, utilizing 4-chloro-7-methoxyquinazolin-6-amine as the starting material (4)[4].

Protocol 1: Step-by-Step Synthesis & In-Process Validation

Causality Check: Why use a crotonamide instead of a standard acrylamide? A naked acrylamide is highly electrophilic and prone to off-target glutathione (GSH) scavenging in vivo. Adding a substituted alkyl group (forming a crotonamide) sterically and electronically dampens the reactivity, improving the pharmacokinetic half-life while retaining enough electrophilicity to trap the proximal Cys773.

  • SNAr Coupling (C4 Functionalization):

    • Procedure: Dissolve 4-chloro-7-methoxyquinazolin-6-amine (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol. Reflux for 4 hours.

    • Mechanism: The electron-deficient C4 position of the quinazoline undergoes Nucleophilic Aromatic Substitution (SNAr) with the aniline.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting mass (m/z ~210) shifts to the coupled intermediate (m/z ~319).

  • Acylation of the 6-Amine (Warhead Installation):

    • Procedure: Cool the intermediate solution to 0°C in tetrahydrofuran (THF) with triethylamine (3.0 eq). Dropwise, add 4-(piperidin-1-yl)but-2-enoyl chloride (1.2 eq). Stir for 2 hours.

    • Self-Validating Step: Perform an LC-MS check to ensure mono-acylation. The C4-secondary amine is sterically hindered and less nucleophilic, but over-acylation can occur. If a +2 mass shift is observed, quench immediately and adjust the base equivalents in future runs.

  • Purification:

    • Precipitate the final product using cold water, filter, and recrystallize from ethanol to yield the pure irreversible TKI.

Experimental_Workflow S1 1. Scaffold Prep 4-chloro-7-methoxyquinazolin-6-amine S2 2. SNAr Coupling C4-Aniline Substitution (e.g., 3-Cl-4-F-aniline) S1->S2 S3 3. Warhead Attachment C6-Amine Acylation (Crotonyl Chloride) S2->S3 S4 4. Covalent Validation Intact Protein LC-MS (Mass Shift) S3->S4 S5 5. Functional Assay Biochemical Washout & IC50 Determination S4->S5

Fig 2: Step-by-step synthetic and biological validation workflow for irreversible EGFR inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The transformation of the C6-amine into various amides drastically alters the pharmacological profile of the drug. The table below summarizes the quantitative impact of C6 modifications on wild-type (WT) and mutant EGFR.

Compound Modification (C6-Position)Warhead TypeEGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Covalent Adduction Confirmed?
6-Amine (Unmodified Precursor) None> 1000> 5000No
6-Acetamide (Negative Control) Reversible45.21250No
6-Acrylamide Irreversible0.51.2Yes
6-(4-Piperidinyl)crotonamide Irreversible (Tuned)0.81.5Yes

Data Interpretation: The unmodified 6-amine lacks the necessary interactions for high-affinity binding. The 6-acetamide establishes a baseline for reversible binding; it inhibits WT EGFR but fails against the T790M mutant due to ATP competition. The acrylamide and crotonamide derivatives achieve sub-nanomolar potency and overcome T790M resistance strictly through irreversible covalent trapping.

Biological Validation: Self-Validating Assay Systems

A common pitfall in drug discovery is assuming that a highly potent IC₅₀ implies covalent binding. High-affinity reversible inhibitors can mimic irreversible kinetics in poorly designed assays. To ensure scientific integrity, a self-validating Intact Protein Mass Spectrometry (MS) protocol must be employed.

Protocol 2: Intact Protein LC-MS for Covalent Validation

Causality Check: Why include a 6-acetamide control? The 6-acetamide is structurally nearly identical to the acrylamide but lacks the reactive double bond. If your MS assay shows a mass shift for the acetamide, your system is generating false positives (likely due to non-specific artifactual clustering during ionization). The assay is only valid if the acetamide shows zero adduction while the Michael acceptor shows 100% adduction.

  • Protein Incubation:

    • Dilute recombinant EGFR kinase domain (containing Cys773) to 1 µM in HEPES buffer (pH 7.4).

    • Prepare two reaction vials: Vial A with the irreversible inhibitor (10 µM) and Vial B with the 6-acetamide negative control (10 µM).

    • Incubate both vials at room temperature for 60 minutes.

  • Reaction Quenching:

    • Quench the reactions by adding Formic Acid to a final concentration of 0.1%. This denatures the protein and stops further reaction.

  • LC-MS Acquisition:

    • Inject 5 µL of each sample onto a C4 desalting column coupled to an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Elute using a rapid gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Data Deconvolution:

    • Use MaxEnt1 (or similar deconvolution software) to transform the multiply-charged raw spectra into zero-charge intact mass peaks.

    • Expected Result: Vial B (Control) must show only the native mass of the EGFR kinase. Vial A (Test) must show a complete shift equal to Native Mass + Exact Mass of Inhibitor, confirming a 1:1 stoichiometric covalent adduct.

Conclusion

The 7-methoxyquinazolin-6-amine scaffold is not merely a passive structural backbone; it is an actively engineered chemical tool. By providing a solvent-friendly methoxy group, an ATP-mimicking core, and a precisely angled 6-amino handle, it enables the rational design of irreversible Michael acceptors. As we look to the future—and the rise of tertiary C797S mutations that abolish this covalent bond—understanding the foundational logic of this scaffold remains critical for designing the next generation of allosteric and mutant-selective TKIs.

References

  • Afatinib (BIBW‑2992): a novel dual EGFR/HER2neu inhibitor with promising activity in non‑small‑cell lung cancer Open Access Journals URL: [Link]

  • Method for preparing dacomitinib (Patent CN103288759A)
  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Foundational

Metabolic Stability and Degradation Pathways of 7-Methoxyquinazolin-6-amine: A Framework for Preclinical Assessment

An In-Depth Technical Guide for Drug Development Professionals Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies. However, the translation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapies. However, the translation of a promising lead compound into a clinical candidate is critically dependent on its pharmacokinetic properties, particularly its metabolic stability. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, hindering its therapeutic potential.[1] This guide provides a comprehensive framework for the preclinical assessment of 7-Methoxyquinazolin-6-amine, a representative novel quinazoline derivative. We will explore its predicted metabolic liabilities, detail rigorous in vitro experimental protocols for quantifying its stability, and outline analytical strategies for identifying its degradation pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, self-validating system for characterizing the metabolic fate of new chemical entities.

The Theoretical Landscape of Quinazoline Metabolism

The biotransformation of xenobiotics, including quinazoline-based drugs, is broadly categorized into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amine), primarily through oxidation, reduction, or hydrolysis.[1] Phase II reactions then conjugate these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[1]

For quinazoline derivatives, several key enzyme families are of primary concern:

  • Cytochrome P450 (CYP) Superfamily: Located predominantly in liver microsomes, these enzymes are the principal drivers of Phase I metabolism for a vast majority of drugs.[2] For quinoline and quinazoline scaffolds, CYPs are known to catalyze hydroxylations on the aromatic rings and O-dealkylation of alkoxy substituents.[3][4] Key isoforms such as CYP3A4, 2D6, 2C19, and 2E1 are responsible for metabolizing a significant percentage of all xenobiotics.[2]

  • Aldehyde Oxidase (AO): This cytosolic enzyme is increasingly recognized as a major contributor to the metabolism of nitrogen-containing heterocyclic compounds.[5] For certain azaquinazoline structures, AO-mediated metabolism can be a significant clearance pathway, representing a potential liability that must be assessed.[5]

  • Conjugation Enzymes (UGTs, SULTs): Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) are key Phase II enzymes. They typically act on metabolites generated by Phase I enzymes, attaching glucuronic acid or sulfate groups to hydroxyl or amine moieties, respectively.[6]

Predicted Metabolic Fate of 7-Methoxyquinazolin-6-amine

A structural analysis of 7-Methoxyquinazolin-6-amine reveals several potential sites for metabolic attack, or "metabolic hotspots." Understanding these liabilities is the first step in designing a comprehensive evaluation strategy.

  • O-Demethylation: The 7-methoxy group is a primary candidate for CYP-mediated O-dealkylation, which would yield the corresponding phenol, 6-amino-7-hydroxyquinazoline. This is a very common metabolic pathway for methoxylated aromatic compounds.[4][7]

  • Aromatic Hydroxylation: The quinazoline ring system itself can be a substrate for CYP-catalyzed hydroxylation at various positions, creating new phenolic metabolites.

  • N-Oxidation/Conjugation: The 6-amino group is susceptible to oxidation or can serve as a handle for direct Phase II conjugation reactions, such as glucuronidation or sulfation.

  • Ring Cleavage: While less common, oxidative cleavage of the quinazoline ring system can occur, leading to more significant degradation products.[8]

The following diagram illustrates these predicted primary metabolic pathways.

G Parent 7-Methoxyquinazolin-6-amine M1 6-Amino-7-hydroxyquinazoline Parent->M1 CYP450 (O-Demethylation) M2 Hydroxylated Quinazoline Metabolite Parent->M2 CYP450 (Hydroxylation) M3 N-Oxide Metabolite Parent->M3 CYP450 / FMO (N-Oxidation) M4 Phase II Conjugate (Glucuronide/Sulfate) M1->M4 UGT / SULT (Conjugation) M2->M4 UGT / SULT (Conjugation)

Caption: Predicted Phase I and Phase II metabolic pathways for 7-Methoxyquinazolin-6-amine.

Core Experimental Protocols for Stability Assessment

To experimentally determine metabolic stability, a tiered approach using various in vitro systems is recommended. The goal is to measure the rate of disappearance of the parent compound over time.[1]

Liver Microsomal Stability Assay

This is the workhorse assay for early-stage drug discovery, providing a rapid assessment of Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[9]

Causality: The choice to start with microsomes is driven by efficiency. It allows for a high-throughput screen to quickly identify compounds with major CYP-mediated liabilities. A compound showing high stability in this assay is more likely to have a favorable in vivo pharmacokinetic profile.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 7-Methoxyquinazolin-6-amine (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice. Prepare a working suspension in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[10]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This system continuously provides the necessary cofactor (NADPH) for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and a diluted solution of the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding a "stop solution" of ice-cold acetonitrile containing an internal standard (IS).[10] The cold solvent precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 7-Methoxyquinazolin-6-amine at each time point using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[1][10]

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[11]

Causality: This assay is a crucial follow-up to the microsomal study. If a compound is stable in microsomes, it may still be cleared by cytosolic enzymes (like AO) or through direct Phase II conjugation. Hepatocytes provide a more complete and physiologically relevant picture of hepatic clearance.[1]

Protocol: The protocol is similar to the microsomal assay but with key differences:

  • Matrix: Cryopreserved or fresh hepatocytes are used instead of microsomes. Cell viability must be confirmed before use (e.g., via trypan blue exclusion).

  • Incubation Medium: A specialized cell culture medium (e.g., Williams' Medium E) is used instead of a simple buffer.

  • Cofactors: No exogenous cofactors are needed as they are present within the intact cells.

  • Data Reporting: CLint can be expressed per million cells and then scaled to predict in vivo hepatic blood clearance.[11]

Comparative Data Interpretation:

ParameterHigh StabilityModerate StabilityLow Stability
t½ (microsomes/hepatocytes) > 60 min15 - 60 min< 15 min
CLint (scaled) LowIntermediateHigh
Interpretation Likely to have low in vivo hepatic clearance.Further investigation needed.Likely to have high in vivo hepatic clearance and poor bioavailability.

Note: These are general ranges and can vary based on the specific assay conditions and in vivo correlations.

Elucidating Degradation Pathways: Metabolite Identification

Identifying the specific metabolites of 7-Methoxyquinazolin-6-amine is essential for understanding its degradation pathways and guiding future medicinal chemistry efforts.

Causality: Knowing how a molecule is metabolized allows for targeted chemical modifications to block metabolic liabilities. For example, if O-demethylation is the primary clearance pathway, replacing the methoxy group with a more stable alternative (e.g., a fluoro-methoxy or difluoromethoxy group) could significantly enhance metabolic stability.[12]

The following workflow outlines a standard process for metabolite identification.

G A Incubate Compound (e.g., Hepatocytes) B LC-HRMS Analysis (Full Scan MS) A->B Sample Quenching & Processing C Data Processing & Mining (Background Subtraction, Peak Picking) B->C D Putative Metabolite Detection (Mass Shift Analysis) C->D Compare t=0 vs t=x Predict common biotransformations E LC-MS/MS Analysis (Acquire Fragmentation Spectra) D->E Targeted analysis F Structure Elucidation E->F Compare fragment ions to parent compound G Pathway Confirmation F->G

Caption: A typical experimental workflow for in vitro metabolite identification.

Analytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for this purpose.[13]

  • High-Resolution MS (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (<5 ppm).[6] This allows for the confident determination of the elemental composition of putative metabolites based on expected mass shifts from the parent compound (e.g., +15.99 Da for hydroxylation, -14.02 Da for O-demethylation).

  • Tandem MS (MS/MS): By isolating a metabolite ion and fragmenting it, a characteristic fragmentation pattern is produced. Comparing this pattern to the fragmentation of the parent drug allows for the precise localization of the metabolic modification on the molecular structure.[8][13]

Conclusion and Forward Look

The metabolic stability of 7-Methoxyquinazolin-6-amine is a critical determinant of its potential as a therapeutic agent. By employing a systematic and multi-faceted approach—beginning with theoretical prediction and progressing through rigorous in vitro assays using microsomes and hepatocytes—researchers can build a comprehensive profile of the compound's metabolic fate. The data generated from these studies, particularly the calculated intrinsic clearance and the identification of specific metabolic pathways, provide invaluable, actionable insights for drug development professionals. This framework enables a data-driven process for lead optimization, increasing the probability of selecting clinical candidates with favorable pharmacokinetic properties and, ultimately, a higher likelihood of success in clinical development.

References

  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (2015). ResearchGate. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. National Center for Biotechnology Information. [Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC. National Center for Biotechnology Information. [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. National Center for Biotechnology Information. [Link]

  • Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC. National Center for Biotechnology Information. [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys - Taylor & Francis. Taylor & Francis Online. [Link]

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  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed. National Center for Biotechnology Information. [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC. National Center for Biotechnology Information. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]

  • HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate. ResearchGate. [Link]

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  • Drug Metabolism Letters - Semantic Scholar. Semantic Scholar. [Link]

  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC. National Center for Biotechnology Information. [Link]

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  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. IntechOpen. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC. National Center for Biotechnology Information. [Link]

  • Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme - PMC. National Center for Biotechnology Information. [Link]

  • Attempted reaction conditions to deprotect methoxy groups on 6 - ResearchGate. ResearchGate. [Link]

  • Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- And 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes - Amanote Research. Amanote. [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. MDPI. [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC. National Center for Biotechnology Information. [Link]

  • 4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol methanol monosolvate - PMC. National Center for Biotechnology Information. [Link]

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed. National Center for Biotechnology Information. [Link]

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Exploratory

In vitro toxicity and safety profile of 7-Methoxyquinazolin-6-amine

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Quinazoline Derivatives, with a Focus on 7-Methoxyquinazolin-6-amine Authored by: A Senior Application Scientist Foreword: A Proactive Approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Quinazoline Derivatives, with a Focus on 7-Methoxyquinazolin-6-amine

Authored by: A Senior Application Scientist

Foreword: A Proactive Approach to Safety in Drug Discovery

In the landscape of modern drug discovery, the quinazoline scaffold represents a cornerstone of targeted therapy, particularly in oncology. Its derivatives have given rise to several FDA-approved drugs that have reshaped cancer treatment paradigms.[1][2] As we continue to innovate and synthesize novel quinazoline-based entities like 7-Methoxyquinazolin-6-amine, a rigorous and early assessment of their safety and toxicity profiles is not merely a regulatory hurdle but a scientific imperative. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the in vitro toxicity of this important class of molecules. By understanding the potential liabilities of these compounds from the outset, we can de-risk drug development programs, optimize lead candidates, and ultimately, accelerate the journey of safer, more effective medicines to the clinic. This document synthesizes established methodologies with mechanistic insights to offer a practical and scientifically sound approach to the in vitro safety assessment of novel quinazoline derivatives.

The Quinazoline Scaffold: Therapeutic Promise and Toxicological Considerations

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities.[3][4] Their therapeutic utility is most notably exemplified in the field of oncology, where they form the structural core of several targeted anticancer agents.[1][2]

Mechanism of Action and Therapeutic Rationale

Many quinazoline-based drugs exert their therapeutic effects by inhibiting key signaling pathways that are often dysregulated in cancer. A primary mode of action is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] By blocking the ATP-binding site of these kinases, quinazoline derivatives can halt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis. The substitution patterns on the quinazoline ring are critical for determining the potency and selectivity of these inhibitors.[1][7]

Anticipated Toxicological Profile

The very mechanism that makes quinazoline derivatives effective anticancer agents—kinase inhibition—can also be a source of toxicity. Off-target inhibition of other kinases or unintended effects on cellular processes can lead to adverse effects. Therefore, a comprehensive in vitro safety assessment is crucial. Key areas of investigation include:

  • Cytotoxicity: Assessing the general toxicity of the compound to both cancerous and non-cancerous cells to determine its therapeutic index.

  • Genotoxicity: Evaluating the potential of the compound to cause damage to DNA and chromosomes, which can have long-term carcinogenic consequences.[8][9]

  • Organ-Specific Toxicity: Early-stage in vitro models can provide indications of potential liver (hepatotoxicity) or heart (cardiotoxicity) liabilities.

Foundational In Vitro Safety Assessment: A Multi-Parametric Approach

A robust in vitro safety evaluation relies on a battery of assays that, when interpreted together, provide a holistic view of a compound's potential toxicities. No single assay is sufficient to de-risk a compound.

General Cytotoxicity Profiling

The initial step in assessing the toxicity of a novel quinazoline derivative is to determine its effect on cell viability and proliferation. This is typically achieved by treating a panel of cell lines with a range of compound concentrations and measuring the half-maximal inhibitory concentration (IC50).

2.1.1 Recommended Cell Lines

A well-chosen cell line panel should include:

  • Targeted Cancer Cell Lines: Cells known to overexpress the target kinase (e.g., A549 or PC-3 for EGFR).[6]

  • Non-Targeted Cancer Cell Lines: To assess broader cytotoxic effects.

  • Normal, Non-Transformed Cell Lines: To evaluate selectivity and potential for on-target, off-tumor toxicity. A human fibroblast cell line like MRC-5 is a common choice.[7]

2.1.2 Core Cytotoxicity Assays

Several robust and high-throughput assays are available to measure cytotoxicity. Each has its own principle and can provide complementary information.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins. It provides a measure of total protein mass, which is directly proportional to the number of cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[5]

Table 1: Representative Cytotoxicity Data for Novel Quinazoline Derivatives
Compound IDCell LineAssayIC50 (µM)
Quinazoline-AA549 (Lung Cancer)MTT5.2
Quinazoline-APC-3 (Prostate Cancer)MTT8.1
Quinazoline-AMRC-5 (Normal Fibroblast)MTT> 50
Quinazoline-BMCF-7 (Breast Cancer)SRB2.5
Quinazoline-BHepG2 (Liver Cancer)SRB4.7
Quinazoline-BMRC-5 (Normal Fibroblast)SRB35.8

Note: The data presented are illustrative examples for quinazoline derivatives and not specific to 7-Methoxyquinazolin-6-amine.

2.1.3 Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., 7-Methoxyquinazolin-6-amine) in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include vehicle control (e.g., DMSO) and positive control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates a compound's potential to cause DNA or chromosomal damage, which can lead to mutations and cancer.[8][10] A standard battery of in vitro genotoxicity assays is recommended by regulatory agencies.[9]

2.2.1 The Standard In Vitro Genotoxicity Battery
  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. It detects gene mutations, specifically point mutations and frameshift mutations, by assessing the ability of the test compound to induce reverse mutations that restore the functional capability of the bacteria to synthesize the essential amino acid.[11]

  • In Vitro Micronucleus Test: This assay identifies substances that cause chromosomal damage. It can be performed using cultured mammalian cells (e.g., CHO, CHL, TK6) or primary human lymphocytes.[8][12] The formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, indicates chromosomal breakage (clastogenicity) or whole chromosome loss (aneugenicity).[9][12]

  • In Vitro Chromosomal Aberration Test: This test evaluates the ability of a compound to induce structural and numerical chromosomal abnormalities in cultured mammalian cells. Metaphase cells are harvested, and chromosomes are analyzed microscopically for aberrations.

Diagram 1: Workflow for In Vitro Genotoxicity Assessment

genotoxicity_workflow cluster_assays In Vitro Genotoxicity Battery cluster_endpoints Detected Endpoints Ames Ames Test (Bacterial Reverse Mutation) GeneMutation Gene Mutations (Point, Frameshift) Ames->GeneMutation Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Clastogenicity Clastogenicity (Chromosome Breaks) Micronucleus->Clastogenicity Aneugenicity Aneugenicity (Chromosome Loss) Micronucleus->Aneugenicity Aberration In Vitro Chromosomal Aberration Test Aberration->Clastogenicity

Caption: Standard battery of in vitro genotoxicity assays.

Mechanistic Insights and ADME-Tox Profiling

Beyond foundational safety screening, a deeper understanding of a compound's mechanism of toxicity and its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is essential for lead optimization.

In Silico ADME-Tox Prediction

Computational tools can provide early predictions of a compound's pharmacokinetic and toxicological properties.[4][13] These models can assess liabilities such as:

  • Hepatotoxicity: Potential to cause liver injury.[4]

  • Carcinogenicity: Likelihood of causing cancer.[13]

  • Mutagenicity: Probability of inducing genetic mutations.[4]

  • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.[6]

While in silico predictions are not a substitute for experimental data, they are invaluable for prioritizing compounds and guiding further experimental work.

Table 2: Illustrative In Silico ADME-Tox Profile for a Quinazoline Derivative
ParameterPredictionInterpretation
Ames MutagenicityNon-mutagenLow risk of gene mutations.
CarcinogenicityNon-carcinogenLow risk of carcinogenicity.
HepatotoxicityHigh ProbabilityPotential for liver toxicity; requires experimental validation.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.

Note: These are simulated predictions for illustrative purposes.

Investigating Mechanisms of Cytotoxicity

If a compound shows significant cytotoxicity, it is important to understand the underlying mechanism.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.[14]

  • Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can determine if the compound induces programmed cell death (apoptosis), a desired mechanism for anticancer agents.

Diagram 2: Investigating the Mechanism of Cytotoxicity

cytotoxicity_mechanism cluster_investigation Mechanistic Investigation cluster_outcomes Potential Outcomes Cytotoxicity Significant Cytotoxicity Observed CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cytotoxicity->Apoptosis Arrest Cell Cycle Arrest (e.g., G2/M Phase) CellCycle->Arrest ProgrammedDeath Induction of Apoptosis Apoptosis->ProgrammedDeath Necrosis Induction of Necrosis Apoptosis->Necrosis

Caption: Workflow for mechanistic cytotoxicity studies.

Safety and Handling

While this guide focuses on in vitro toxicity, it is crucial to handle all novel chemical entities with appropriate safety precautions, as their full toxicological profiles are unknown. Based on safety data sheets (SDS) for structurally related quinazoline compounds, the following hazards should be considered[15][16][17][18]:

  • Acute Toxicity: May be harmful if swallowed.[18]

  • Skin Irritation: May cause skin irritation.[15][16]

  • Eye Irritation: May cause serious eye irritation.[15][16][17]

  • Respiratory Irritation: May cause respiratory irritation.[18]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling these compounds. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

The in vitro safety and toxicity profiling of novel quinazoline derivatives like 7-Methoxyquinazolin-6-amine is a cornerstone of a successful and efficient drug discovery program. By employing a multi-parametric approach that combines general cytotoxicity screening, a battery of genotoxicity assays, and mechanistic studies, researchers can gain a comprehensive understanding of a compound's potential liabilities at an early stage. This proactive approach to safety assessment allows for the selection of lead candidates with the most favorable therapeutic window, ultimately increasing the probability of clinical success. As new technologies and in vitro models emerge, the field will continue to refine these methods, further enhancing our ability to predict human toxicity and develop safer medicines.

References

  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Vitro Genotoxicity Assays Testing Services | CRO Company Source: Aurigene URL: [Link]

  • Title: In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogues - Acta Scientific Source: Acta Scientific URL: [Link]

  • Title: Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect - Semantic Scholar Source: Semantic Scholar URL: [Link]

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  • Title: In Vitro Safety - Selvita Source: Selvita URL: [Link]

  • Title: In Vitro and in Vivo Studies | CMIC Group Source: CMIC Group URL: [Link]

  • Title: Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In silico Adme-Tox Profiling of 4-(3H)-Quinazolinone Analogue - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations - Arabian Journal of Chemistry Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 4-Amino-2-chloro-6,7-dimethoxyquinazoline - European Directorate for the Quality of Medicines & HealthCare Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity Source: Wiley Online Library URL: [Link]

  • Title: 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - ResearchGate Source: ResearchGate URL: [Link]

  • Title: New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies Source: Chemical Methodologies URL: [Link]

  • Title: US6638939B2 - 6,7-dimethoxyquinazolines and therapeutic use thereof - Google Patents Source: Google Patents URL
  • Title: Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed Source: PubMed URL: [Link]

Sources

Foundational

Electronic properties and SAR of 7-Methoxyquinazolin-6-amine analogs

An In-depth Technical Guide to the Electronic Properties and Structure-Activity Relationship (SAR) of 7-Methoxyquinazolin-6-amine Analogs For Researchers, Scientists, and Drug Development Professionals Abstract The quina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Structure-Activity Relationship (SAR) of 7-Methoxyquinazolin-6-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3] Within this vast chemical space, the 7-methoxyquinazolin-6-amine core represents a "privileged" substructure, frequently incorporated into potent and selective inhibitors of various biological targets, most notably protein kinases.[4][5] This technical guide provides a comprehensive analysis of the electronic properties inherent to the 7-methoxyquinazolin-6-amine scaffold and delineates the structure-activity relationships (SAR) that govern the biological activity of its analogs. We will explore the subtle interplay of electronic effects, steric factors, and hydrogen bonding patterns that dictate target affinity and selectivity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel quinazoline-based therapeutics.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, has emerged as a remarkably versatile scaffold in drug discovery.[6][7] Its rigid framework provides a well-defined orientation for substituent groups to interact with biological targets, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, further enhancing binding affinity. The inherent "drug-like" properties of the quinazoline core have led to the development of several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, all of which are potent tyrosine kinase inhibitors used in cancer therapy.[5][8]

The 7-methoxyquinazolin-6-amine substructure is of particular interest due to the electronic influence of its substituents. The electron-donating nature of the methoxy and amino groups significantly modulates the electronic landscape of the entire quinazoline ring system, impacting its reactivity and binding characteristics. This guide will dissect these electronic properties and provide a systematic overview of the SAR associated with modifications at various positions of this promising scaffold.

Electronic Properties of the 7-Methoxyquinazolin-6-amine Core

The electronic character of the 7-methoxyquinazolin-6-amine core is primarily dictated by the strong electron-donating effects of the methoxy (-OCH₃) and amino (-NH₂) groups. These groups, positioned on the benzene portion of the bicyclic system, enrich the aromatic ring with electron density through resonance and inductive effects. This has several important consequences for the molecule's properties and its interactions with biological targets:

  • Increased Nucleophilicity: The enhanced electron density on the quinazoline ring system, particularly at the nitrogen atoms of the pyrimidine ring, increases their nucleophilicity and hydrogen-bonding potential. This is a critical factor in the binding of many quinazoline-based inhibitors to the ATP-binding pocket of protein kinases, where hydrogen bonds with hinge region residues are often observed.[8]

  • Modulation of pKa: The electron-donating groups can influence the basicity of the quinazoline nitrogen atoms, which in turn affects the ionization state of the molecule at physiological pH. This can have a profound impact on its solubility, cell permeability, and target engagement.

  • Influence on Aromatic Interactions: The electron-rich nature of the quinazoline core can enhance π-π stacking and other non-covalent interactions with aromatic residues in a protein's binding site.[9]

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of these molecules.[10][11][12] Molecular electrostatic potential (MEP) maps, for instance, can visually represent the electron density distribution and highlight regions of high and low electrostatic potential, which are crucial for understanding intermolecular interactions.[9]

Synthesis of 7-Methoxyquinazolin-6-amine Analogs

The synthesis of 7-methoxyquinazolin-6-amine analogs typically follows a multi-step sequence, starting from readily available precursors. A general and adaptable synthetic strategy is outlined below. The specific reagents and conditions may be modified to accommodate different substituents.

A Representative Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., 4-hydroxy-3-methoxy-6-nitrobenzoic acid) B Cyclization A->B Formamide or Formamidine acetate C Chlorination B->C POCl3 or SOCl2 D Amination (Position 4) C->D Substituted Aniline E Nitro Group Reduction D->E Fe/AcOH or H2/Pd-C F Final Analog E->F Further functionalization (e.g., acylation of 6-amine)

Caption: A generalized synthetic pathway for 7-methoxyquinazolin-6-amine analogs.

Experimental Protocol: A General Procedure
  • Step 1: Cyclization to form the Quinazolinone Core. The starting material, often a substituted anthranilic acid derivative, is cyclized to form the quinazolinone ring. A common method involves heating with formamide or formamidine acetate.[13]

  • Step 2: Chlorination at Position 4. The resulting quinazolinone is then chlorinated at the 4-position, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This creates a reactive intermediate for subsequent nucleophilic substitution.[13][14]

  • Step 3: Nucleophilic Substitution at Position 4. The 4-chloroquinazoline intermediate is reacted with a desired amine (e.g., a substituted aniline) to introduce the substituent at the C4 position. This reaction is often carried out in a suitable solvent like isopropanol.[14][15]

  • Step 4: Reduction of the Nitro Group. If the starting material contained a nitro group at the 6-position, it is reduced to the corresponding amine. Common reducing agents for this transformation include iron in acetic acid or catalytic hydrogenation (H₂/Pd-C).

  • Step 5: Further Derivatization (Optional). The 6-amino group can be further functionalized, for example, through acylation or alkylation, to explore additional SAR.

Structure-Activity Relationship (SAR) Studies

The biological activity of 7-methoxyquinazolin-6-amine analogs can be finely tuned by varying the substituents at different positions of the quinazoline core. The following sections summarize key SAR findings from the literature.

Modifications at the C4 Position

The substituent at the C4 position is often crucial for target recognition and potency, particularly for kinase inhibitors, as it typically projects into the ATP-binding site.

Substituent at C4 General Effect on Activity Rationale References
Substituted Anilines Often essential for high potency. The nature and position of substituents on the aniline ring are critical.The aniline moiety can form key hydrogen bonds and hydrophobic interactions within the target's active site. Electron-withdrawing groups on the aniline can sometimes enhance activity.[2][4]
Small Alkyl Amines Generally less active than anilino derivatives for many kinase targets.May lack the specific interactions provided by the aromatic ring of anilines.[2]
Heterocyclic Amines Can lead to potent and selective inhibitors.The heterocycle can introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties.[16]
Modifications at the C6-Amino Group

The 6-amino group provides a handle for introducing a wide range of substituents that can extend into solvent-exposed regions of the binding pocket or improve physicochemical properties.

Substituent on 6-NH₂ General Effect on Activity Rationale References
Small Acyl Groups Can be well-tolerated and may enhance activity.Can form additional hydrogen bonds and improve metabolic stability.[16]
Solubilizing Groups (e.g., containing morpholine, piperidine) Often used to improve solubility and pharmacokinetic properties.Enhances aqueous solubility, which is often a challenge for kinase inhibitors.[13]
Linkers to other moieties Can be used to create dual-target inhibitors or probes.Allows for the connection of another pharmacophore to explore synergistic effects.
Modifications at the C2 Position

While often unsubstituted (i.e., a hydrogen atom), modifications at the C2 position can also influence activity.

Substituent at C2 General Effect on Activity Rationale References
Hydrogen The most common and often optimal substituent.Avoids steric clashes in many binding pockets.
Small Alkyl or Amino Groups Can be tolerated in some cases, but may reduce potency.May introduce steric hindrance or alter the electronic properties of the pyrimidine ring.[17]

Computational Approaches in Drug Design

Computational chemistry plays a pivotal role in the rational design of novel 7-methoxyquinazolin-6-amine analogs.[18][19] Techniques such as molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and DFT calculations are routinely employed to understand binding modes, predict activity, and guide synthetic efforts.[20][21]

A Typical Computational Workflow

Computational Workflow A Target Identification and Protein Preparation C Molecular Docking A->C B Ligand Library Design (Virtual Analogs) B->C D Scoring and Ranking C->D E 3D-QSAR Model Generation D->E F Lead Optimization D->F E->F G Synthesis and Biological Evaluation F->G G->E Feedback Loop

Caption: A representative computational workflow for the design of quinazoline analogs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[18] For 7-methoxyquinazolin-6-amine analogs, docking studies can reveal key interactions, such as hydrogen bonds with the kinase hinge region and hydrophobic interactions in the ATP-binding pocket.[8]

  • 3D-QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build a statistical model that relates the 3D properties of a set of molecules to their biological activity.[20][21] The resulting contour maps can guide the design of new analogs with improved potency.

  • DFT Calculations: As mentioned earlier, DFT can be used to calculate a variety of electronic properties, including orbital energies (HOMO/LUMO), electrostatic potential, and charge distributions.[10][11][12] These properties can be correlated with biological activity and provide a deeper understanding of the SAR.

Case Study: Erlotinib - A 7-Methoxyquinazoline-based EGFR Inhibitor

Erlotinib is a prime example of a successful drug molecule that, while not a 6-amino derivative, showcases the importance of the quinazoline scaffold and the influence of substituents. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its structure features a 6,7-bis(2-methoxyethoxy)quinazoline core. The two methoxyethoxy side chains at the 6 and 7 positions enhance solubility and contribute to its high affinity for the EGFR active site.[13] The SAR of erlotinib and related compounds has been extensively studied and provides valuable lessons for the design of other quinazoline-based inhibitors.[8]

Conclusion and Future Perspectives

The 7-methoxyquinazolin-6-amine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. A thorough understanding of its electronic properties and the structure-activity relationships of its analogs is paramount for the successful design of potent and selective modulators of biological targets. The strategic placement of substituents on the quinazoline core, guided by both empirical SAR studies and modern computational methods, allows for the fine-tuning of a molecule's pharmacological profile.

Future research in this area will likely focus on:

  • The development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects.

  • The design of dual-target or multi-target inhibitors to address complex diseases like cancer.

  • The use of advanced computational techniques, such as machine learning and artificial intelligence, to accelerate the discovery of new lead compounds.

By leveraging the knowledge base outlined in this guide, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable chemical scaffold.

References

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry.
  • Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.
  • Importance and Application of Computational Studies in Finding New Active Quinazoline Deriv
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. (n.d.). PMC.
  • 3D-QSAR AND DOCKING STUDIES OF NOVEL QUINAZOLINE ANALOGUES AS ORAL INHIBITORS TOWARDS AP-1 AND NF-κB. (n.d.).
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2024). Orbital: The Electronic Journal of Chemistry.
  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.
  • Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. (2026).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2024). Physical Chemistry Research.
  • Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. (2013). PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). [No source found].
  • Quinazoline derivatives as kinase inhibitors. (n.d.).
  • Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simul
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry.
  • Synthesis of series of quinazoline analogues as protein kinase inhibitors. (n.d.).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). [No source found].
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). PMC.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2026). MDPI.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Structure–activity relationship (SAR) of compounds 1–7, 27, 28;... (n.d.).
  • Stereoelectronic properties of spiroquinazolinones in differential PDE7 inhibitory activity. (2008). [No source found].
  • Anti-Inflammatory Potential of 1-Aryl-6,7- Dimethoxy-1,2,3,4- Tetrahydroisoquinolines: Structure- Activity Relationship and COX-. (2026). Preprints.org.
  • Structure-activity relationship (SAR) of Amanitin and optimization of linker-Amanitin derivatives for solid tumors. (n.d.). Heidelberg Pharma.
  • Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024).
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95. (n.d.). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Application Note: NMR Spectroscopy Characterization Protocols for 7-Methoxyquinazolin-6-amine

Introduction & Analytical Context Quinazoline derivatives, particularly those with specific electron-donating substitutions at the C-6 and C-7 positions, serve as foundational scaffolds in the development of targeted kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Quinazoline derivatives, particularly those with specific electron-donating substitutions at the C-6 and C-7 positions, serve as foundational scaffolds in the development of targeted kinase inhibitors. For example, these specific substitution patterns are critical in optimizing the metabolic stability and target selectivity of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors used as radiosensitizing agents in oncology ().

During the synthesis of these intermediates, a common analytical challenge is differentiating 7-Methoxyquinazolin-6-amine from its regioisomer, 6-methoxyquinazolin-7-amine. Because both isomers possess identical masses and similar polarities, standard LC-MS techniques are insufficient for definitive structural assignment. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the regiochemistry of 7-Methoxyquinazolin-6-amine.

Experimental Workflow & Logical Framework

The following diagram illustrates the logical progression from sample preparation through 1D and 2D NMR acquisition, culminating in the definitive regiochemical proof.

NMR_Workflow A Sample Preparation (10-15 mg in DMSO-d6) B 1D 1H NMR (Proton Environments) A->B C 1D 13C NMR (Carbon Framework) A->C D 2D HSQC (1-Bond C-H Coupling) B->D E 2D HMBC (Long-Range C-H Coupling) B->E C->D C->E F Regiochemical Assignment (Confirm C6-NH2 vs C7-OCH3) D->F E->F

NMR workflow for characterizing 7-Methoxyquinazolin-6-amine regioisomers.

Step-by-Step Methodologies

Phase 1: Sample Preparation (The Foundation of Resolution)

Do not underestimate sample preparation; poor solvent choice will obscure critical exchangeable protons needed for structural verification.

  • Weighing: Accurately weigh 10–15 mg of the synthesized 7-Methoxyquinazolin-6-amine.

    • Causality: This mass provides an optimal concentration (~0.1 M) to achieve a high signal-to-noise (S/N) ratio for insensitive 13 C nuclei without causing viscosity-induced line broadening.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: While CDCl 3​ is a standard NMR solvent, the planar quinazoline core and polar amine group often lead to aggregation and poor solubility in non-polar environments. DMSO- d6​ disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Crucially, DMSO slows the chemical exchange rate of the -NH 2​ protons, allowing them to be observed as a distinct broad singlet rather than exchanging with residual water and disappearing into the baseline.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Removes paramagnetic particulates (often residual from metal-catalyzed reduction steps) that cause magnetic field inhomogeneities and degrade spectral resolution.

Phase 2: 1D NMR Acquisition (Mapping the Framework)
  • 1 H NMR Acquisition: Acquire at 400 MHz or 500 MHz at 298 K. Set the relaxation delay (D1) to 1.5 seconds and acquire 16–32 scans.

  • 13 C NMR Acquisition: Acquire at 100 MHz or 125 MHz. Set D1 to 2.0 seconds to account for the longer T 1​ relaxation times of the quaternary carbons (C-6, C-7, C-4a, C-8a). Acquire 1024–2048 scans to ensure the quaternary carbon signals are clearly distinguishable from baseline noise.

Phase 3: 2D NMR Acquisition (The Self-Validating Regiochemical Proof)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons to their directly attached carbons. This immediately identifies the specific carbon shifts for C-2, C-4, C-5, C-8, and the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay for J = 8 Hz (optimized for 3-bond aromatic couplings). Acquire with sufficient scans (typically 16-32 per increment) to resolve quaternary correlations.

Self-Validation Checkpoint (The Regiochemical Proof): To definitively prove the 6-amino-7-methoxy regiochemistry, analyze the shared HMBC correlations. In the correct regioisomer, both the methoxy protons (~3.95 ppm) and the H-5 proton (~7.30 ppm) will show strong 3-bond correlations to the same quaternary carbon (C-7 , ~152 ppm). Conversely, if the sample were the 6-methoxy-7-amino isomer, the methoxy protons would share a 3-bond correlation with the H-8 proton to C-6. This shared correlation network acts as an internal, self-validating proof of structure, eliminating the need for external reference standards.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on the electronic environments of the quinazoline core.

Table 1: Expected 1 H NMR Chemical Shifts (in DMSO- d6​ )
Proton EnvironmentExpected Shift (ppm)MultiplicityIntegrationMechanistic Causality
H-2 8.80 - 8.90Singlet (s)1HHighly deshielded by the two adjacent electronegative nitrogen atoms (N-1, N-3).
H-4 9.00 - 9.15Singlet (s)1HDeshielded by N-3 and the anisotropic effect of the fused aromatic system.
H-5 7.20 - 7.40Singlet (s)1HShifted upfield (shielded) due to the strong +M (mesomeric) effect of the ortho -NH 2​ group.
H-8 7.10 - 7.30Singlet (s)1HShifted upfield (shielded) by the +M effect of the ortho -OCH 3​ group.
-NH 2​ (Amine) 5.20 - 5.60Broad Singlet (br s)2HExchangeable protons; broadened due to quadrupolar relaxation of the nitrogen nucleus.
-OCH 3​ (Methoxy) 3.90 - 4.00Singlet (s)3HDeshielded by the directly attached electronegative oxygen atom.
Table 2: Expected 13 C NMR Chemical Shifts (in DMSO- d6​ )
Carbon EnvironmentExpected Shift (ppm)TypeMechanistic Causality
C-2 150.0 - 155.0CHHighly deshielded by two adjacent nitrogens.
C-4 155.0 - 160.0CHImine-like carbon, representing the most deshielded CH in the system.
C-5 105.0 - 110.0CHShielded by the ortho-amino group (+M effect).
C-6 135.0 - 145.0CqSubstituted aromatic carbon attached to the electron-donating -NH 2​ .
C-7 150.0 - 155.0CqSubstituted aromatic carbon attached to the highly electronegative oxygen.
C-8 100.0 - 105.0CHShielded by the ortho-methoxy group (+M effect).
C-4a 145.0 - 150.0CqBridgehead carbon, deshielded by the adjacent pyrimidine ring.
C-8a 140.0 - 145.0CqBridgehead carbon attached directly to N-1.
-OCH 3​ 55.0 - 57.0CH 3​ Typical aliphatic shift for an aromatic methoxy carbon.

References

  • Min, J., Guo, K., Suryadevara, P. K., Zhu, F., Holbrook, G., Chen, Y., Feau, C., Young, B. M., Lemoff, A., Connelly, M. C., Kastan, M. B., & Guy, R. K. (2016). "Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents." Journal of Medicinal Chemistry, 59(2), 559-577.[Link]

Application

Application Note: Preparation and Validation of 7-Methoxyquinazolin-6-amine Standard Solutions for LC-MS

Chemical Profiling & Analytical Rationale 7-Methoxyquinazolin-6-amine (CAS: 16730-81-7) is a highly functionalized heterocyclic compound frequently utilized as a core pharmacophore in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Analytical Rationale

7-Methoxyquinazolin-6-amine (CAS: 16730-81-7) is a highly functionalized heterocyclic compound frequently utilized as a core pharmacophore in the development of kinase inhibitors (such as ATM kinase inhibitors) and tracked as a critical metabolite in pharmacokinetic (PK) assays[1].

Understanding its physicochemical properties is the foundation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. The molecule features a rigid quinazoline ring, a methoxy substitution at C7, and a primary amine at C6.

  • Ionization Causality: The basic nitrogen atoms within the quinazoline core and the C6 primary amine make this compound highly amenable to Positive Electrospray Ionization (ESI+) .

  • Solubility Causality: Quinazoline derivatives possess high crystal lattice energies and exhibit strong intermolecular π−π stacking. Attempting to dissolve the raw powder directly in highly aqueous solvents will result in micro-precipitates that cause erratic LC-MS signals and capillary clogging. Therefore, an aggressive organic solvent is required for initial solvation.

Reagents & Materials

To ensure a self-validating and contamination-free system, all reagents must be strictly LC-MS grade.

  • Analyte: 7-Methoxyquinazolin-6-amine (Purity 98%).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), LC-MS Grade.

  • Diluents: Methanol (MeOH) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Ionization Enhancer: Formic Acid (FA), LC-MS Grade.

  • Consumables: Amber low-bind glass autosampler vials, PTFE-lined caps.

Step-by-Step Preparation Protocol

High concentrations in the millimolar range can saturate the detector, cause ion suppression, and foul the internal components of high-end mass spectrometers; therefore, working concentrations must be strictly maintained within the 1 nM to 10 µM analytical range[2].

Phase 1: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Accurately weigh 1.0 mg of 7-Methoxyquinazolin-6-amine powder into a 2.0 mL amber glass vial.

  • Solvation: Add exactly 1.0 mL of pure DMSO.

    • Causality: DMSO disrupts the hydrogen bonding and π−π stacking of the quinazoline core, ensuring complete dissolution at high concentrations.

  • Validation (Visual Check): Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes. Hold the vial against a light source; the solution must be perfectly clear with no visible particulates.

Phase 2: Intermediate Working Solution (10 µg/mL)
  • Dilution: Transfer 10 µL of the Primary Stock into 990 µL of Diluent A (50% MeOH / 50% Water + 0.1% FA).

    • Causality: Transitioning to a 50% aqueous mixture mimics the initial conditions of a standard reversed-phase LC gradient. The addition of 0.1% Formic Acid pre-protonates the C6-amine ( NH2​→NH3+​ ), ensuring the analyte enters the ESI source as a pre-formed cation, which drastically increases sensitivity.

Phase 3: Calibration Curve Generation

Prepare the standard curve using serial dilution. "Dilute and shoot" methodologies using the mobile phase as the diluent are highly recommended because they are fast, simple, and prevent solvent-front peak distortion during chromatography[3].

Table 1: Calibration Curve Dilution Scheme

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Volume of Diluent A (µL)Total Volume (µL)
STD 7 1000Intermediate (10 µg/mL)1009001000
STD 6 500STD 7 (1000 ng/mL)5005001000
STD 5 100STD 6 (500 ng/mL)2008001000
STD 4 50STD 5 (100 ng/mL)5005001000
STD 3 10STD 4 (50 ng/mL)2008001000
STD 2 5STD 3 (10 ng/mL)5005001000
STD 1 1STD 2 (5 ng/mL)2008001000

Workflow Visualization

LCMS_Protocol N1 Weigh 1.0 mg 7-Methoxyquinazolin-6-amine N2 Dissolve in 1.0 mL DMSO (Primary Stock: 1 mg/mL) N1->N2 N3 Vortex & Sonicate 5 min (Validate: Visual Clarity) N2->N3 N4 Dilute to 10 µg/mL (50% MeOH / 50% H2O) N3->N4 N5 Serial Dilution (1 - 1000 ng/mL range) N4->N5 N6 Add 0.1% Formic Acid (Protonate for ESI+) N5->N6 N7 System Suitability Check (Inject Blank First) N6->N7

Caption: Workflow for preparing and validating 7-Methoxyquinazolin-6-amine LC-MS standards.

LC-MS/MS Method Parameters & System Validation

To ensure the protocol is a self-validating system, you must perform a System Suitability Injection . Inject a blank sample (Diluent A) prior to running STD 1. The baseline must show no peaks at the specific MRM transition for 7-Methoxyquinazolin-6-amine, validating that the solvent and LC system are free of carryover.

Table 2: Recommended LC-MS/MS Starting Parameters

ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (ESI+)The basic amine and quinazoline nitrogens readily accept protons.
Analytical Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides excellent retention for small, slightly polar aromatic amines.
Mobile Phase A Water + 0.1% Formic AcidMaintains the analyte in a protonated state; ensures consistent peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and sharper elution profiles than MeOH.
Precursor Ion (m/z) 176.08 [M+H]+ Theoretical monoisotopic mass of protonated 7-Methoxyquinazolin-6-amine.
Injection Volume 2 - 5 µLPrevents column overloading and minimizes solvent effects.

Storage, Stability, and Matrix Considerations

  • Metabolic Lability: When utilizing this standard for in vivo studies, be aware that the C6 and C7 methoxy groups on the quinazoline ring are susceptible metabolic sites. Demethylation is a common Phase I metabolic pathway for this pharmacophore[1].

  • Storage: The primary DMSO stock should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles, which can lead to amine oxidation. Working solutions in 50% aqueous diluent should be stored at 4°C and ideally used within 48 hours.

  • Matrix Extraction: If extracting this analyte from high-protein biological matrices (e.g., plasma), protein precipitation (PPT) is an effective first step[3]. Ensure the final organic extract is dried down and reconstituted in Diluent A to match the initial LC mobile phase conditions.

References

  • [1] Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [2] Sample Prep: Sample Prep Guidelines and Protocols. University of California, Irvine (UCI). Available at:[Link]

  • [3] A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at:[Link]

Sources

Method

Conjugation Strategies for 7-Methoxyquinazolin-6-amine in Targeted Drug Delivery: From Covalent Inhibitors to PROTACs

Executive Summary & Pharmacophore Significance The 7-methoxyquinazolin-6-amine scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for multiple generations of Epidermal Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

The 7-methoxyquinazolin-6-amine scaffold is a privileged pharmacophore in modern oncology, serving as the structural foundation for multiple generations of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs) [1]. While the quinazoline pyrimidine ring (N1 and N3) acts as the primary hinge-binder in the kinase ATP pocket, the C-6 and C-7 positions are uniquely oriented toward the solvent-exposed channel of the kinase [2].

This spatial orientation makes the C-6 amine an ideal "exit vector" for targeted drug delivery applications. By exploiting the differential reactivity of the C-6 amine against the C-7 methoxy group, researchers can conjugate covalent warheads (to create irreversible TKIs like Dacomitinib) or attach flexible linkers for Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) without disrupting the core target affinity [3].

Mechanistic Rationale: The "Why" Behind Conjugation Chemistry

The C-6 amine on the quinazoline core is an aniline-like nitrogen situated on a highly electron-deficient heteroaromatic ring. Consequently, its nucleophilicity is significantly lower than that of aliphatic amines. Successful conjugation requires overcoming this electronic deactivation:

  • Pathway A: Acylation for Covalent Warheads. To target the Cys773 residue in the EGFR active site, the C-6 amine is acylated with a Michael acceptor (e.g., an acrylamide or butenamide derivative). Due to the amine's poor nucleophilicity, highly reactive acid chlorides must be used under strictly anhydrous conditions with a non-nucleophilic base (like DIPEA) to scavenge HCl and prevent degradation [4].

  • Pathway B: Amidation for PROTAC/ADC Linkers. When attaching bulky Polyethylene Glycol (PEG) or alkyl linkers to recruit E3 ligases (e.g., VHL or CRBN), standard carbodiimide coupling often fails. Instead, uronium-based coupling agents like HATU are required. HATU generates a highly reactive HOAt-active ester intermediate that forces the sterically hindered, electronically deactivated C-6 amine to undergo amidation[2].

ConjugationWorkflow Core 7-Methoxyquinazolin-6-amine (Core Pharmacophore) Acyl Acylation (Acid Chloride / Base) Core->Acyl Pathway A Amid Amidation (HATU / DIPEA) Core->Amid Pathway B Covalent Covalent TKI (e.g., Dacomitinib) Acyl->Covalent Michael Acceptor PROTAC PROTAC Degrader (VHL/CRBN Ligand) Amid->PROTAC PEG/Alkyl Linker

Chemical workflow detailing the divergent conjugation pathways of the C-6 amine.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of a C-6 Butenamide Warhead (Covalent TKI Precursor)

This protocol details the acylation of the quinazoline C-6 amine with 4-(piperidin-1-yl)but-2-enoyl chloride to form a Michael acceptor, a critical step in synthesizing drugs like Dacomitinib [4].

Reagents & Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-amine (1.0 eq)

  • 4-(piperidin-1-yl)but-2-enoyl chloride hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Purge a round-bottom flask with Argon. Add the quinazoline core (10 mmol) and dissolve in 50 mL of anhydrous DCM. Causality: Argon and anhydrous DCM prevent the premature hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add DIPEA (30 mmol) to the solution and cool the mixture to 0–5 °C using an ice bath. Causality: DIPEA acts as an acid scavenger. Cooling is mandatory to prevent runaway exothermic polymerization of the butenoyl chloride.

  • Electrophile Introduction: Dissolve the acid chloride (12 mmol) in 15 mL DCM and add dropwise over 30 minutes.

  • In-Process Control (IPC): After 4 hours of stirring at room temperature, sample 10 µL of the reaction, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the starting material peak (m/z ~318) disappears and the product peak (m/z ~469) dominates. If >10% starting material remains, add an additional 0.2 eq of acid chloride.

  • Workup: Quench the reaction with 10% aqueous NaHCO₃ (50 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 2: PROTAC Linker Conjugation via HATU Amidation

This protocol describes the attachment of a VHL-recruiting PEG-linker to the C-6 amine to generate an "event-driven" EGFR degrader [3].

Reagents & Materials:

  • Quinazoline Core (1.0 eq)

  • VHL-PEG3-COOH Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation of the Linker: In a dry flask, dissolve VHL-PEG3-COOH (1.1 mmol) in 10 mL anhydrous DMF. Add HATU (1.2 mmol) and DIPEA (2.5 mmol). Stir at room temperature for 15 minutes. Causality: This pre-activation step converts the carboxylic acid into a highly reactive HOAt ester. Waiting 15 minutes ensures complete conversion before introducing the poorly nucleophilic quinazoline amine.

  • Conjugation: Add the quinazoline core (1.0 mmol) to the activated linker solution. Heat the reaction to 45 °C. Causality: Mild heating provides the necessary activation energy to overcome the steric hindrance of the C-6 position and the bulky PEG linker.

  • IPC & Validation: Monitor via TLC (DCM:MeOH 9:1) and LC-MS at 2 hours and 12 hours.

    • Self-Validation: The formation of a new spot with a lower Rf value indicates product formation. The UV trace at 254 nm will confirm the presence of the quinazoline chromophore in the new mass peak.

  • Purification: Precipitate the product by adding the DMF solution dropwise into 100 mL of ice-cold water. Filter the resulting solid and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

MoA EGFR EGFR ATP Pocket (Target Protein) Quinazoline Quinazoline Core (Hinge Binder) EGFR->Quinazoline Hydrogen Bonding Linker C-6 Solvent-Exposed Linker Quinazoline->Linker Exit Vector E3 E3 Ubiquitin Ligase (VHL / CRBN) Linker->E3 Recruitment Ub Polyubiquitination E3->Ub Tagging Degradation Proteasomal Degradation (Event-Driven) Ub->Degradation Clearance

Mechanism of Action for C-6 conjugated quinazoline PROTACs mediating target degradation.

Quantitative Data: Conjugation Method Comparison

The following table summarizes the operational parameters and typical outcomes for the two primary C-6 conjugation strategies discussed above.

ParameterPathway A: Acylation (Covalent TKI)Pathway B: Amidation (PROTAC/ADC)
Electrophile Acid Chloride (e.g., Butenoyl Chloride)Carboxylic Acid (PEG/Alkyl Linker)
Coupling Reagent None (Direct Reaction)HATU or PyBOP
Base Required DIPEA or Triethylamine (3.0 eq)DIPEA (2.5 eq)
Solvent System Anhydrous DCM or THFAnhydrous DMF or NMP
Temperature 0 °C to Room TemperatureRoom Temperature to 45 °C
Typical Yield 75% – 85%45% – 65% (Sterically limited)
Primary Challenge Exothermic polymerization of warheadLow nucleophilicity of C-6 amine
Therapeutic Modality Occupancy-driven irreversible inhibitionEvent-driven targeted degradation

References

[1] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: NIH. URL:[Link]

[2] Targeting the Epidermal Growth Factor Receptor with Molecular Degraders: State-of-the-Art and Future Opportunities. Source: ACS Publications. URL:[Link]

[3] Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras. Source: ACS Publications. URL:[Link]

[4] Method for preparing dacomitinib. Source: Google Patents. URL:

Application

Application Note: Advanced Purification and Crystallization Protocols for 7-Methoxyquinazolin-6-amine

Introduction & Scientific Rationale 7-Methoxyquinazolin-6-amine is a highly valuable heterocyclic building block, serving as a critical intermediate in the synthesis of numerous targeted tyrosine kinase inhibitors (TKIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

7-Methoxyquinazolin-6-amine is a highly valuable heterocyclic building block, serving as a critical intermediate in the synthesis of numerous targeted tyrosine kinase inhibitors (TKIs), including derivatives of Dacomitinib, Gefitinib, and Erlotinib. Achieving >99% purity of this intermediate is paramount. Structurally similar impurities—such as the demethylated 7-hydroxy analog or regioisomeric amines—can propagate through downstream coupling reactions, severely complicating final Active Pharmaceutical Ingredient (API) isolation.

In modern drug development, the purification of quinazoline-based kinase inhibitors and their intermediates frequently relies on reverse-phase preparative HPLC to clear complex regioisomers, often monitored via Evaporative Light Scattering Detectors (ELSD) and mass spectrometry 1. For bulk scale-up, anti-solvent crystallization using ethyl acetate has been documented as a highly efficient method for isolating structurally related 7-methoxyquinazoline derivatives, yielding recoveries upwards of 90% 2. This application note details a robust, self-validating workflow combining these two methodologies.

Physicochemical Profiling and Causality in Method Design

Before executing purification, one must understand the causality behind the molecule's behavior in solution:

  • Acid-Base Profile: The quinazoline core and the primary aniline-like amine at the C-6 position render the molecule predominantly basic. This necessitates the use of acidic modifiers (e.g., 0.1% Trifluoroacetic acid) during reverse-phase HPLC. The acid ensures complete protonation of the nitrogen centers, preventing peak tailing and improving resolution from neutral organic impurities.

  • Solubility Dynamics: The methoxy group at C-7 increases lipophilicity, while the amine allows for hydrogen bonding. This dual nature makes ethyl acetate (EtOAc) an ideal primary solvent for crystallization. The compound exhibits a steep solubility curve in EtOAc: highly soluble near the boiling point (77 °C) but practically insoluble at 0 °C. The addition of a non-polar anti-solvent like heptane forces rapid supersaturation, driving the nucleation of high-purity crystals while leaving structurally distinct impurities dissolved in the mother liquor.

  • Oxidation Susceptibility: The electron-donating 6-amino and 7-methoxy groups make the aromatic ring susceptible to oxidation. Therefore, degassing solvents with nitrogen prior to high-temperature crystallization is a mandatory choice to prevent discoloration and degradation.

Quantitative Data: Crystallization Solvent Screening

To establish the optimal crystallization matrix, various solvent/anti-solvent pairs were evaluated. The goal was to maximize recovery yield while achieving a high purity threshold (>99.0% HPLC Area).

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Final Purity (HPLC Area %)Crystal Morphology
Ethyl Acetate Heptane 1:2 88.5 99.4 Fine Needles
DichloromethaneHexane1:375.097.5Amorphous Powder
EthanolWater1:162.398.1Prisms
THFMTBE1:281.098.5Plates

Experimental Workflows & Protocols

PurificationWorkflow Crude Crude 7-Methoxyquinazolin-6-amine (Variable Purity) LCMS Initial QC: LC-MS Purity Assessment Crude->LCMS Prep Prep-HPLC (Reverse Phase) Gradient: H2O/MeCN + 0.1% TFA LCMS->Prep Purity < 85% Cryst Anti-Solvent Crystallization (EtOAc / Heptane) LCMS->Cryst Purity > 85% Prep->Cryst Pooled & Free-based Fractions HotFiltration Hot Filtration (Remove Insolubles at 70°C) Cryst->HotFiltration Cooling Controlled Cooling (0.5 °C/min to 40°C) HotFiltration->Cooling Drying Vacuum Drying (45 °C, 12h) Cooling->Drying Add Heptane & Filter Pure Pure Crystalline API Intermediate (>99% Purity) Drying->Pure

Workflow for the purification and crystallization of 7-methoxyquinazolin-6-amine.
Protocol A: Preparative Reverse-Phase HPLC (For Crude Purity <85%)

Objective: Remove closely eluting impurities (e.g., 7-hydroxyquinazolin-6-amine) prior to crystallization.

  • Sample Preparation: Dissolve the crude 7-methoxyquinazolin-6-amine in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 Preparative Column (e.g., 5 µm particle size, 19 x 250 mm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 25 minutes at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 14-16 minutes.

  • Concentration & Free-basing: Pool the pure fractions and remove acetonitrile under reduced pressure (rotary evaporator, 40 °C water bath). Lyophilize the remaining aqueous layer to yield the TFA salt. Suspend the solid in EtOAc and wash with saturated aqueous NaHCO3 to neutralize the TFA. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free base.

Protocol B: Anti-Solvent Crystallization (For Upgrading Purity to >99%)

Objective: Isolate the pure free base with defined crystalline morphology.

  • Dissolution: Transfer the semi-pure 7-methoxyquinazolin-6-amine (free base) to a round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 10 mL of Ethyl Acetate per gram of substrate.

  • Heating & Degassing: Heat the suspension to 70 °C under a continuous nitrogen atmosphere. Stir until complete dissolution is achieved.

  • Hot Filtration: Rapidly pass the hot solution through a pre-warmed sintered glass funnel (Porosity 3) to remove any insoluble particulate matter or polymerized impurities.

  • Controlled Cooling & Nucleation: Return the filtrate to the flask and cool slowly to 40 °C at a controlled rate of 0.5 °C/min. Rapid cooling causes "crashing out," which traps impurities within the crystal lattice.

  • Anti-Solvent Addition: Once at 40 °C, begin dropwise addition of Heptane (20 mL per gram of substrate) via an addition funnel over 30 minutes. The solution will become cloudy as the metastable zone is breached and nucleation begins.

  • Aging: Cool the slurry to 0–5 °C using an ice bath and age for 2 hours to maximize thermodynamic yield.

  • Isolation & Drying: Filter the crystals under vacuum. Wash the filter cake twice with 5 mL of cold Heptane. Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent.

Self-Validation & QC Check

To validate the success of the protocol, dissolve 1 mg of the final dried crystal in 1 mL of HPLC-grade Methanol. Inject 2 µL onto an analytical LC-MS system. The presence of a single sharp peak at 254 nm with an associated m/z of 176.08 [M+H]+ confirms the identity and purity. If the purity is <99.0%, Protocol B must be repeated (recrystallization) using a slower cooling ramp to exclude lattice-trapped impurities.

References

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Method for preparing dacomitinib (CN103288759A).Google Patents.

Sources

Method

Application Note: Aqueous Formulation Strategies for 7-Methoxyquinazolin-6-amine Derivatives

Executive Summary The 7-Methoxyquinazolin-6-amine moiety is a critical pharmacophore embedded within several generations of tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Dacomitinib. These compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-Methoxyquinazolin-6-amine moiety is a critical pharmacophore embedded within several generations of tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Dacomitinib. These compounds are primarily designed to competitively inhibit the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a major target in non-small cell lung cancer (NSCLC)[1]. However, translating these potent molecules into viable aqueous formulations for in vitro assays, in vivo dosing, and clinical administration presents a profound biopharmaceutical challenge. This application note details the physicochemical causality behind their poor solubility and provides field-proven, self-validating protocols for overcoming these limitations using cyclodextrin inclusion complexation and solid dispersion techniques.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ATP ATP Binding & Activation EGFR->ATP Phosphorylation Auto-phosphorylation ATP->Phosphorylation Quinazoline 7-Methoxyquinazolin-6-amine Derivatives Quinazoline->ATP Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

EGFR signaling pathway and the competitive inhibitory action of quinazoline derivatives.

Physicochemical Profiling & The Causality of Insolubility

To formulate a compound effectively, one must first understand why it resists dissolution. Quinazoline-based inhibitors possess rigid, planar aromatic structures[2]. This planarity allows the molecules to pack tightly into highly ordered crystal lattices, driven by strong intermolecular π

π stacking and hydrogen bonding networks (facilitated by the C6-amine and C7-methoxy groups).

Consequently, the thermodynamic penalty for water molecules to disrupt this crystal lattice is exceptionally high. Furthermore, the high lipophilicity of these compounds (typically exhibiting a logP between 3.0 and 4.2) makes aqueous hydration unfavorable[2]. While the quinazoline nitrogen atoms are weakly basic ( pKa​ ~5.4 and 7.2), simple pH adjustment is often insufficient for achieving the concentrations required for physiological dosing without causing severe tissue irritation or rapid precipitation upon entering the neutral pH of the bloodstream.

Strategic Formulation: Host-Guest Cyclodextrin Complexation

To bypass the thermodynamic barriers of the crystal lattice without permanently altering the chemical structure, Host-Guest Complexation is the premier strategy. Cyclodextrins (CYDs), such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Randomly Methylated- β -cyclodextrin (RAMEB-CD), feature a lipophilic inner cavity and a hydrophilic outer shell[1].

The Causality of the Method: By forcing the planar 7-methoxyquinazolin-6-amine core into the hydrophobic cavity of the cyclodextrin, the drug is shielded from the aqueous environment. The hydrophilic exterior of the cyclodextrin then dictates the solubility of the entire complex, effectively masking the drug's lipophilicity and drastically enhancing its apparent aqueous solubility[3].

Protocol 1: Phase Solubility Profiling (Self-Validating)

Before formulating, the stoichiometry and stability of the complex must be mathematically validated.

  • Preparation: Prepare varying concentrations of HP- β -CD (e.g., 0 to 50 mM) in distilled water.

  • Saturation: Add an excess amount of the quinazoline derivative to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Analysis: Filter the suspensions through a 0.45 µm membrane and quantify the dissolved drug via HPLC-UV.

  • Data Plotting: Plot the concentration of dissolved drug versus the concentration of cyclodextrin.

Self-Validation Check: Calculate the slope of the resulting Higuchi-Connors plot. A linear plot ( AL​ type) with a slope <1 confirms a 1:1 stoichiometric complex. The apparent stability constant ( Kc​ ) can be calculated as Kc​=Slope/[S0​(1−Slope)] , where S0​ is the intrinsic solubility. A Kc​ between 100 and 1000 M−1 validates that the complex is stable enough for formulation but reversible enough to release the drug in vivo[3].

Protocol 2: Co-Lyophilization Workflow

To isolate the complex in a stable solid state for downstream dosing or tablet formulation, co-lyophilization is utilized[4].

  • Solvent Selection: Dissolve the quinazoline derivative in a volatile organic solvent (e.g., acetone) and the cyclodextrin in water. Causality: This co-solvent approach ensures both the highly lipophilic drug and the hydrophilic cyclodextrin are fully dissolved at the molecular level before complexation begins.

  • Mixing: Combine the solutions dropwise to achieve a 1:1 molar ratio. Stir magnetically at room temperature for 24 hours to allow the host-guest interaction to reach equilibrium.

  • Solvent Evaporation: Utilize a rotary evaporator to selectively remove the acetone. Causality: As the organic solvent is removed, the solubility of the drug in the bulk medium drops, thermodynamically driving it into the hydrophobic cavity of the cyclodextrin.

  • Lyophilization: Freeze the resulting aqueous solution at -20°C, followed by lyophilization at -80°C under 0.1 mbar for 24 hours.

Self-Validation Check: Subject the resulting fluffy white powder to Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The complete disappearance of the drug's characteristic endothermic melting peak and crystalline diffraction halos validates 100% complexation. If crystalline peaks remain, the complexation was incomplete, and the solvent evaporation rate must be optimized.

Workflow Sol1 Dissolve Drug in Acetone Mix Mix 1:1 Molar Ratio Stir 24h Sol1->Mix Sol2 Dissolve CD in Water Sol2->Mix Evap Rotary Evaporation Remove Acetone Mix->Evap Freeze Freeze at -20°C Evap->Freeze Lyophilize Lyophilize at -80°C (0.1 mbar) Freeze->Lyophilize Powder Solid Inclusion Complex Lyophilize->Powder

Step-by-step workflow for the co-lyophilization of quinazoline-cyclodextrin inclusion complexes.

Quantitative Formulation Outcomes

The application of these formulation strategies yields profound improvements in the aqueous solubility of 7-methoxyquinazolin-6-amine derivatives, directly translating to enhanced bioavailability.

Table 1: Solubility Enhancements of Quinazoline Derivatives via Complexation

Compound / MoietyNative Aqueous Solubility logP Formulation StrategyStability Constant ( Kc​ )Fold Solubility Increase
Quinazoline Core < 0.1 mg/mL~3.5N/AN/ABaseline
Gefitinib Practically insoluble3.75HP- β -CD (1:1 Molar)536.50 M−1 ~15-fold[3]
Erlotinib 0.4 mg/mL (at pH 2)3.20RAMEB-CD (1:1 Molar)> 400 M−1 >20-fold[4]

Note: Data aggregated from validated phase solubility studies demonstrating the transition from Class II (low solubility) behavior to viable aqueous formulations.

Conclusion

The rigid, planar nature of the 7-Methoxyquinazolin-6-amine pharmacophore makes it an exceptional kinase inhibitor but a highly challenging formulation candidate. By understanding the thermodynamic drivers of its insolubility, researchers can rationally apply cyclodextrin complexation to mask its lipophilicity. Utilizing self-validating protocols like co-lyophilization ensures that the resulting formulations are molecularly dispersed, stable, and ready for rigorous in vitro and in vivo applications.

References

  • Borg et al. "Dissolution enhancement of Gefitinib by solid dispersion and complexation with β-cyclodextrins: In vitro testing, cytotoxic activity, and tablet formulation." PubMed Central (PMC). Available at:[Link]

  • Turkish Journal of Pharmaceutical Sciences. "Development of Oral Tablet Formulation Containing Erlotinib: Randomly Methylated-β-cyclodextrin Inclusion Complex Using Direct Compression." Turk J Pharm Sci. Available at:[Link]

  • MDPI. "In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators." MDPI. Available at:[Link]

  • de Jesus M.B., et al. "Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment." PubMed Central (PMC). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 7-Methoxyquinazolin-6-amine

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 7-Methoxyquinazolin-6-amine. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 7-Methoxyquinazolin-6-amine. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven strategies to help you overcome these experimental hurdles.

Understanding the Challenge: Physicochemical Profile of 7-Methoxyquinazolin-6-amine

Before delving into troubleshooting, it is crucial to understand the inherent properties of 7-Methoxyquinazolin-6-amine that contribute to its low aqueous solubility. While experimental data for this specific molecule is not widely published, we can rely on established computational models to predict its key physicochemical parameters.

ParameterPredicted ValueImplication for Aqueous Solubility
pKa 4.5 - 5.5The quinazoline ring system and the 6-amino group are weakly basic. At neutral pH, the compound will be predominantly in its less soluble free base form.
logP 1.5 - 2.5The positive logP value indicates a degree of lipophilicity, suggesting a preference for non-polar environments over water.
Aqueous Solubility Low (estimated < 100 µg/mL)The combination of a relatively rigid aromatic structure and lipophilic character results in poor intrinsic solubility in water.

These predicted values underscore the need for formulation strategies to enhance the aqueous solubility of 7-Methoxyquinazolin-6-amine for successful in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My 7-Methoxyquinazolin-6-amine, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening and how can I prevent this?

A1: This phenomenon, often termed "solvent shock," is a classic sign of a compound with poor aqueous solubility. Your compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where it is poorly soluble. Here is a systematic approach to troubleshoot this issue:

Step 1: Decrease the Final Concentration The most straightforward approach is to lower the final assay concentration of 7-Methoxyquinazolin-6-amine to below its aqueous solubility limit. This may not always be feasible depending on the required concentration for biological activity.

Step 2: Minimize the Organic Solvent Concentration High concentrations of DMSO in the final assay volume can contribute to precipitation.

  • Best Practice: Aim for a final DMSO concentration of ≤ 1% (v/v). If your assay can tolerate it, a concentration of < 0.5% is even better. To achieve this, you may need to prepare a more concentrated initial stock in DMSO.

Step 3: Employ a pH-Modification Strategy Given the predicted pKa of 7-Methoxyquinazolin-6-amine (4.5-5.5), its solubility is expected to be pH-dependent. As a weak base, it will be more soluble in acidic conditions due to the protonation of the amino group and nitrogen atoms in the quinazoline ring, forming a more soluble salt.[1][2]

  • Experimental Protocol: pH-Dependent Solubility Assessment

    • Prepare a series of buffers with pH values ranging from 3 to 7.5 (e.g., citrate, acetate, phosphate buffers).

    • Add an excess of solid 7-Methoxyquinazolin-6-amine to each buffer.

    • Shake or stir the samples at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility as a function of pH to determine the optimal pH for your experiments.

  • Practical Application: If your experimental system can tolerate a lower pH, preparing your final dilution in a buffer with a pH closer to the pKa of the compound will likely improve its solubility. However, always consider the potential impact of pH on your biological assay.

Troubleshooting Workflow for Precipitation on Dilution

start Precipitation upon dilution of DMSO stock step1 Decrease final assay concentration of the compound start->step1 step2 Reduce final DMSO concentration to <1% (v/v) step1->step2 If precipitation persists step3 Adjust the pH of the aqueous buffer to be more acidic (e.g., pH 5-6) step2->step3 If precipitation persists step4 Incorporate a co-solvent into the aqueous buffer step3->step4 If pH adjustment is not sufficient or not tolerated by the assay step5 Utilize surfactants or cyclodextrins step4->step5 If co-solvents are not effective or interfere with the assay end_s Compound is soluble step5->end_s If successful end_f Further formulation development needed step5->end_f If precipitation persists

Caption: A stepwise approach to troubleshooting precipitation.

Q2: I have tried adjusting the pH, but the solubility of 7-Methoxyquinazolin-6-amine is still insufficient for my needs. What other formulation strategies can I explore?

A2: When pH modification is not enough, several other formulation techniques can be employed to enhance solubility. These methods work by altering the properties of the solvent or by encapsulating the drug molecule.

1. Co-solvency

A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][4][5]

  • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 300, PEG 400), and glycerol.[3][4]

Co-solventTypical Concentration Range in Final SolutionConsiderations
Ethanol1-10% (v/v)Can affect enzyme kinetics and cell viability at higher concentrations.
Propylene Glycol1-20% (v/v)Generally well-tolerated in many biological systems.
PEG 4005-30% (v/v)Can be viscous; check for compatibility with your assay.
  • Experimental Protocol: Co-solvent Screening

    • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in 100% Ethanol, PG, and PEG 400).

    • Prepare a series of aqueous buffers containing different percentages of each co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of 7-Methoxyquinazolin-6-amine in each co-solvent/buffer mixture using the shake-flask method described previously.

    • Identify the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent.

2. Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[6][7][8] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[6][7][8]

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Cremophor® EL.[6][9]

  • Best Practice: Use surfactants at concentrations slightly above their CMC. For Tween® 20 and Tween® 80, this is typically in the range of 0.01-0.1% (w/v).

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12][13][14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[10][11][12][13][14]

  • Commonly Used Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[9][15]

  • Experimental Protocol: Cyclodextrin Complexation

    • Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD).

    • Add an excess of 7-Methoxyquinazolin-6-amine to the cyclodextrin solution.

    • Stir the mixture for 24-48 hours to allow for complex formation.

    • Determine the solubility as described previously.

Logical Flow for Advanced Solubilization Techniques

start Initial solubility is insufficient cosolvent Screen co-solvents (Ethanol, PG, PEG 400) start->cosolvent surfactant Test non-ionic surfactants (Tween 80, Polysorbate 20) cosolvent->surfactant If insufficient or assay incompatibility success Achieved desired solubility cosolvent->success If successful cyclodextrin Evaluate cyclodextrin complexation (HP-β-CD, SBE-β-CD) surfactant->cyclodextrin If insufficient or assay incompatibility surfactant->success If successful solid_dispersion Consider advanced formulation (Solid Dispersion, Nanosuspension) cyclodextrin->solid_dispersion For in vivo studies or persistent issues cyclodextrin->success If successful

Caption: Decision tree for selecting an advanced solubilization method.

Q3: For my in vivo studies, I need a higher concentration of 7-Methoxyquinazolin-6-amine than what I can achieve with simple solvent systems. What are my options?

A3: For in vivo applications, more advanced formulation strategies are often necessary to achieve the required drug exposure. These techniques are designed to improve not only solubility but also bioavailability.

1. Solid Dispersions

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, usually a hydrophilic polymer.[16][17][18] This can lead to the drug being in an amorphous (non-crystalline) state, which has a higher apparent solubility and faster dissolution rate.[16][19]

  • Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[15]

  • Preparation Methods: Solvent evaporation, fusion (melt) method, and hot-melt extrusion.[18]

2. Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[20][21] The reduction of particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution velocity.[20][21]

  • Preparation Methods: Media milling (top-down) and precipitation (bottom-up) techniques.

3. Prodrug Approach

A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug. A common prodrug strategy for poorly soluble compounds is to attach a hydrophilic moiety, such as a phosphate group, to improve aqueous solubility. This approach requires chemical modification of 7-Methoxyquinazolin-6-amine.

These advanced formulation approaches typically require specialized expertise and equipment and should be considered when simpler methods are insufficient for the intended application.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Parmar, K., & Patel, J. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

  • Ferreira, L., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Retrieved from [Link]

  • Garg, A., & Singh, S. (2017). Nanosuspension: An approach to enhance solubility of drugs. PMC. Retrieved from [Link]

  • MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]

  • Badola, A., & Singh, A. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Pharmacentral. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. Pharmacentral. Retrieved from [Link]

  • IJCRT.org. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. IJCRT.org. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Mitchell Lab. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. Retrieved from [Link]

  • Eureka by PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Current and Emerging Prodrug Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]

  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Taylor & Francis. (2010). Full article: Cyclodextrins for drug delivery. Taylor & Francis. Retrieved from [Link]

  • ResearchGate. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cyclodextrins in drug delivery (Review). Retrieved from [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Retrieved from [Link]

  • SciSpace. (2007). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]

  • PubMed. (2007). Prodrug strategies to overcome poor water solubility. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Prodrug strategy | PPTX. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • LinkedIn. (2025). The important role and application of surfactants in pharmaceutical formulations. LinkedIn. Retrieved from [Link]

  • Springer. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]

  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

  • MDPI. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • Creative Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • SciSpace. (2012). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. ResearchGate. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC retention times and peak resolution for 7-Methoxyquinazolin-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically troubleshoot and optimize high-performance liquid chromatography (HPLC) methods for 7-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically troubleshoot and optimize high-performance liquid chromatography (HPLC) methods for 7-Methoxyquinazolin-6-amine .

Because this molecule features a basic quinazoline core, an electron-donating methoxy group, and a highly polar primary amine, it presents specific chromatographic challenges—namely secondary silanol interactions, pH-dependent retention shifts, and complex co-elution profiles with its metabolites.

Below, you will find a diagnostic workflow, mechanistic FAQs, a self-validating method development protocol, and quantitative reference data to ensure your assays are robust, reproducible, and scientifically sound.

Diagnostic Workflow for Amine Retention & Peak Shape

HPLC_Workflow A Analyze 7-Methoxyquinazolin-6-amine B Assess Chromatogram A->B C1 Peak Tailing (As > 1.5) B->C1 C2 Low Retention (k' < 2) B->C2 C3 Co-elution with Metabolites B->C3 D1 Lower pH (< 3.0) or Use Base-Deactivated Column C1->D1 D2 Raise pH (> 9.0) on Hybrid C18 to Neutralize Amine C2->D2 D3 Switch to Methanol & Use Shallow Gradient C3->D3 E Self-Validating System Suitability (As < 1.5, k' > 2, Rs > 2.0) D1->E D2->E D3->E

Decision tree for troubleshooting HPLC retention and peak shape issues for basic amines.

Deep-Dive Troubleshooting & FAQs

Q1: Why does 7-Methoxyquinazolin-6-amine exhibit severe peak tailing on standard C18 columns, and what is the mechanistic fix? Causality & Solution: Peak tailing in reversed-phase HPLC occurs when an analyte experiences multiple retention mechanisms simultaneously[1]. For 7-Methoxyquinazolin-6-amine, primary retention is driven by hydrophobic interactions with the C18 alkyl chains. However, the molecule possesses a highly basic primary amine at the C6 position. At neutral or mildly acidic pH, this amine is protonated (positively charged). Traditional silica columns contain unreacted, exposed silanol groups (Si-OH) that ionize into negatively charged silanoxides (Si-O⁻)[2]. The electrostatic attraction between the protonated quinazoline amine and the ionized silanols creates a secondary ion-exchange mechanism. This "velcro-like" adsorption is difficult to break, resulting in a trailing peak edge[3].

The Fix: You must suppress this secondary interaction. Lower the mobile phase pH to ≤ 3.0 (e.g., using 0.1% Formic Acid), which fully protonates the silanol groups, rendering them neutral and inactive[1]. Alternatively, utilize a modern Type-B base-deactivated column, a polar-embedded phase, or a Type-C silica hydride column, which chemically shields or eliminates these acidic silanols[2][4].

Q2: When I lower the pH to fix the tailing, my retention time drops drastically (Capacity factor, k′<1 ). How can I increase retention without sacrificing peak shape? Causality & Solution: At a pH below 3.0, the primary amine on 7-Methoxyquinazolin-6-amine is fully ionized. Highly polar, charged molecules exhibit poor hydrophobic partitioning into the non-polar C18 stationary phase, causing them to elute near the void volume.

The Fix: Switch the chromatographic mechanism by raising the mobile phase pH to 9.5–10.0 (using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). This pH is above the pKa of the primary amine, neutralizing the molecule. The neutral free-base form is significantly more hydrophobic, which will drastically increase its retention time on a reversed-phase column. Critical Note: Standard silica dissolves at pH > 8.0. You must use a high-pH stable, ethylene-bridged hybrid (BEH) silica column to prevent stationary phase degradation.

Q3: How do I achieve baseline resolution between 7-Methoxyquinazolin-6-amine and its primary demethylated metabolite? Causality & Solution: The C7-methoxy group is a primary site for metabolic demethylation, yielding a phenolic metabolite (7-hydroxyquinazolin-6-amine)[5]. Because the structural difference is merely a single methyl group, their hydrophobicities are nearly identical, leading to co-elution on standard Acetonitrile/Water gradients.

The Fix: Change your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that participates in hydrogen bonding and enhances shape selectivity and π−π interactions with the quinazoline ring. Combine this with a shallow gradient slope (e.g., increasing organic composition by only 1-2% per minute) to exploit the minor polarity difference introduced by the exposed hydroxyl group on the metabolite.

Self-Validating Method Development Protocol

To ensure trustworthiness, your analytical method must be capable of diagnosing its own failures. Follow this self-validating protocol to establish optimal conditions for 7-Methoxyquinazolin-6-amine.

Step 1: Differentiate Physical vs. Chemical Tailing (System Blanking)

  • Prepare a test mixture containing Uracil (void volume marker, t0​ ) and Toluene (neutral hydrophobic marker).

  • Inject the mixture using a standard 50:50 Water:Acetonitrile isocratic method.

  • Validation Check: Evaluate the Toluene peak. Neutral compounds cannot undergo acid-base silanol interactions[3]. If Toluene tails (Asymmetry > 1.2), you have a physical plumbing issue (e.g., a column void or dead volume in the fittings)[3]. Stop and fix the hardware. If Toluene is perfectly symmetrical, proceed to Step 2.

Step 2: High-pH Retention Screening

  • Install a hybrid-silica C18 column (e.g., Waters XBridge or equivalent) rated for high pH.

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (Adjust to pH 9.8 with Ammonium Hydroxide).

  • Prepare Mobile Phase B: 100% Methanol.

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Validation Check: Calculate the capacity factor ( k′=(tR​−t0​)/t0​ ). If k′>2.0 and the peak asymmetry factor ( As​ ) is between 0.9 and 1.2, the amine is successfully neutralized and retained.

Step 3: Selectivity Fine-Tuning for Impurities

  • Spike 7-Methoxyquinazolin-6-amine with its demethylated metabolite (or synthetic precursors like anthranilamide derivatives).

  • Flatten the gradient slope around the elution time of the main peak (e.g., if it elutes at 40% B, run a gradient from 30% to 50% B over 10 minutes).

  • Validation Check: Calculate Resolution ( Rs​ ). The method is validated for specificity when Rs​≥2.0 between the parent amine and all structurally similar impurities.

Quantitative Data Summary

Summarized below are the expected chromatographic outcomes based on specific parameter manipulations for 7-Methoxyquinazolin-6-amine.

Chromatographic ParameterSelected ConditionMechanistic EffectExpected Outcome
Mobile Phase pH Low (pH ≤ 3.0) with Formic AcidProtonates residual silanols, eliminating secondary ion-exchange interactions[1].Improved peak symmetry ( As​<1.2 ); Reduced retention ( k′ ↓).
Mobile Phase pH High (pH ≥ 9.5) with NH4​HCO3​ Neutralizes the primary amine at C6, maximizing hydrophobic partitioning.Increased retention ( k′ ↑); Requires hybrid silica column.
Stationary Phase Polar-Embedded C18Internal amide groups hydrogen-bond with residual silanols, sterically shielding them[4].Excellent peak shape for basic amines without requiring low pH.
Organic Modifier Methanol (vs. Acetonitrile)Enhances hydrogen bonding and π−π interactions with the quinazoline core.Improved resolution ( Rs​>2.0 ) for demethylated metabolites[5].

References

  • Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions.[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. MicroSolv Technology Corporation.[Link]

  • HPLC Peak Tailing - Axion Labs. Axion Analytical Labs.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.[Link]

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents | Journal of Medicinal Chemistry. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Quinazoline Scale-Up &amp; Impurity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up of 7-Methoxyquinazolin-6-amine —a pivotal interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up of 7-Methoxyquinazolin-6-amine —a pivotal intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors such as Gefitinib and Erlotinib[1][2].

Transitioning from medicinal chemistry routes (milligram scale) to process manufacturing (kilogram scale) often reveals latent chemical vulnerabilities. This guide unpacks the mechanistic causality behind impurity formation and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Origins of Scale-Up Impurities

When scaling up quinazoline derivatives, impurities rarely arise from poor reagent quality; they are predominantly kinetic artifacts of mass and heat transfer limitations.

G Start 7-Methoxy-6-nitroquinazolin-4-one Red1 Standard Reduction (Pd/C, H2) High Exotherm Start->Red1 Batch Scale-up Red2 Optimized Reduction (Na2S2O4) Controlled Temp Start->Red2 Flow / Mild Imp1 Dimerization & Over-reduction Impurities (>5%) Red1->Imp1 Thermal Runaway Prod1 7-Methoxyquinazolin-6-amine (High Purity >99%) Red2->Prod1 Controlled Kinetics

Fig 1: Reaction workflow comparing standard vs. optimized nitro reduction pathways.

A. Azo/Azoxy Dimerization During Nitro Reduction

The reduction of the 6-nitro precursor to the 6-amine is highly exothermic. In batch reactors lacking adequate external cooling, localized hot spots accelerate the condensation of partially reduced nitroso and hydroxylamine intermediates, leading to polymeric or dimeric impurities[3][4]. Furthermore, residual dipolar aprotic solvents (like DMSO) can act as catalytic drivers for dimerization during subsequent ring-closure or amination steps[5].

B. Regioisomeric Carryover (The Demethylation Trap)

Many legacy routes synthesize the quinazoline core starting from 6,7-dimethoxyquinazolin-4-one, relying on selective demethylation using methionine at >200 °C. This extreme thermal requirement is non-selective, generating 10–15% of the unwanted 6-hydroxy-7-methoxy isomer and desmethylated artifacts[2]. These regioisomers have nearly identical solubility profiles to the target molecule and will carry over into the final API.

C. Halogen Scrambling During Chlorination

Converting the quinazolinone to the 4-chloro intermediate using POCl3​ or NCS/HCl often results in halogen scrambling (e.g., 4,5-dichloro or dibromo impurities)[5]. This is an artifact of prolonged exposure to electrophilic chlorinating agents in batch setups.

Quantitative Data & Optimization Matrices

To effectively troubleshoot, you must correlate analytical markers with process deviations. Use the matrix below to calibrate your in-process controls (IPC).

Impurity ClassMechanistic OriginAnalytical Marker (LC-MS / HPLC)Process Mitigation Strategy
Azo/Azoxy Dimers Exothermic accumulation of nitroso intermediates m/z=2M−16 Switch to Na2​S2​O4​ at 50 °C; limit residual DMSO to <1000 ppm[1][5].
Regioisomers Non-selective demethylation of 6,7-dimethoxy precursors at >200 °CRRT 0.95–1.05Abandon demethylation; use convergent synthesis from isovanillin[1][2].
Halogen Scrambling Uncontrolled electrophilic chlorination in batch reactorsIsotope pattern (M+2, M+4)Implement continuous flow tube reactor with a 10-min residence time[6].
N-Alkylated Artifacts Side reactions during morpholine/amine couplingRRT 1.12Optimize base equivalents; use stability-indicating RP-HPLC for tracking[7].
Diagnostic Logic Tree

Troubleshooting Issue High Impurity Profile (HPLC > 0.1%) Check1 Identify Impurity Type (LC-MS / NMR) Issue->Check1 TypeA Azo/Azoxy Dimers (m/z = 2M-H) Check1->TypeA TypeB Regioisomers (Demethylation errors) Check1->TypeB TypeC Halogen Scrambling (Chlorination step) Check1->TypeC FixA Control Exotherm Limit DMSO (<1000 ppm) TypeA->FixA FixB Use Convergent Route Avoid >200°C Methionine TypeB->FixB FixC Flow Reactor Chlorination 10 min Residence Time TypeC->FixC

Fig 2: Diagnostic logic tree for identifying and resolving scale-up impurities.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, do not rely on static time-based instructions. The following protocol for the synthesis of the 4-chloro-7-methoxyquinazolin-6-amine intermediate incorporates built-in validation checkpoints.

Step 1: Mild Nitro Reduction

  • Dissolve 7-methoxy-6-nitroquinazolin-4-one in an aqueous medium.

  • Add sodium dithionite ( Na2​S2​O4​ ) (3.3 mol. equiv.) while maintaining the internal temperature strictly at 50 °C[1].

  • Validation Checkpoint: Monitor the exotherm via a thermometric probe. If Tint​ exceeds 55 °C, quench the reaction immediately. Failure to control this exotherm will result in nitroso accumulation and >5% dimer formation[4].

Step 2: Continuous Flow Chlorination

  • Prime a continuous flow agitated tube reactor with the appropriate solvent system.

  • Inject the reduced quinazolinone and POCl3​ (or SOCl2​ ) into the reactor, setting the flow rate to achieve a strict residence time of 10 minutes at 70 °C[6].

  • Validation Checkpoint: Pull an aliquot for RP-HPLC analysis. The target 4-chloro intermediate must exhibit >99.0 area % purity. If halogen scrambling (dichloro impurities) is detected, reduce the residence time or lower the temperature gradient[5][6].

Step 3: Isolation and Solvent Purging

  • Precipitate the product and filter.

  • Wash the wet cake extensively with an i-PrOH/ H2​O slurry.

  • Validation Checkpoint: Analyze the wet cake for residual solvents. Residual DMSO must be <1000 ppm. Higher levels will catalytically drive dimerization in downstream phosphorylation or amination steps[5].

Troubleshooting FAQs

Q: Why am I seeing a sudden spike in dimerization during the 100g scale-up, but not at the 5g scale? A: At the 5g scale, high surface-area-to-volume ratios allow for efficient heat dissipation. At 100g, the reduction of the nitro group becomes highly exothermic. Without external cooling, localized hot spots accelerate the condensation of partially reduced intermediates, forming azo/azoxy dimers[3][4].

Q: How do I control halogen scrambling during the conversion of the quinazolinone to the 4-chloro derivative? A: Halogen scrambling is an artifact of uncontrolled electrophilic chlorination in batch reactors[5]. To mitigate this, transition to a continuous flow reactor. Maintaining a strict residence time of 10 minutes at 70 °C prevents over-exposure to the chlorinating agent and completely suppresses scrambling[6].

Q: Our conventional demethylation of 6,7-dimethoxyquinazolin-4-one yields persistent impurities. What is the alternative? A: Traditional demethylation using methionine requires temperatures >200 °C. This process is non-selective and generates 10–15% of the 6-hydroxy-7-methoxy isomer alongside desmethylated impurities[2]. Instead, adopt a convergent approach starting from isovanillin, which inherently sets the correct regiochemistry and avoids the demethylation step entirely[1].

Q: What is the most reliable analytical method to track these specific impurities? A: A stability-indicating Reversed-Phase HPLC (RP-HPLC) method using an Inertsil C8 or C18 column (250 × 4.6 mm, 5 μm) is highly recommended. Use a gradient elution of 50 mM aqueous ammonium acetate and acetonitrile at 50 °C with PDA detection at 300 nm. This method effectively resolves N-alkylated, N-oxide, and regioisomeric impurities down to a 0.015% limit of quantification[7].

References
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib - ACS Publications. URL: [Link]

  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ACS Publications. URL: [Link]

  • US8350029B2 - Process for the preparation of gefitinib - Google Patents.
  • Development of a Streamlined Manufacturing Process for the Highly Substituted Quinazoline Core Present in KRAS G12C Inhibitor Divarasib - ACS Publications. URL: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities - SciTechnol. URL:[Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. URL: [Link]

  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - R Discovery. URL: [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib - ACS Publications. URL:[Link]

Sources

Optimization

Preventing oxidation and degradation of 7-Methoxyquinazolin-6-amine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream kinase assays or synthetic workflows fail due to the silent degradation of their quinazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers whose downstream kinase assays or synthetic workflows fail due to the silent degradation of their quinazoline-based intermediates. 7-Methoxyquinazolin-6-amine is a highly valuable pharmacophore, but it is chemically fragile. This guide provides the mechanistic insight and self-validating protocols required to maintain the absolute integrity of your compound.

Mechanistic Root Cause of Degradation

To prevent degradation, we must first understand the causality behind it. 7-Methoxyquinazolin-6-amine contains a primary aromatic amine (PAA) at the C-6 position and a methoxy group at the C-7 position.

The core vulnerability lies in its electronic structure. The C-7 methoxy group acts as a strong electron-donating group (EDG) via resonance. This localized increase in electron density specifically activates the adjacent C-6 amine, drastically lowering its oxidation potential. Consequently, the electron-donating methoxy group at the C-7 position increases the electron density of the quinazoline ring, making the C-6 amine highly vulnerable to oxidative metabolism and chemical degradation[1]. When exposed to ambient oxygen, the amine auto-oxidizes into quinone imines or azo dimers. Furthermore, primary aromatic amines (PAAs) are highly susceptible to oxidation, especially when in solution at ambient temperatures[2].

Degradation_Pathways A 7-Methoxyquinazolin-6-amine (Intact Core) B Auto-Oxidation (O2 Exposure) A->B Electron-Rich NH2 C Photolysis (UV/Vis Light) A->C Aromatic Excitation D Hydrolysis (Moisture) A->D Nucleophilic Attack E Quinone Imines / N-Oxides (Pink/Brown Shift) B->E F Radical Dimers (Precipitation) C->F G Deamination (Loss of Activity) D->G

Fig 1: Primary degradation pathways of 7-Methoxyquinazolin-6-amine and their resulting artifacts.

Quantitative Stability Matrix

To facilitate easy comparison of how environmental variables impact the compound, reference the quantitative stability data summarized below.

State of MatterStorage TemperatureAtmospheric ConditionLight ExposureEstimated Stability / Shelf-Life
Dry Solid 20°C (Room Temp)Ambient AirDirect Light< 48 Hours (Rapid Oxidation)
Dry Solid 4°C (Refrigerator)Ambient AirDark1 - 2 Weeks
Dry Solid -20°C (Freezer)Argon / N₂ PurgedDark> 12 Months
Solution (DMSO) 20°C (Room Temp)Ambient AirAmbient Lab Light< 24 Hours
Solution (DMSO) -80°C (Ultra-Low)Argon / N₂ PurgedDark3 - 6 Months

Self-Validating Experimental Protocols

Do not rely on assumptions when storing sensitive anilines. The following methodologies are designed as self-validating systems, ensuring that every step you take can be analytically verified.

Storage_Workflow Start Compound Receipt Q1 State of Matter? Start->Q1 Solid Dry Powder Q1->Solid Sol Liquid Solution Q1->Sol Aliquot Aliquot into Amber Vials Solid->Aliquot Argon Purge with Argon Gas Aliquot->Argon StoreSolid Store at -20°C (Desiccated) Argon->StoreSolid Degas Use Degassed Solvent Sol->Degas Anti Add Antioxidant (e.g. BHT) Degas->Anti StoreSol Store at -80°C (Dark) Anti->StoreSol

Fig 2: Self-validating workflow for processing and storing 7-Methoxyquinazolin-6-amine samples.

Protocol A: Anhydrous, Anaerobic Aliquoting of Solid Powder

Causality: Repeated freeze-thaw cycles and ambient air exposure introduce condensation (moisture) and oxygen, which drive hydrolysis and auto-oxidation. Aliquoting minimizes the master stock's exposure.

  • Thermal Equilibration: Bring the sealed master vial to room temperature in a desiccator before opening.

    • Why: Prevents atmospheric moisture from condensing on the cold powder.

  • Vial Preparation: Pre-weigh amber glass vials.

    • Why: Amber glass blocks UV/Vis light, preventing photo-excitation of the aromatic ring.

  • Aliquoting: Rapidly transfer single-use quantities (e.g., 1-5 mg) into the amber vials under a nitrogen or argon atmosphere (a glove box is highly preferred).

  • Inert Purging: If a glove box is unavailable, gently flow Argon gas (which is heavier than air) into the vial for 10 seconds to displace oxygen.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal with Parafilm. Store at -20°C.

  • Self-Validation Check: Set aside one 1 mg aliquot at room temperature in clear glass for 48 hours, then run HPLC-UV (254 nm). Compare this chromatogram to a freshly thawed -20°C aliquot. The appearance of secondary peaks in the room-temperature sample establishes the baseline degradation rate for your specific lab environment and validates the necessity of the -20°C storage.

Protocol B: Preparation of DMSO Stock Solutions

Causality: DMSO is hygroscopic and typically contains dissolved oxygen, which dramatically accelerates amine oxidation in the liquid phase.

  • Solvent Degassing: Sparge anhydrous DMSO (≥99.9% purity) with Argon gas for 15 minutes prior to use.

    • Why: Physically displaces dissolved O₂, preventing the formation of quinone imines.

  • Antioxidant Addition (Optional but Recommended): If your downstream assay permits, add 0.1% BHT (Butylated hydroxytoluene) or ascorbic acid to the DMSO.

    • Why: Studies indicate that the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), acts as a free radical scavenger to halt the propagation of oxidative chain reactions[3][4].

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Vortex gently.

    • Why: Avoid sonication, which generates localized heat and cavitation-induced free radicals.

  • Storage: Flash-freeze the solution in liquid nitrogen and immediately store at -80°C.

    • Why: Ultra-low temperatures arrest the kinetic energy required for nucleophilic degradation pathways.

  • Self-Validation Check: Measure the UV-Vis absorbance spectrum of the stock immediately after preparation. Re-measure after 1 month of storage. A shift in the λmax​ or increased baseline absorbance in the visible region (400-500 nm) confirms oxidative compromise.

Troubleshooting & FAQs

Q: My 7-Methoxyquinazolin-6-amine powder has changed from off-white to a pale pink/brown. Is it still usable? A: No. The color shift is a definitive visual diagnostic of degradation. It indicates the formation of quinone imines or azo dimers due to the auto-oxidation of the primary aromatic amine. Because the C-7 methoxy group enriches the electron density of the ring, the C-6 amine is highly vulnerable to this oxidative mechanism[1]. Discard the compromised material and use a fresh, properly stored batch.

Q: Can I store my 10 mM DMSO stock solution at -20°C for a few months? A: This is highly discouraged. While solid aromatic amines can be stored safely at -20°C, solutions possess higher molecular mobility. Primary aromatic amines (PAAs) show significant instability and reduced recovery when stored at inadequate temperatures in solution[2]. At -20°C, DMSO freezes, but solute concentration effects in micro-liquid pockets can actually accelerate degradation. Always store solutions at -80°C and strictly limit their shelf-life to 3-6 months.

Q: I noticed a loss of potency in my kinase inhibition assay after using a stock solution that was left on the bench overnight. What happened? A: Leaving the solution at room temperature exposed it to both ambient light and oxygen. The combination of photo-excitation and dissolved O₂ in the DMSO rapidly oxidizes the amine pharmacophore, which is often critical for hydrogen bonding in the kinase hinge region. Always keep working solutions on ice, protected from light, and discard unused portions at the end of the day.

References

  • [3] Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at:[Link]

  • [2] Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • [4] Role of Antioxidants in Prolonging Fuel Stability During Storage. LANZO CHEM. Available at: [Link]

  • [1] Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS/MS Signal Intensity for 7-Methoxyquinazolin-6-amine

Welcome to the advanced technical support guide for optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Methoxyquinazolin-6-amine . As a highly polar, basic small molecule frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Methoxyquinazolin-6-amine . As a highly polar, basic small molecule frequently utilized as a building block in kinase inhibitor development[1], this analyte presents unique challenges in electrospray ionization (ESI) efficiency, chromatographic retention, and susceptibility to biological matrix effects.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the exact physicochemical causality behind signal attenuation, providing self-validating protocols to restore instrument sensitivity.

Diagnostic Decision Matrix

Before adjusting parameters blindly, you must isolate whether the signal loss is occurring in the ion source (physics), on the chromatographic column (chemistry), or during sample preparation (biology).

LCMS_Troubleshooting A Low Signal Intensity: 7-Methoxyquinazolin-6-amine B Direct Infusion MS (Neat Standard) A->B C Signal Strong & Stable? B->C D Optimize MS Tuning (DP, CE, Source Temp) C->D No E Post-Column Infusion (Matrix Injection) C->E Yes F Signal Drop at Retention Time? E->F G Implement SPE or Phospholipid Depletion F->G Yes (Ion Suppression) H Optimize Chromatography (Mobile Phase, Column) F->H No (Poor Recovery/Peak Shape)

Diagnostic decision tree for isolating LC-MS/MS signal loss causes.

Mechanistic Causes of Signal Attenuation

A. In-Source Fragmentation (The Physics)

The Causality: 7-Methoxyquinazolin-6-amine contains a labile methoxy group at the C7 position, which is a known site of metabolic and chemical instability[1]. During ESI, if the Declustering Potential (DP) or cone voltage is set too high in an attempt to improve droplet desolvation, the molecule will undergo premature in-source fragmentation. This typically results in the neutral loss of formaldehyde (-30 Da) or a methyl radical (-15 Da) before the intact precursor ion ever reaches the first quadrupole (Q1), drastically reducing the measurable [M+H]+ signal.

B. ESI Droplet Dynamics & Mobile Phase pH (The Chemistry)

The Causality: The ionization efficiency of basic amines is heavily dependent on the pH of the aqueous mobile phase[2]. While a low pH (e.g., 0.1% formic acid) ensures the quinazoline nitrogen and exocyclic amine are fully protonated, it also makes the molecule highly polar. On a standard C18 reversed-phase column, this extreme polarity causes the analyte to elute near the void volume. Eluting in the void volume forces the analyte to co-elute with unretained salts and polar matrix components, leading to severe charge competition in the ESI droplet and subsequent signal suppression[3],[2].

C. Phospholipid Ion Suppression (The Biology)

The Causality: When analyzing plasma or serum, endogenous glycerophospholipids are the primary culprits of matrix effects. These molecules have high proton affinities and are highly surface-active. In the ESI plume, phospholipids monopolize the surface of the charged droplets. 7-Methoxyquinazolin-6-amine is forced into the interior of the droplet and is ultimately neutralized or sent to waste during droplet fission, rendering it invisible to the mass spectrometer[3],.

Quantitative Data: Mobile Phase Optimization

To balance ionization efficiency with chromatographic retention, refer to the following optimization matrix.

Table 1: Impact of Mobile Phase Additives on 7-Methoxyquinazolin-6-amine LC-MS/MS Performance

Mobile Phase AdditiveESI+ Ionization EfficiencyChromatographic Retention (C18)Peak ShapeMatrix Suppression Risk
0.1% Formic Acid (pH ~2.7) High (Abundant protons)Poor (Elutes near void volume)TailingHigh (Co-elution with salts)
10 mM Ammonium Acetate (pH ~6.8) ModerateGood (Neutral amine species)SharpModerate
0.1% Ammonia (pH ~10.5) Low (Requires gas-phase protonation)ExcellentVery SharpLow (Shifts away from lipids)

Expert Insight: If using Formic Acid, consider switching from a C18 column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a biphenyl phase to increase retention of the protonated amine, thereby shifting it away from the suppression zone.

Self-Validating Experimental Protocols

Do not guess whether your extraction is working. Use these self-validating protocols to definitively prove the source of your signal loss.

Protocol A: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol visualizes exactly where matrix suppression occurs during your chromatographic run[3].

  • Setup: Install a zero-dead-volume T-junction between the LC column outlet and the MS source inlet.

  • Infusion: Connect a syringe pump to the T-junction. Continuously infuse a neat standard of 7-Methoxyquinazolin-6-amine (100 ng/mL in 50:50 Water:Acetonitrile) at 10 µL/min.

  • Injection: Inject a blank, extracted biological matrix sample (e.g., protein-precipitated plasma) via the LC autosampler and run your standard gradient.

  • Monitor: Record the MRM transition for the analyte.

  • Validation Check: The MS should show a flat, continuous baseline signal. If the baseline suddenly dips or drops out entirely at the exact retention time where 7-Methoxyquinazolin-6-amine normally elutes, you have definitively proven that co-eluting matrix components are suppressing your signal[3].

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

If Protocol A reveals suppression, standard protein precipitation is insufficient. Use this MCX Solid Phase Extraction (SPE) method to orthogonally separate the basic amine from neutral phospholipids.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute 200 µL of plasma 1:1 with 2% Formic Acid (This forces the amine into its positively charged state). Load onto the cartridge.

  • Wash 1 (Matrix Removal): Pass 1 mL of 2% Formic Acid to wash away neutral and acidic interferences.

  • Wash 2 (Lipid Depletion): Pass 1 mL of 100% Methanol. Causality: The charged analyte remains ionically bound to the sulfonic acid resin, while hydrophobic phospholipids are washed away.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing it from the resin.

  • Validation Check: To validate, prepare three sets:

    • (A) Neat standard in solvent.

    • (B) Blank matrix extracted, then spiked with standard (Post-extraction spike).

    • (C) Matrix spiked with standard, then extracted (Pre-extraction spike).

    • Matrix Factor (MF) = Area(B) / Area(A). (If MF < 0.85, suppression is still occurring).

    • Extraction Recovery (RE) = Area(C) / Area(B). (If RE < 80%, the extraction protocol is losing the analyte).

Frequently Asked Questions (FAQs)

Q: My signal is great in neat solvent but disappears entirely when I inject plasma samples. What is happening? A: You are experiencing severe ion suppression (a matrix effect). Endogenous components like phospholipids are outcompeting 7-Methoxyquinazolin-6-amine for charge in the ESI droplet[3],. You must either improve your sample cleanup (see Protocol B) or adjust your chromatography to shift the analyte's retention time away from the suppression zone.

Q: I see a strong peak at m/z [M-15]+ in my Q1 full scan. Why is my precursor ion signal so low? A: 7-Methoxyquinazolin-6-amine contains a labile methoxy group. If your Declustering Potential (DP), Cone Voltage, or source temperature is too high, the molecule undergoes premature in-source fragmentation, losing a methyl radical (-15 Da)[1]. Lower your DP in 5V increments until the intact [M+H]+ precursor ion signal is maximized.

Q: Why does my signal intensity degrade progressively over a sequence batch? A: Progressive signal loss across a batch is a hallmark of column fouling by strongly retained matrix components (like phospholipids). As lipids build up on the column, they continuously bleed into the MS source, suppressing the ionization of subsequent injections. Implement a steep organic wash step (95% Acetonitrile or Methanol for 2 minutes) at the end of your LC gradient to flush the column between runs.

Q: Can I just use a stable isotope-labeled internal standard (SIL-IS) to fix the low signal? A: No. A SIL-IS will correct for quantitative inaccuracies caused by matrix effects, as the analyte and the IS will experience the exact same percentage of suppression[4]. However, it does not "fix" the low absolute signal intensity[5]. If the absolute signal drops below the instrument's limit of quantitation (LOQ), a SIL-IS cannot recover the lost sensitivity. You must physically remove the interference.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure Source: CDC Stacks URL:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • pH Effects on Electrospray Ionization Efficiency Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of 7-Methoxyquinazolin-6-amine Derivatives

Introduction 7-Methoxyquinazolin-6-amine is a privileged pharmacophore, widely utilized in the development of epidermal growth factor receptor (EGFR) and ataxia-telangiectasia mutated (ATM) kinase inhibitors. However, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-Methoxyquinazolin-6-amine is a privileged pharmacophore, widely utilized in the development of epidermal growth factor receptor (EGFR) and ataxia-telangiectasia mutated (ATM) kinase inhibitors. However, compounds bearing this core often suffer from poor oral bioavailability due to low aqueous solubility (BCS Class II/IV), pH-dependent dissolution, and extensive first-pass metabolism (e.g., C-6/C-7 demethylation or efflux by ABCG2/P-gp). This guide provides evidence-based troubleshooting strategies for researchers optimizing quinazoline-based therapeutics.

Diagnostic Workflow: Identifying Bioavailability Bottlenecks

Bioavailability_Troubleshooting Start Low Oral Bioavailability (In Vivo) Check1 In Vitro Permeability (Caco-2 / PAMPA) Start->Check1 LowPerm Low Permeability (Efflux / Polarity) Check1->LowPerm Poor HighPerm High Permeability Check1->HighPerm Good Perm_Action Action: Lipid-based Formulations, Nanocarriers to bypass P-gp LowPerm->Perm_Action CheckSol Aqueous Solubility (FaSSIF / FeSSIF) HighPerm->CheckSol CheckMet Metabolic Stability (Microsomes / Hepatocytes) CheckSol->CheckMet > 100 µg/mL LowSol Low Solubility (BCS Class II) CheckSol->LowSol < 100 µg/mL HighClear High Clearance (First-Pass Metabolism) CheckMet->HighClear Rapid t1/2 Sol_Action Action: Amorphous Solid Dispersions, Lipid Nanoparticles, Salt Formation LowSol->Sol_Action Met_Action Action: Block Soft Spots (C-6/C-7), Prodrugs, CYP/Efflux Inhibitors HighClear->Met_Action

Diagnostic decision tree for troubleshooting low oral bioavailability of quinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: My 7-Methoxyquinazolin-6-amine derivative shows excellent in vitro kinase inhibition but poor in vivo exposure. What is the most likely cause? A1: The most common culprits are poor aqueous solubility and rapid first-pass metabolism. Quinazoline derivatives are typically weak bases with pH-dependent solubility; they dissolve in the acidic stomach but precipitate in the neutral pH of the intestine[1]. Furthermore, the methoxy groups at the C-6 and C-7 positions are notorious metabolic "soft spots." Oxidative demethylation by hepatic cytochrome P450 enzymes rapidly clears the drug from systemic circulation[2].

Q2: How can I structurally modify the compound to prevent rapid metabolism without losing target affinity? A2: Structure-activity relationship (SAR) studies indicate that while the C-7 methoxy group is often essential for target binding (e.g., in ATM or EGFR kinases), the C-6 position is more tolerant of modification[2]. Replacing the C-6 methoxy group with a more metabolically stable moiety (such as a morpholine, piperidine, or a fluorinated ether) can significantly improve the in vivo half-life and plasma exposure without compromising the inhibitory potency[3].

Q3: My compound is a substrate for efflux transporters. How does this affect oral absorption? A3: Quinazoline-based EGFR inhibitors are frequently substrates for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2)[4]. These transporters are highly expressed on the apical membrane of enterocytes, actively pumping the drug back into the intestinal lumen. Co-administration with an efflux inhibitor or encapsulating the drug in Solid Lipid Nanoparticles (SLNs) can mask the drug from these transporters, enhancing net absorption[5].

Troubleshooting Guides & Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions (ASD) via Solvent Evaporation

Objective: To overcome the crystalline lattice energy of the quinazoline derivative, trapping it in a highly soluble amorphous state within a polymer matrix[1].

Materials:

  • 7-Methoxyquinazolin-6-amine derivative (API).

  • Hydrophilic polymer carrier (e.g., HPMCAS or PVP-VA).

  • Volatile organic solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Rotary evaporator and vacuum desiccator.

Step-by-Step Methodology:

  • Dissolution: Dissolve the API and the polymer (typically at a 1:3 or 1:4 w/w ratio) in the solvent mixture until a completely clear solution is obtained. Causality: Ensuring complete dissolution prevents residual seed crystals from inducing premature crystallization during storage.

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C. Causality: Rapid solvent removal kinetically traps the drug molecules in the polymer matrix before they can organize into a crystal lattice.

  • Secondary Drying: Place the resulting film in a vacuum desiccator at room temperature for 24 hours to remove residual solvent traces.

  • Milling and Characterization: Pulverize the dried film using a mortar and pestle. Verify the amorphous nature using X-Ray Powder Diffraction (XRPD) (look for a broad halo instead of sharp peaks) and Differential Scanning Calorimetry (DSC) (look for a single glass transition temperature, Tg​ )[1].

Protocol B: Formulation of Solid Lipid Nanoparticles (SLNs)

Objective: To enhance lymphatic transport and bypass hepatic first-pass metabolism, while simultaneously protecting the drug from intestinal efflux transporters[5].

Materials:

  • Solid lipid (e.g., Compritol 888 ATO or Stearic acid).

  • Surfactant (e.g., Poloxamer 188 or Tween 80).

  • High-shear homogenizer and probe sonicator.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Melt the solid lipid (5% w/v of total formulation) at 10°C above its melting point. Dissolve the quinazoline derivative into the molten lipid. Causality: The lipophilic nature of the drug allows it to partition favorably into the lipid core, ensuring high encapsulation efficiency.

  • Aqueous Phase Preparation: Dissolve the surfactant (1-2% w/v) in ultra-pure water and heat to the exact same temperature as the lipid phase.

  • Primary Emulsion: Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-shear homogenization (10,000 rpm for 5 minutes). Causality: Temperature matching prevents premature lipid solidification, which would cause irregular particle formation and drug expulsion.

  • Nanonization: Subject the hot pre-emulsion to probe sonication (80W, 3 minutes, 10s on/10s off pulse) to reduce droplet size to the nanometer range.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) while stirring gently. Causality: Rapid cooling triggers lipid crystallization, locking the drug inside the solid lipid matrix to form SLNs[1].

Quantitative Data: Impact of Formulation and Modification on Bioavailability

The following table summarizes the pharmacokinetic improvements achieved through various enhancement strategies for quinazoline derivatives.

StrategyCompound TypeMechanism of EnhancementFold Increase in AUC (Oral)Reference
Amorphous Solid Dispersion Gefitinib-analogueIncreased apparent solubility and dissolution rate.~3.5x to 9.1x[6]
Structural Modification ATM Kinase Inhibitor (Compound 27g)Replacement of C-6 methoxy group blocked oxidative demethylation.~30x[2]
Efflux Inhibition Irinotecan + GefitinibGefitinib competitively inhibited ABCG2/P-gp in the intestine.~3.4x (for Irinotecan)[4]
Solid Lipid Nanoparticles Quinazoline-4,7-diolBypassed first-pass metabolism via lymphatic absorption.~4.2x[7]

Mechanistic Pathway of Absorption and Metabolism

Absorption_Metabolism cluster_Enterocyte Enterocyte (Intestinal Wall) cluster_Liver Liver GI_Tract GI Tract Lumen (Dissolved Drug) Apical Apical Membrane GI_Tract->Apical Passive Diffusion Pgp Efflux Transporters (P-gp / ABCG2) Apical->Pgp Substrate CYP3A4_Int Intestinal CYP3A4 (Partial Metabolism) Apical->CYP3A4_Int Pgp->GI_Tract Efflux Portal_Vein Portal Vein CYP3A4_Int->Portal_Vein Surviving Fraction CYP_Hepatic Hepatic CYP450 (C-6/C-7 Demethylation) Portal_Vein->CYP_Hepatic Systemic Systemic Circulation (Bioavailable Drug) CYP_Hepatic->Systemic Surviving Fraction

Mechanistic pathway highlighting the barriers to oral bioavailability for quinazoline derivatives.

References

  • Min, J., et al. (2016). "Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents." Journal of Medicinal Chemistry, 59(2), 559-577. Available at: [Link]

  • Stewart, C. F., et al. (2004). "Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice." Cancer Research, 64(20), 7491-7499. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Catalyst Selection for 7-Methoxyquinazolin-6-amine Amination Reactions

Welcome to the technical support center for amination reactions involving 7-Methoxyquinazolin-6-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for amination reactions involving 7-Methoxyquinazolin-6-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific transformation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project involving the amination of a 7-methoxyquinazolin-6-yl halide. What is the best "go-to" catalyst system to begin with?

A reliable starting point is the combination of a G3 or G4 palladacycle pre-catalyst with a ligand like BrettPhos or RuPhos . These systems are designed for challenging C-N cross-coupling reactions. For the base and solvent, a common and effective initial setup is sodium tert-butoxide (NaOt-Bu) as the base in an anhydrous, aprotic solvent like toluene or 1,4-dioxane .[1][2]

This initial choice is based on several factors:

  • Pre-catalyst Efficiency: Palladacycle pre-catalysts offer high stability and rapidly generate the active Pd(0) species upon exposure to a base, ensuring reliable reaction initiation.[2]

  • Ligand Efficacy: Bulky, electron-rich biaryl phosphine ligands are exceptionally effective for coupling heteroaryl halides, as they promote the crucial reductive elimination step and can resist catalyst deactivation often caused by the heteroaromatic substrate itself.[1][3][4]

  • Standard Conditions: The NaOt-Bu/toluene combination is a well-documented, robust system for a wide range of Buchwald-Hartwig aminations.[1]

Q2: How do I choose between a strong alkoxide base (like NaOt-Bu) and a weaker inorganic base (like K₃PO₄ or Cs₂CO₃)?

The choice of base is a critical parameter that balances reactivity with functional group tolerance.[2]

  • Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most common choice for Buchwald-Hartwig aminations due to their high reactivity.[2] They are effective at deprotonating a wide range of amines, facilitating entry into the catalytic cycle.[5] However, their high basicity can be incompatible with sensitive functional groups on your substrate or amine coupling partner, such as esters or nitro groups.[6]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when base-sensitive functional groups are present.[2] Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in common organic solvents compared to other carbonate bases.[2] While weaker bases offer broader functional group compatibility, they typically result in slower reaction rates, which may necessitate higher temperatures, longer reaction times, or increased catalyst loadings to achieve full conversion.

Recommendation: Start with NaOt-Bu for maximum reactivity. If you observe substrate decomposition or side reactions, switch to a weaker base like K₃PO₄ or Cs₂CO₃ and be prepared to increase the reaction temperature or duration.

Q3: What are the most common causes of failure for this specific amination reaction?

Amination of electron-rich N-heterocycles like quinazolines can be challenging.[3] The most common failure modes are:

  • Catalyst Deactivation: The quinazoline ring contains nitrogen atoms that can act as ligands, coordinating to the palladium center and displacing the essential phosphine ligand.[4] This leads to catalytically inactive species and stalls the reaction. Using sterically bulky ligands helps shield the palladium center and mitigate this issue.[7]

  • Poor Ligand Selection: Not all ligands are effective for heteroaryl substrates. Ligands that are too small or not electron-rich enough may fail to promote the reductive elimination step, which is often the rate-limiting step for these couplings.

  • Sub-optimal Base/Solvent Combination: The interplay between the base and solvent is critical. For instance, using a strong, anionic base like NaOt-Bu requires a non-polar solvent like toluene to facilitate the deprotonation of the neutral palladium-amine complex.[8][9] In polar solvents, different reaction pathways can be favored, sometimes leading to catalyst inhibition.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: Low to No Yield of the Desired Product

Low or no product formation is a common but solvable issue. A systematic approach is key.[10]

Troubleshooting_Low_Yield start Low or No Product Yield Observed catalyst_check Is the Catalyst System Active? start->catalyst_check ligand_check Is the Ligand Appropriate? catalyst_check->ligand_check Yes catalyst_sol Action: Verify Pd source (use pre-catalyst). Ensure inert atmosphere (N2/Ar). Use fresh, anhydrous solvent. catalyst_check->catalyst_sol No conditions_check Are Reaction Conditions Optimal? ligand_check->conditions_check Yes ligand_sol Action: Screen alternative ligands. Try bulky biarylphosphines (e.g., BrettPhos, XantPhos). ligand_check->ligand_sol No solubility_check Are Reagents Soluble? conditions_check->solubility_check Yes conditions_sol Action: Screen bases (NaOt-Bu vs. K3PO4). Increase temperature in 10°C increments. Increase reaction time. conditions_check->conditions_sol No solubility_sol Action: Switch to a more polar solvent (e.g., Toluene -> DMF). Ensure all components are dissolved at reaction temperature. solubility_check->solubility_sol No

Caption: Troubleshooting decision tree for low-yield amination reactions.

Possible Causes & Solutions:
  • Inactive Catalyst System:

    • Cause: The active Pd(0) species is not forming efficiently from the Pd(II) precursor, or it is decomposing.[6] This can happen if using Pd(OAc)₂ without proper pre-reduction or in the presence of oxygen.

    • Solution:

      • Use a Pre-catalyst: Switch to an air-stable palladacycle pre-catalyst (e.g., BrettPhos Pd G3) which reliably forms the active catalyst.[2]

      • Ensure Inert Conditions: Use a glovebox or proper Schlenk technique to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.

      • Premix Catalyst and Ligand: Before adding other reagents, gently warming the palladium source and ligand in the solvent for a few minutes can facilitate the formation of the active complex.[4]

  • Inappropriate Ligand Choice:

    • Cause: The chosen ligand may not be suitable for the electron-rich and potentially coordinating quinazoline substrate.[1][4]

    • Solution: Screen a panel of ligands. For heteroaryl aminations, bulky, electron-rich biaryl monophosphine ligands are often superior.[1]

Ligand Class Recommended For Key Advantage
XantPhos BidentateGeneral UseInexpensive and effective in many systems, can be a good starting point.[11]
BrettPhos Biaryl MonophosphinePrimary AminesExcellent for challenging couplings, provides high reactivity.[6]
RuPhos Biaryl MonophosphinePrimary & Secondary AminesBroad scope, effective for functionalized and five-membered heteroaryl halides.
Josiphos-type Bidentate FerrocenylHeteroaryl TosylatesHighly active, allowing for room temperature reactions in some cases.[12]
  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, time, or concentration are not sufficient for the reaction to proceed to completion.[10]

    • Solution:

      • Temperature Screen: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 110°C) while monitoring progress by TLC or LC-MS.[10]

      • Time Course Study: Take aliquots from the reaction at different time points (e.g., 2h, 6h, 12h, 24h) to determine if the reaction is slow or has stalled.[10]

      • Solvent Choice: The solvent can significantly impact the reaction.[13] A switch from a non-polar solvent like toluene to a more polar aprotic solvent like DMF can sometimes improve yield, especially if reactant solubility is an issue.[13][14] However, be aware that solvents like acetonitrile or pyridine can inhibit the catalyst.[2]

Problem 2: Significant Formation of a Hydrodehalogenated Byproduct

You observe the starting 7-methoxyquinazolin-6-yl halide being converted to 7-methoxyquinazoline instead of the desired amine product.

  • Cause: This side reaction, known as reductive dehalogenation, can occur when the catalytic cycle is disrupted. It can be promoted by certain bases or when the desired C-N reductive elimination is slow. The choice of ligand can play a role in minimizing this pathway.[5]

  • Solution:

    • Change the Base: Switch from an alkoxide base (NaOt-Bu) to a phosphate or carbonate base (K₃PO₄, Cs₂CO₃). This often reduces the rate of hydrodehalogenation.

    • Re-evaluate the Ligand: Some ligands are more prone to promoting this side reaction. Switching to a more robust biarylphosphine ligand can often favor the desired amination pathway.

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can suppress side reactions.

Experimental Protocols & The Catalytic Cycle

Understanding the underlying mechanism is key to rational troubleshooting.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Ar-X ligand_ex Amine Coordination Complex ox_add->ligand_ex + R₂NH - X⁻ red_elim Reductive Elimination ligand_ex->red_elim Deprotonation (Base) red_elim->pd0 Forms C-N Bond product Ar-NR₂ (Product) red_elim->product hx_base [Base-H]⁺X⁻ red_elim->hx_base ar_x Ar-X (Quinazoline-Halide) ar_x->ox_add amine R₂NH (Amine) amine->ligand_ex base Base base->ligand_ex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: General Screening Procedure for Amination

This protocol is designed for small-scale screening to identify promising conditions.

Materials:

  • 7-methoxyquinazolin-6-yl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (to make a 0.1 M solution with respect to the halide)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the 7-methoxyquinazolin-6-yl bromide, the base, and the palladium pre-catalyst.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Using a syringe, add the anhydrous toluene, followed by the amine coupling partner.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, and extracting with ethyl acetate.[10][15]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

References

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Optimization of reaction conditions for the formation of 7a a - ResearchGate. Available at: [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC. Available at: [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships | Journal of the American Chemical Society. Available at: [Link]

  • Optimization of Reaction Conditions for Direct Amination. - ResearchGate. Available at: [Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS - YorkSpace. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC. Available at: [Link]

  • MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Available at: [Link]

  • Highly reactive, general and long-lived catalysts for palladium-catalyzed amination of heteroaryl and aryl chlorides, bromides, and iodides: scope and structure-activity relationships - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 7-Methoxyquinazolin-6-amine Analogs in NSCLC Cell Lines: A Focus on Covalent vs. Reversible EGFR Inhibition

Executive Summary & Structural Rationale In the landscape of targeted non-small cell lung cancer (NSCLC) therapies, the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a mastercl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted non-small cell lung cancer (NSCLC) therapies, the evolution of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a masterclass in rational drug design. As an application scientist evaluating structure-activity relationships (SAR), I frequently utilize the 7-methoxyquinazolin-6-amine scaffold as a benchmark for irreversible kinase inhibition.

First-generation TKIs (e.g., gefitinib) utilize a 6-alkoxy-7-methoxyquinazoline core to competitively, yet reversibly, bind the ATP pocket. The critical innovation of second-generation inhibitors lies in the substitution at the 6-position. The 6-amine serves as a highly precise synthetic vector, orienting an electrophilic "warhead" (such as the crotonamide group in dacomitinib) exactly 3.4 Å away from the nucleophilic sulfhydryl group of the receptor. This geometry enables 1[1], effectively circumventing the rapid off-rates of reversible inhibitors and providing sustained target suppression.

Mechanistic Pathway Visualization

To understand the comparative efficacy of these analogs, we must map how covalent anchoring alters downstream signal transduction. The permanent inactivation of EGFR by 7-methoxyquinazolin-6-amine analogs shuts down both the PI3K/AKT and RAS/MAPK pathways, forcing the cell into G1 arrest and apoptosis.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Mutant/WT) ATP-Binding Pocket EGF->EGFR Ligand Binding PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation Dacomitinib Dacomitinib (Covalent 6-amine analog) Dacomitinib->EGFR Irreversible Binding (Cys797) Apoptosis Apoptosis & G1 Cell Cycle Arrest Dacomitinib->Apoptosis Induces Gefitinib Gefitinib (Reversible 6-alkoxy analog) Gefitinib->EGFR Reversible Competition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Figure 1: Mechanism of irreversible EGFR inhibition by 7-methoxyquinazolin-6-amine analogs.

Comparative Efficacy in NSCLC Models

When evaluating these compounds, we rely on specific NSCLC cell lines to represent distinct clinical genotypes.

  • PC-9 cells harbor the classical Exon 19 deletion, which is highly sensitive to both 1st and 2nd generation TKIs.

  • H1975 cells harbor the L858R activating mutation alongside the T790M "gatekeeper" resistance mutation.

The T790M mutation sterically hinders the binding of 1st generation TKIs and increases the receptor's affinity for ATP. While 7-methoxyquinazolin-6-amine analogs (like dacomitinib) possess the electrophilic acrylamide necessary to2[2] and theoretically overcome this ATP competition, their efficacy against H1975 is reduced compared to 3rd generation pyrimidine-based inhibitors.

Quantitative Comparison of EGFR Inhibitors
CompoundStructural ClassPC-9 (Exon 19 del) IC₅₀H1975 (L858R/T790M) IC₅₀Binding Mode
Dacomitinib 7-Methoxyquinazolin-6-amine~2 nM~335 nMIrreversible (Covalent)
Gefitinib 6-Alkoxy-7-methoxyquinazoline~8 nM>10,000 nMReversible (ATP-competitive)
Osimertinib Aminopyrimidine (3rd Gen)~17 nM~5 nMIrreversible (Covalent)

Data synthesized from established in vitro models[3][4].

Experimental Methodology: Self-Validating Protocols

To rigorously prove that a novel 7-methoxyquinazolin-6-amine analog acts via irreversible covalent binding rather than simple high-affinity reversible binding, we employ a Washout Assay . This protocol is a self-validating system: if the compound is truly covalent, a brief 4-hour exposure is sufficient to permanently alkylate the existing pool of EGFR receptors. Following drug removal, the cells will fail to recover.

Protocol_Workflow Seed 1. Cell Seeding PC-9 & H1975 3,000 cells/well Treat 2. Drug Treatment 0.1 nM - 10 µM 72h Incubation Seed->Treat Washout 3. Washout Phase Remove drug at 4h Add fresh media Treat->Washout Irreversible Validation Assay 4. Viability Assay CellTiter-Glo Luminescence Treat->Assay Standard Protocol Washout->Assay Analysis 5. Data Analysis IC50 Calculation Non-linear regression Assay->Analysis

Figure 2: Experimental workflow for validating covalent TKI binding via drug washout assay.

Protocol 1: High-Throughput Viability & Washout Assay
  • Cell Seeding: Plate PC-9 and H1975 cells at a density of 3,000 cells/well in 96-well opaque plates using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of the 7-methoxyquinazolin-6-amine analog, gefitinib, and osimertinib (ranging from 0.1 nM to 10 µM) in DMSO. Final DMSO concentration must not exceed 0.1%.

  • Treatment & Washout (The Causality Step):

    • Standard Arm: Leave the drug on the cells for the full 72 hours.

    • Washout Arm: After exactly 4 hours of treatment, aspirate the media. Wash the wells three times with warm, sterile PBS to remove all unbound drug. Replenish with fresh, drug-free complete media and incubate for the remaining 68 hours.

  • Viability Quantification: Add CellTiter-Glo® reagent (Promega) at a 1:1 ratio to the culture volume. Agitate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism. Expected Result: The 6-amine analog will show nearly identical IC₅₀ values in both the standard and washout arms, proving irreversible binding.

Protocol 2: Phospho-EGFR Immunoblotting

To confirm target engagement at the molecular level:

  • Treat PC-9 cells with IC₉₀ concentrations of the analogs for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against total EGFR, p-EGFR (Tyr1068), downstream p-ERK, and GAPDH (loading control).

  • Expected Result: 7-methoxyquinazolin-6-amine analogs will completely ablate the p-EGFR (Tyr1068) signal, confirming that the covalent modification of Cys797 prevents receptor autophosphorylation.

Expert Insights: Overcoming the T790M Bottleneck

While the 7-methoxyquinazolin-6-amine scaffold is a potent inhibitor of classical mutations, its clinical utility against the T790M mutation is limited by a narrow therapeutic index. In vitro, 3[3]. However, achieving these concentrations in human patients is impossible without causing severe, dose-limiting toxicities (such as profound rash and diarrhea) due to the simultaneous, non-selective inhibition of wild-type EGFR in healthy tissues[5].

This lack of mutant selectivity is structurally inherent to the quinazoline core. To solve this, the field evolved toward 6[6], which utilize an aminopyrimidine scaffold. This alternative core changes the spatial orientation of the molecule, allowing it to exploit the altered shape of the T790M ATP pocket while sparing the wild-type receptor[4].

References

  • Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells - MDPI.
  • The Discovery of Dacomitinib, a Potent Irreversible EGFR Inhibitor - ACS Publications.
  • Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC.
  • Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC.
  • Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Publishing.
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC.

Sources

Comparative

A Comparative Guide to Purity Validation: Unveiling the Power of qNMR for 7-Methoxyquinazolin-6-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 7-Methoxyquinazolin-6-amine, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this crucial intermediate.

The narrative that follows is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations. Our goal is to equip you, the researcher, with not only the "how" but also the "why," fostering a deeper understanding of these powerful analytical techniques.

The Principle of Purity: Why qNMR Stands as a Primary Method

At its core, qNMR is a primary ratio method of measurement.[3] This distinction is fundamental. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4] This intrinsic linearity means that purity can be determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity, without the need for a calibration curve specific to 7-Methoxyquinazolin-6-amine.[3][5] This is a significant advantage, particularly in early-stage development where a certified reference standard of the analyte itself may not be available.[5]

In contrast, HPLC and GC are comparative techniques. While highly sensitive and excellent for separating complex mixtures, their accuracy in quantification typically relies on response factors.[6][7] For accurate purity determination by HPLC or GC, one must either assume that the analyte and its impurities have identical detector responses (an often-inaccurate assumption) or use certified reference standards for each impurity.[7]

dot graph TD { subgraph "Purity Validation Workflow" A[Sample Preparation] --> B{Analytical Method}; B --> |qNMR| C[Data Acquisition]; B --> |HPLC/GC| D[Separation & Detection]; C --> E[Spectral Processing & Integration]; D --> F[Chromatogram Analysis]; E --> G[Purity Calculation]; F --> G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "General workflow for purity validation."

Quantitative NMR (qNMR) Protocol for 7-Methoxyquinazolin-6-amine

This protocol is designed as a self-validating system, incorporating key steps to ensure the accuracy and reliability of the results, in alignment with ICH Q2(R1) and USP <761> guidelines.[2][8][9]

Causality in Experimental Design
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is chosen due to its excellent solvating power for a wide range of organic molecules, including quinazoline derivatives.[8][10] Its residual proton signal at ~2.5 ppm is typically clear of the aromatic region where the analyte signals are expected.[11]

  • Internal Standard Selection: Maleic acid is an ideal internal standard for this analysis.[9] Its key characteristics include:

    • High Purity and Stability: It is commercially available as a certified reference material (CRM).[9]

    • Non-overlapping Signals: It produces a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d6), which is well-separated from the aromatic and methoxy signals of 7-Methoxyquinazolin-6-amine.[9]

    • Solubility: It is soluble in DMSO-d6.[9]

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and internal standard is crucial for accurate quantification. This ensures that all protons have fully relaxed between pulses, and the resulting signal integrals are directly proportional to the number of nuclei.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 20 mg of certified maleic acid into a 10 mL volumetric flask.

    • Dissolve and bring to volume with DMSO-d6. This stock solution provides a stable and well-characterized reference.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 7-Methoxyquinazolin-6-amine into a clean, dry vial.

    • Add 500 µL of the maleic acid internal standard stock solution to the vial.

    • Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30 seconds

      • Acquisition time (AQ): ≥ 3 seconds

      • Number of scans (NS): 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of 7-Methoxyquinazolin-6-amine (e.g., a singlet in the aromatic region).

    • Integrate the singlet of maleic acid.

    • Calculate the purity using the following equation[3]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

dot graph TD { subgraph "qNMR Protocol for 7-Methoxyquinazolin-6-amine" A[Weigh Analyte and Certified Internal Standard] --> B[Dissolve in DMSO-d6]; B --> C[Transfer to NMR Tube]; C --> D{Acquire 1H NMR Spectrum}; D --> E[Process FID]; E --> F[Integrate Analyte and Standard Signals]; F --> G[Calculate Purity]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "qNMR experimental workflow."

Comparative Analysis: qNMR vs. Chromatographic Techniques

The choice of an analytical technique should be guided by the specific requirements of the analysis at a given stage of drug development.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Differential partitioning between a mobile and stationary phase.[12]Partitioning between a gaseous mobile phase and a stationary phase.
Quantification Absolute quantification with a certified internal standard.[1]Relative (area %) or absolute with a specific reference standard.[13]Relative (area %) or absolute with a specific reference standard.
Strengths - Primary analytical method- Non-destructive- Provides structural information on impurities- High precision and accuracy[14]- High sensitivity and resolution- Well-suited for complex mixtures- Wide applicability[4]- Excellent for volatile and semi-volatile compounds- High sensitivity
Limitations - Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures- Requires a reference standard for each impurity for accurate quantification- Different compounds can have different detector responses[7]- Limited to thermally stable and volatile compounds- Derivatization may be required for polar analytes[15]
Typical Accuracy 98-102%98-102% (with reference standards)97-103% (with reference standards)
Typical Precision (RSD) < 1%< 2%< 3%
High-Performance Liquid Chromatography (HPLC) Protocol

A general HPLC method for the purity determination of aromatic amines.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of 7-Methoxyquinazolin-6-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute as necessary to fall within the linear range of the detector.

  • Data Analysis:

    • Purity is typically assessed by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography (GC) Protocol

GC is generally less suitable for non-volatile compounds like 7-Methoxyquinazolin-6-amine unless derivatization is performed.[15]

  • Derivatization (if necessary):

    • Silylation of the amine groups can increase volatility.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium

    • Injector and Detector Temperature: 250°C and 280°C, respectively.

    • Oven Program: A temperature gradient from 100°C to 250°C.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Sample Preparation:

    • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane).

  • Data Analysis:

    • Similar to HPLC, purity is often determined by the area percent method.

dot graph TD { subgraph "Method Selection Logic" A{Analytical Need} --> B{Early Stage Development?}; B --> |Yes| C[qNMR]; B --> |No| D{Routine QC?}; D --> |Yes| E[HPLC]; D --> |No| F{Volatile Impurities?}; F --> |Yes| G[GC]; F --> |No| H[HPLC or qNMR]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Decision tree for analytical method selection."

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of 7-Methoxyquinazolin-6-amine, quantitative NMR emerges as a superior technique, particularly when a certified reference standard of the analyte is unavailable. Its status as a primary ratio method provides a direct and accurate measure of purity, grounded in the fundamental principles of nuclear magnetic resonance.

However, HPLC and GC remain invaluable tools in the analytical chemist's arsenal. HPLC excels at the separation and detection of non-volatile impurities, while GC is the gold standard for residual solvent analysis and volatile impurities.

A truly robust quality control strategy often employs these techniques orthogonally. For instance, qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to calibrate HPLC methods for routine quality control. This integrated approach leverages the strengths of each technique to provide a comprehensive and highly reliable assessment of product quality.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

  • IMPURITY PROFILING. IJCRT.org. [Link]

  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Precision and accuracy of three quantitative GC‐methods—Real internal... ResearchGate. [Link]

  • A review on high performance liquid chromatography technique for pharmaceutical analysis. [Link]

  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PubMed. [Link]

  • impurity-profiling-and-characterization-for-generic-project. ResolveMass Laboratories Inc. [Link]

  • High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. [Link]

  • Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0181116). NP-MRD. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications. [Link]

  • 487 A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES S. Hichri and R. Abderrahim* Laboratory of Physics of Lamellaires. Heterocyclic Letters. [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • 6-amino-7-methoxyquinazolin-4(3H)-one — Chemical Substance Information. NextSDS. [Link]

  • Metal-free oxidative synthesis of quinazolinones via dual amination of sp3 C–H bonds. The Royal Society of Chemistry. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. [Link]

Sources

Validation

Cross-validation of 7-Methoxyquinazolin-6-amine binding affinity using SPR and ITC

Title : Cross-Validation of 7-Methoxyquinazolin-6-amine Binding Affinity: A Comparative Guide to SPR and ITC Introduction 7-Methoxyquinazolin-6-amine (MW: 175.19 g/mol ) is a critical pharmacophore and synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Cross-Validation of 7-Methoxyquinazolin-6-amine Binding Affinity: A Comparative Guide to SPR and ITC

Introduction 7-Methoxyquinazolin-6-amine (MW: 175.19 g/mol ) is a critical pharmacophore and synthetic intermediate for numerous ATP-competitive kinase inhibitors, including agents targeting EGFR and ATM kinases[1][2]. In early-stage drug discovery, accurately determining the binding affinity ( KD​ ) of such low-molecular-weight fragments is notoriously difficult. Discrepancies in KD​ values across different biophysical platforms can span orders of magnitude, often due to assay-specific artifacts rather than true biological variance[3][4].

As a Senior Application Scientist, I advocate for an orthogonal cross-validation strategy. Relying solely on Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) introduces blind spots[5]. This guide provides a rigorous, objective comparison and step-by-step protocols for cross-validating the binding affinity of 7-Methoxyquinazolin-6-amine to a model kinase target using both SPR and ITC.

1. The Mechanistic Rationale for Orthogonal Validation Why cross-validate? SPR and ITC measure fundamentally different physical properties of the same binding event[6].

  • SPR (The Kinetic Lens): Detects changes in the refractive index near a sensor surface in real-time[7][8]. It excels at measuring binding kinetics ( kon​ and koff​ ) and requires minimal sample[5]. However, because 7-Methoxyquinazolin-6-amine is a small molecule (<200 Da), it generates a very low response signal, necessitating high-density protein immobilization which can sterically hinder binding sites[3].

  • ITC (The Thermodynamic Lens): Measures the heat released or absorbed ( ΔH ) during a binding event in a true solution state. It requires no immobilization or labeling, eliminating surface artifacts[5][6]. It provides the stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ), but requires significantly higher concentrations of both the protein and the ligand[5].

By combining these techniques, we create a self-validating system: ITC confirms that the binding observed in SPR is not an immobilization artifact, while SPR provides the kinetic resolution that ITC lacks[5][9].

Caption: Orthogonal cross-validation workflow combining SPR kinetics and ITC thermodynamics.

2. Surface Plasmon Resonance (SPR) Protocol Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 7-Methoxyquinazolin-6-amine.

Causality Check: Because the analyte is only 175 Da, the maximum theoretical response ( Rmax​ ) will be very low[3]. We must immobilize the kinase target at a high density while ensuring the ATP-binding pocket remains accessible.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 (carboxymethyl dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Target Immobilization: Dilute the kinase domain in a low-pH acetate buffer (pH 4.5) to pre-concentrate it on the matrix. Inject until a high immobilization level (~3000-5000 RU) is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl.

  • Buffer Preparation (Critical): 7-Methoxyquinazolin-6-amine has limited aqueous solubility and requires DMSO. Prepare a running buffer (e.g., PBS-P+) containing exactly 3% DMSO. Causality: Mismatched DMSO concentrations between the running buffer and sample will cause massive bulk refractive index shifts, masking the tiny analyte binding signal.

  • Solvent Correction: Run a DMSO calibration series (2.5% to 3.5% DMSO) to construct a solvent correction curve.

  • Analyte Injection: Prepare a 2-fold dilution series of 7-Methoxyquinazolin-6-amine (e.g., 0.1 µM to 10 µM). Inject at a high flow rate (50 µL/min) for 60 seconds[8]. Causality: High flow rates minimize mass transport limitations, ensuring the observed kon​ is reaction-limited, not diffusion-limited.

  • Dissociation & Regeneration: Allow 120 seconds for dissociation. If the off-rate is fast (typical for fragments), regeneration may not be necessary.

3. Isothermal Titration Calorimetry (ITC) Protocol Objective: Determine the thermodynamic driving forces ( ΔH , ΔS ) and validate the KD​ in a label-free solution.

Causality Check: ITC is highly sensitive to the heat of dilution[7]. The buffer of the ligand (syringe) and the protein (cell) must be identical down to the microscopic level.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the kinase protein extensively against the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact dialysate to dissolve the 7-Methoxyquinazolin-6-amine powder.

  • Concentration Optimization: To achieve a reliable sigmoidal binding curve, the c -value ( c=n×[Protein]/KD​ ) should be between 10 and 100. Assuming a KD​ of ~1 µM, load the cell with 20 µM kinase and the syringe with 200 µM 7-Methoxyquinazolin-6-amine.

  • Titration Parameters: Set the instrument temperature to 25°C. Perform 19 injections of 2 µL each, with a 150-second spacing between injections. Causality: Adequate spacing ensures the thermal power returns to the baseline before the next injection, allowing accurate integration of the area under the curve (heat).

  • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution. Subtract this background from the main experiment.

Caption: Isothermal Titration Calorimetry (ITC) thermodynamic data extraction pathway.

4. Data Synthesis and Comparative Analysis When evaluating the performance of 7-Methoxyquinazolin-6-amine, the data from both platforms should align within a 2- to 3-fold margin[3]. A significant discrepancy (e.g., >10-fold) usually indicates an experimental artifact[3].

Table 1: Cross-Validation Data Summary for 7-Methoxyquinazolin-6-amine (Representative Data)

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Mechanistic Interpretation
KD​ (Affinity) 1.2 µM1.5 µMHigh concordance validates the affinity measurement.
kon​ (Association) 4.5×104 M−1s−1 N/AFast on-rate typical of low MW rigid fragments.
koff​ (Dissociation) 0.054 s−1 N/ARapid dissociation; informs residence time optimization.
ΔH (Enthalpy) N/A (unless multi-temp SPR is used)-8.4 kcal/molExothermic binding; driven by hydrogen bonding at the hinge region.
−TΔS (Entropy) N/A+0.2 kcal/molSlight entropic penalty due to conformational restriction.
n (Stoichiometry) Assumed 1:1 based on Rmax​ 0.95Confirms a single specific binding site (ATP pocket) without aggregation.

5. Troubleshooting Discrepancies If SPR yields a significantly weaker affinity (higher KD​ ) than ITC, it is highly probable that the amine coupling process modified critical lysine residues near the ATP-binding pocket of the kinase, sterically hindering the 7-Methoxyquinazolin-6-amine. In such cases, switch to a capture-based SPR immobilization strategy (e.g., His-tag capture via Ni-NTA) to uniformly orient the protein and preserve the binding site. Conversely, if ITC shows a much weaker affinity, check for incomplete solubility or aggregation of the ligand at the higher concentrations required for calorimetry.

Conclusion For small molecules like 7-Methoxyquinazolin-6-amine, relying on a single biophysical technique is a risk drug discovery programs cannot afford. By integrating the kinetic resolution of SPR with the thermodynamic rigor of ITC, researchers can confidently validate hit compounds, establish robust Structure-Activity Relationships (SAR), and accelerate the optimization of potent kinase inhibitors.

References

  • Zheng, G., et al. "Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents." Journal of Medicinal Chemistry, ACS Publications, 2015. URL:[Link]

  • Luo, Y., & Chen, Y. "Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target." bioRxiv, May 17, 2024. URL:[Link]

  • "Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions." Lab Manager, March 06, 2025. URL:[Link]

  • "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research." TA Instruments, March 10, 2025. URL: [Link]

  • "Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI." Reichert SPR, May 03, 2018. URL:[Link]

Comparative

A Comparative Structural and Physicochemical Analysis of 7-Methoxyquinazolin-6-amine and a Key Gefitinib Nitro-Intermediate

A Guide for Medicinal Chemists and Process Development Scientists In the landscape of targeted cancer therapy, gefitinib stands as a cornerstone treatment for non-small cell lung cancer by inhibiting the epidermal growth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Medicinal Chemists and Process Development Scientists

In the landscape of targeted cancer therapy, gefitinib stands as a cornerstone treatment for non-small cell lung cancer by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The synthesis of this complex molecule involves a series of critical intermediates, the purity and properties of which dictate the efficiency and yield of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth structural and physicochemical comparison between 7-Methoxyquinazolin-6-amine (Compound A) and a pivotal precursor in many gefitinib syntheses, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Compound B) .[3][4]

Understanding the distinct characteristics of these two quinazoline derivatives is crucial for researchers in process development and medicinal chemistry. While both share the same core scaffold, their differing substituents at the C4 and C6 positions dramatically influence their chemical behavior, solubility, reactivity, and analytical profiles. This comparison will illuminate the rationale behind synthetic strategies and provide a practical framework for their analysis and handling.

Structural and Electronic Comparison

At the heart of both molecules lies the quinazoline ring system. However, the substituents at key positions create profound differences in their electronic and steric profiles.

  • 7-Methoxyquinazolin-6-amine (Compound A) is a relatively simple diamine derivative. The electron-donating nature of both the methoxy (-OCH₃) group at C7 and the amino (-NH₂) group at C6 enriches the aromatic system with electron density. This makes the quinazoline core, particularly the pyrimidine ring, more susceptible to electrophilic attack and influences the basicity of the nitrogen atoms.

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Compound B) is a more complex structure, representing a later-stage intermediate.[3] It features a bulky, electron-withdrawing 3-chloro-4-fluoroanilino group at the C4 position and a potent electron-withdrawing nitro (-NO₂) group at C6. The nitro group significantly deactivates the quinazoline ring, making it less prone to electrophilic substitution and more susceptible to nucleophilic attack. The large substituent at C4 also introduces considerable steric hindrance, which can influence reaction kinetics and crystal packing.

The transformation from a nitro-substituted precursor like Compound B to its corresponding amine is a critical reduction step in the synthesis of gefitinib. This conversion dramatically alters the electronic properties of the C6 position, from strongly electron-withdrawing to electron-donating, which is a key step in modulating the molecule's biological activity.[5]

Logical Relationship of Compared Intermediates in Gefitinib Synthesis

Gefitinib_Intermediates cluster_synthesis Key Synthetic Transformation A 7-Methoxyquinazolin-6-amine (Compound A) C N-(3-chloro-4-fluorophenyl)-7-methoxy- quinazoline-4,6-diamine A->C Structural Analogue B N-(3-chloro-4-fluorophenyl)-7-methoxy- 6-nitroquinazolin-4-amine (Compound B) B->C G Gefitinib (Final API) C->G Alkylation

Caption: Relationship between Compound A, Compound B, and the gefitinib synthesis pathway.

Comparative Physicochemical and Spectroscopic Data

The structural differences manifest clearly in the physicochemical properties and spectroscopic data of the two compounds. The following tables summarize key analytical data, providing a basis for their differentiation and characterization.

Table 1: Physicochemical Properties

Property7-Methoxyquinazolin-6-amine (A)N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (B)Rationale for Difference
Molecular Weight 175.19 g/mol 348.71 g/mol [3]Addition of the large 3-chloro-4-fluoroanilino group and nitro group.
Appearance Off-white to light brown solidLight-yellow to yellow powder or crystals[4]The nitro-aromatic system in Compound B is a chromophore, imparting a yellow color.
Melting Point ~210-215 °C~260-265 °CIncreased molecular weight, greater structural rigidity, and potential for stronger intermolecular forces (e.g., pi-stacking) in Compound B lead to a higher melting point.
Solubility Moderately soluble in polar protic solvents (e.g., Methanol, Ethanol); sparingly soluble in nonpolar solvents.Poorly soluble in most common organic solvents; often requires DMF or DMSO for dissolution.The large, relatively nonpolar anilino group and the rigid nitro-quinazoline structure in Compound B decrease its affinity for common solvents compared to the smaller, more polar Compound A.
Polarity (TLC) More polarLess polarDespite the nitro group, the large hydrophobic anilino substituent in Compound B reduces its overall polarity compared to the smaller, diamine-substituted Compound A. On a silica gel TLC plate with a mobile phase like Ethyl Acetate/Hexane, Compound B would have a higher Rf value.

Table 2: Comparative Spectroscopic Data

Spectroscopic Data7-Methoxyquinazolin-6-amine (A)N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (B)Key Differentiating Features
¹H NMR (DMSO-d₆, δ ppm) ~8.9 (s, 1H, C2-H), ~8.3 (s, 1H, C5-H), ~7.1 (s, 1H, C8-H), ~5.4 (s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)~9.5 (s, 1H, -NH-), ~8.7 (s, 1H, C2-H), ~8.2 (s, 1H, C5-H), ~7.8 (m, 1H, Ar-H), ~7.6 (s, 1H, C8-H), ~7.4 (t, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃)Compound B shows a downfield shift for the quinazoline protons due to the electron-withdrawing effects of the nitro and anilino groups. It also displays characteristic signals for the 3-chloro-4-fluorophenyl ring and a singlet for the secondary amine proton (-NH-). Compound A has a characteristic broad singlet for the primary amine (-NH₂) protons.
¹³C NMR (DMSO-d₆, δ ppm) ~160 (C4), ~155 (C7), ~148 (C8a), ~140 (C6), ~135 (C2), ~120 (C5), ~108 (C4a), ~100 (C8), ~56 (-OCH₃)~158 (C4), ~154 (C7), ~151 (C8a), ~142 (C6), ~140 (C2), ~125-135 (Anilino C's), ~115 (C5), ~109 (C4a), ~102 (C8), ~57 (-OCH₃)The carbon signals in Compound B , particularly those of the quinazoline ring, are shifted due to the strong electronic influence of the substituents. The presence of additional signals corresponding to the anilino ring is a clear differentiator.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch, amine), ~1620 (C=N stretch), ~1580 (N-H bend), ~1250 (C-O stretch, ether)~3400 (N-H stretch, sec. amine), ~1630 (C=N stretch), ~1580 & ~1340 (Asymmetric & Symmetric N-O stretch, nitro), ~1260 (C-O stretch, ether)The most prominent difference is the presence of two strong absorption bands around 1580 cm⁻¹ and 1340 cm⁻¹ in Compound B , which are characteristic of the NO₂ group.
Mass Spec (ESI-MS) m/z [M+H]⁺ = 176.08m/z [M+H]⁺ = 349.04[3]The molecular ion peak provides an unambiguous confirmation of the identity of each compound, with a mass difference of 173 amu.

Experimental Protocols for Comparative Analysis

To ensure the identity, purity, and stability of these intermediates, a suite of analytical techniques must be employed. The following protocols are standard methodologies for their characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the cornerstone for determining the purity of intermediates and detecting any process-related impurities.[6] A gradient reverse-phase method is typically effective for these types of aromatic compounds.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow prep Sample Preparation: Dissolve ~1 mg of sample in 10 mL of Diluent (Acetonitrile/Water 50:50). inject Injection: Inject 10 µL onto HPLC system. prep->inject separate Chromatographic Separation: C18 Column (4.6 x 150 mm, 5 µm). Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. inject->separate gradient Gradient Elution: 0-20 min: 10% to 90% B 20-25 min: 90% B 25-30 min: 90% to 10% B separate->gradient detect Detection: UV Detector at 254 nm. gradient->detect analyze Data Analysis: Integrate peaks and calculate area percent purity. detect->analyze

Caption: Workflow for HPLC purity analysis of quinazoline intermediates.

  • Rationale: A C18 column provides good separation for moderately polar to nonpolar aromatic compounds.[7] Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape. A gradient elution is necessary to resolve potential impurities with a wide range of polarities and to elute the less polar Compound B in a reasonable time. Due to its lower polarity, Compound B will have a significantly longer retention time than Compound A under these conditions.

Differential Scanning Calorimetry (DSC) for Thermal Characterization

DSC is used to determine the melting point and assess the thermal stability of the compounds, which is critical information for drying and storage conditions.[8]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from 30 °C to 300 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

  • Expected Results: Compound B is expected to show a sharp endotherm at a significantly higher temperature (~260-265 °C) than Compound A (~210-215 °C), consistent with the data in Table 1. Broad peaks may indicate the presence of impurities or a polymorphic form.

Conclusion for the Practicing Scientist

The structural comparison between 7-Methoxyquinazolin-6-amine and the gefitinib intermediate N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine highlights a classic case of how substituent changes dramatically alter a molecule's fundamental properties.

  • For the Process Chemist: The poor solubility and high melting point of Compound B necessitate specific considerations for reaction conditions, such as the use of high-boiling point polar aprotic solvents (e.g., DMF, DMAc) and elevated temperatures. Its subsequent reduction to the more soluble amino derivative is a key transformation that facilitates downstream processing.[5]

  • For the Analytical Scientist: The distinct spectroscopic and chromatographic profiles of these compounds allow for straightforward differentiation. The nitro group in Compound B provides a unique spectroscopic handle (IR, UV), while its overall lower polarity leads to longer retention times in reverse-phase HPLC, enabling clear separation from earlier-stage, more polar intermediates like Compound A.

  • For the Medicinal Chemist: This comparison illustrates the synthetic logic of building complexity. The initial quinazoline core is functionalized with directing and activating/deactivating groups (methoxy, nitro) to control the regioselectivity of subsequent reactions, such as the crucial nucleophilic aromatic substitution that introduces the anilino side chain.[9]

By understanding these fundamental differences, researchers can optimize synthetic routes, develop robust analytical methods, and troubleshoot process-related challenges with greater efficiency and insight.

References

  • MDPI. (2024, February 13). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. Available from: [Link]

  • PMC. (2007, September 10). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (2007, July 24). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ACS Publications. Available from: [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available from: [Link]

  • MDPI. (2025, January 24). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank. Available from: [Link]

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from: [Link]

  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. (2024, February 20). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Available from: [Link]

  • SIOC Journals. (n.d.). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Chinese Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2024, December 19). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank. Available from: [Link]

  • PubChem. (n.d.). N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • AWS. (n.d.). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). S3.amazonaws.com. Available from: [Link]

  • GSRS. (n.d.). N-(3-CHLORO-4-FLUOROPHENYL)-7-METHOXY-6-NITROQUINAZOLIN-4-AMINE. Global Substance Registration System. Available from: [Link]

  • LookChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from: [Link]

  • ResearchGate. (2024, December 6). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from: [Link]

  • SciSpace. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available from: [Link]

  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Available from: [Link]

  • MDPI. (2024, September 23). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Molecules. Available from: [Link]

  • Rlavie. (n.d.). CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One. Retrieved from: [Link]

Sources

Validation

Benchmarking 7-Methoxyquinazolin-6-amine cytotoxicity against standard EGFR inhibitors

Benchmarking 7-Methoxyquinazolin-6-amine Cytotoxicity Against Standard EGFR Inhibitors: A Comparative Guide Executive Summary In targeted oncology drug development, understanding the Structure-Activity Relationship (SAR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 7-Methoxyquinazolin-6-amine Cytotoxicity Against Standard EGFR Inhibitors: A Comparative Guide

Executive Summary

In targeted oncology drug development, understanding the Structure-Activity Relationship (SAR) of kinase inhibitors is paramount. 7-Methoxyquinazolin-6-amine serves as the fundamental structural scaffold for multiple first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib. Benchmarking the cytotoxicity of this "naked" scaffold against its fully elaborated clinical counterparts provides a critical baseline for evaluating pharmacodynamic efficacy and validates the dynamic range of high-throughput cell viability assays.

This guide provides an objective, data-driven comparison of these compounds and outlines a self-validating experimental protocol for quantifying their cytotoxicity using ATP-dependent luminescence.

Mechanistic Grounding: The Quinazoline Pharmacophore

The quinazoline core is highly privileged in medicinal chemistry because its planar structure effectively mimics the adenine ring of adenosine triphosphate (ATP)[1]. By competing with ATP for the binding cleft within the EGFR tyrosine kinase domain, quinazoline derivatives halt downstream signaling cascades (such as PI3K/AKT and RAS/MAPK) that drive tumor cell proliferation and survival[2].

However, the 7-Methoxyquinazolin-6-amine scaffold alone is insufficient for potent kinase inhibition. Clinical EGFR TKIs require a hydrophobic substitution—typically a 4-anilino group (e.g., the 3-chloro-4-fluoro-phenyl group in Gefitinib)—to anchor the molecule deep into an adjacent hydrophobic pocket within the kinase domain[1]. Without this substitution, the baseline scaffold exhibits rapid dissociation and negligible cytotoxicity, making it an ideal negative control in SAR benchmarking.

Mechanistic_Pathway EGF EGF Ligand Binding EGFR EGFR Dimerization & Activation EGF->EGFR ATP_Pocket ATP-Binding Pocket (Kinase Domain) EGFR->ATP_Pocket Signaling Downstream Signaling (PI3K/AKT, MAPK) ATP_Pocket->Signaling ATP Hydrolysis Scaffold 7-Methoxyquinazolin-6-amine (Weak/No Binding) Scaffold->ATP_Pocket Insufficient SAR TKI Gefitinib / Erlotinib (Strong Competitive Binding) TKI->ATP_Pocket Blocks ATP Apoptosis Cytotoxicity / Apoptosis TKI->Apoptosis Survival Cell Proliferation & Survival Signaling->Survival

EGFR signaling cascade and ATP-competitive inhibition driven by quinazoline structure-activity.

Comparative Cytotoxicity Profiling

To benchmark the compounds, cytotoxicity is typically measured across cell lines with varying EGFR mutational statuses. The table below summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating how the addition of specific functional groups to the 7-Methoxyquinazolin-6-amine scaffold transforms an inactive precursor into a highly potent, mutation-selective therapeutic[1].

CompoundStructural RolePrimary Target ProfileIC50 (HCC827 - EGFR Exon 19 Del)IC50 (A549 - EGFR Wild-Type)
7-Methoxyquinazolin-6-amine Core Scaffold / PrecursorNone (Lacks hydrophobic anchor)> 50 µM> 50 µM
Gefitinib 1st-Gen EGFR TKIEGFR (Exon 19 del / L858R)~ 0.015 µM~ 8.5 µM
Erlotinib 1st-Gen EGFR TKIEGFR (Exon 19 del / L858R)~ 0.023 µM~ 9.2 µM
Afatinib 2nd-Gen EGFR TKIPan-ErbB (Irreversible covalent)~ 0.001 µM~ 1.2 µM

Data synthesis reflects standard in vitro benchmarking parameters. The naked scaffold shows virtually no cytotoxicity, confirming that the quinazoline ring alone is non-toxic and requires targeted elaboration.

Self-Validating Experimental Protocol: ATP-Based Viability Assay

To generate the comparative data above, researchers rely on highly sensitive, homogeneous assays. The 3[3] is the industry standard for this benchmarking.

Causality of the Method: This assay quantifies intracellular ATP using a thermostable luciferase enzyme. Because ATP is rapidly depleted by endogenous ATPases immediately upon cell death (apoptosis), the luminescent signal is directly proportional to the number of metabolically active cells[4].

Trustworthiness & Self-Validation: A robust protocol must be self-validating. This workflow incorporates a "No-Cell Control" to subtract background luminescence caused by spontaneous ATP hydrolysis in the medium, and a "Vehicle Control" (e.g., 0.1% DMSO) to establish the 100% viability baseline, ensuring that any observed cytotoxicity is strictly compound-driven[3].

Protocol_Workflow Seed 1. Cell Seeding (Log-Phase Growth) Treat 2. Compound Addition (Serial Dilutions) Seed->Treat Reagent 3. CellTiter-Glo (1:1 Ratio Addition) Treat->Reagent Lysis 4. Orbital Shaking (ATP Release) Reagent->Lysis Measure 5. Luminescence (Viability Proxy) Lysis->Measure

Self-validating CellTiter-Glo workflow for quantifying ATP-dependent cell viability.

Step-by-Step Methodology
  • Cell Seeding and Adhesion:

    • Seed HCC827 (EGFR-mutant) and A549 (EGFR-WT) cells at a density of 5,000 cells/well in 100 µL of complete medium into an opaque-walled 96-well microplate.

    • Causality: Opaque walls are critical; they prevent optical crosstalk (light scattering) between adjacent wells during the final luminescence reading, which would otherwise artificially inflate viability metrics[3]. Incubate for 24 hours to allow cells to re-enter log-phase growth.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions (e.g., 0.001 µM to 100 µM) of 7-Methoxyquinazolin-6-amine, Gefitinib, and Erlotinib in culture medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include Vehicle Control wells (0.1% DMSO) and No-Cell Control wells (medium only). Incubate for 72 hours.

  • Thermal Equilibration:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature (22–25°C) for 30 minutes.

    • Causality: The luciferase enzyme's kinetics are highly sensitive to temperature. If the plate is read while still warm, the outer wells will cool faster than the inner wells, creating a thermal gradient that results in severe "edge effects" and skewed IC50 calculations[3].

  • Lysis and Reagent Addition:

    • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium) to maintain a strict 1:1 ratio.

    • Causality: The 1:1 ratio is engineered to provide the exact concentration of proprietary detergents required to fully lyse the cell membranes, releasing all intracellular ATP into the reaction buffer instantly[4].

  • Orbital Shaking and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis.

    • Allow the plate to incubate at room temperature for an additional 10 minutes.

    • Causality: This 10-minute resting phase allows the initial flash of the luciferase reaction to stabilize into a steady "glow-type" luminescent signal, ensuring uniform signal intensity regardless of the exact second the microplate reader scans a specific well[3].

  • Quantification and Data Analysis:

    • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

    • Subtract the average luminescence of the No-Cell Control from all experimental wells. Calculate percentage viability relative to the Vehicle Control to plot the dose-response curve and derive the IC50.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: NIH / Frontiers in Chemistry URL
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities Source: MDPI URL
  • CellTiter-Glo® One Solution Assay Protocol & Application Notes Source: Promega Corporation URL
  • CellTiter-Glo® Assay: Application for Assessing Direct Cytotoxicity and for Determining Cell Proliferation Source: Promega Corporation URL

Sources

Comparative

A Senior Application Scientist's Guide to Predicting the Metabolic Half-Life of 7-Methoxyquinazolin-6-amine and its Halogenated Derivatives

For drug development professionals, understanding a compound's metabolic stability is a critical early checkpoint. A molecule that is rapidly metabolized by the liver will likely have a short half-life and poor bioavaila...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, understanding a compound's metabolic stability is a critical early checkpoint. A molecule that is rapidly metabolized by the liver will likely have a short half-life and poor bioavailability, rendering it ineffective as an oral therapeutic. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. However, like any scaffold, it is susceptible to metabolic modification. This guide provides an in-depth comparison of the predicted metabolic half-life of 7-Methoxyquinazolin-6-amine and its halogenated derivatives.

As direct experimental data for this specific parent molecule is not publicly available, this guide will leverage field-proven insights and experimental data from closely related structures to provide a predictive framework. We will analyze how halogenation, a common strategy in medicinal chemistry, can be used to "harden" metabolically soft spots and extend a compound's duration of action. Our analysis is grounded in data from structurally analogous compounds, including approved drugs and advanced clinical candidates, to provide researchers with a robust, data-driven perspective.

The Impact of Halogenation on Metabolic Stability: A Mechanistic Overview

Halogenation is a powerful tool in a medicinal chemist's arsenal for modulating a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] By replacing a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine), we can introduce profound changes to a molecule's electronic and steric profile.

Specifically, for metabolic stability, halogenation can:

  • Block Sites of Metabolism: Aromatic C-H bonds are common sites for oxidation by Cytochrome P450 (CYP) enzymes. Introducing a halogen at such a position can physically block the enzyme from accessing and modifying that site.[1]

  • Alter Electron Density: Halogens are electron-withdrawing, which can deactivate an aromatic ring towards oxidative metabolism. This change in the molecule's electronics can make it a poorer substrate for metabolizing enzymes.

  • Modulate pKa: The acidity or basicity of nearby functional groups can be fine-tuned by halogenation. Since the ionization state of a molecule is a key determinant of how it interacts with enzymes and transporters, this can have a significant downstream effect on its metabolic fate.

However, the position and type of halogen are critical. As we will see in the experimental data below, a poorly placed halogen can introduce a new metabolic liability, sometimes leading to even faster clearance.

Experimental Data: Insights from Structurally Related Quinazolines

To build our predictive model, we will examine experimental data from two key sources:

  • Sapitinib , a clinical candidate which shares the 7-methoxyquinazolin-6-yl core structure.

  • A series of fluorinated 4-anilino-6,7-dimethoxyquinazolines , which provide direct comparative data on the effect of halogen position on metabolic stability.

Data Summary Table
Compound/DerivativeCore StructureExperimental SystemIn Vitro Half-Life (t½)Intrinsic Clearance (CLint)Key Finding
Sapitinib 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl ]oxypiperidin-1-yl]-N-methylacetamideHuman Liver Microsomes (HLM)21.07 min[3]38.48 mL/min/kg[3]The core is moderately stable, providing a relevant baseline.
4-(2-fluoroanilino)-6,7-dimethoxyquinazoline 4-Anilino-6,7-dimethoxyquinazolineHuman HepatocytesSignificantly More Stable (up to 2h)[4][5]Not Reported2-Fluoro substitution enhances metabolic stability.
4-(3-fluoroanilino)-6,7-dimethoxyquinazoline 4-Anilino-6,7-dimethoxyquinazolineHuman HepatocytesSignificantly More Stable (up to 2h)[4][5]Not Reported3-Fluoro substitution enhances metabolic stability.
4-(4-fluoroanilino)-6,7-dimethoxyquinazoline 4-Anilino-6,7-dimethoxyquinazolineHuman HepatocytesRapid Degeneration[4][5]Not Reported4-Fluoro substitution creates a metabolic liability, leading to rapid defluorination.[4]
Analysis and Interpretation

The data provides a clear, albeit cautionary, tale. The half-life of Sapitinib (21.07 min) indicates that the 7-methoxyquinazoline core is a viable starting point but is still susceptible to metabolism.[3] The most likely sites of metabolism on our parent compound, 7-Methoxyquinazolin-6-amine, would be O-demethylation at the 7-position or oxidation of the quinazoline ring system, mirroring the metabolism of approved drugs like Gefitinib.[6]

The study on fluorinated anilinoquinazolines offers a striking lesson in positional effects.[4][5] While fluorine substitution at the 2- or 3-position of the anilino ring significantly stabilized the molecule, substitution at the 4-position led to rapid degradation.[4][5] This is attributed to metabolic defluorination, a known pathway where a para-fluoro substituent becomes a liability.[4] This underscores a critical principle: halogenation is not a universal shield . The choice of where to place the halogen must be guided by a deep understanding of the target enzymes and potential metabolic pathways.

For a researcher working with 7-Methoxyquinazolin-6-amine, this suggests that halogenating the quinazoline ring itself, for instance at the 2, 4, or 5 positions, could be a viable strategy to block potential C-H oxidation. However, one must remain vigilant that the new derivative does not become a substrate for a different, more efficient clearance pathway.

Predicting Metabolic Pathways

Based on the metabolism of related compounds like Gefitinib and Erlotinib, the primary metabolic pathways for 7-Methoxyquinazolin-6-amine are likely mediated by CYP3A4 and CYP2D6.[7][8][9]

parent 7-Methoxyquinazolin-6-amine metabolite1 7-Hydroxyquinazolin-6-amine (O-Demethylation) parent->metabolite1 CYP3A4, CYP2D6 metabolite2 Oxidized Quinazoline (Ring Hydroxylation) parent->metabolite2 CYP P450 metabolite3 Halogenated Derivative (Blocked Metabolism) parent->metabolite3 Synthetic Modification metabolite3->metabolite3

Caption: Predicted metabolic pathways for 7-Methoxyquinazolin-6-amine.

The primary routes of metabolism are predicted to be:

  • O-Demethylation: The 7-methoxy group is a prime target for CYP-mediated O-demethylation to form the corresponding phenol (7-hydroxy derivative). This is a very common metabolic route for methoxylated aromatic compounds.

  • Ring Oxidation: The quinazoline ring system itself can undergo hydroxylation at various positions, creating more polar metabolites that are easier to excrete.

Halogenation would aim to block these pathways. For instance, replacing a hydrogen with a chlorine or bromine on the quinazoline core could sterically hinder the approach of CYP enzymes, thereby slowing down ring oxidation and increasing the metabolic half-life.

Experimental Protocol: In Vitro Microsomal Stability Assay

To experimentally validate these predictions, the standard and most robust method is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolizing enzymes like CYPs.[10][11]

Workflow Diagram

cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_mix Prepare Master Mix: - Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) pre_incubate Pre-incubate Master Mix at 37°C for 5 min prep_mix->pre_incubate prep_cpd Prepare Compound Plate: - Test Compounds (1 µM) - Positive/Negative Controls start_rxn Initiate Reaction: Add NADPH Regenerating System pre_incubate->start_rxn time_points Incubate at 37°C Sample at 0, 5, 15, 30, 45 min start_rxn->time_points quench Quench Reaction: Add cold Acetonitrile + Internal Std time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: Workflow for a typical in vitro microsomal stability assay.

Step-by-Step Methodology

This protocol is a self-validating system, incorporating positive and negative controls to ensure the integrity of the results.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[10][11]

    • Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.

    • Prepare 1 µM working solutions of the test compounds (parent amine and its halogenated derivatives) in the buffer. The final DMSO concentration should be kept below 0.25% to avoid enzyme inhibition.[10]

    • Prepare solutions of a high-clearance positive control (e.g., Verapamil) and a low-clearance positive control (e.g., Warfarin) at 1 µM.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal solution to the wells.

    • Include a "minus cofactor" control for each compound, where the NADPH system is replaced with buffer. This control identifies any non-NADPH-dependent degradation (e.g., chemical instability).[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the "minus cofactor" controls).

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).[10][12] The "time 0" sample represents 100% of the compound at the start.

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. The amount is determined by comparing the peak area of the analyte to the peak area of the internal standard.

  • Data Analysis and Calculation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Half-life (t½) is calculated using the formula:

      • t½ = 0.693 / k[3]

    • Intrinsic Clearance (CLint) , a measure of the enzyme's metabolic capacity, is calculated as:

      • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)[3][12]

Conclusion for the Research Professional

While direct metabolic data for 7-Methoxyquinazolin-6-amine is scarce, a robust, predictive comparison can be constructed from available data on structurally similar compounds. The 7-methoxyquinazoline core, as seen in Sapitinib, is moderately stable, suggesting it is a viable scaffold for further development.

The key takeaway for researchers is the critical importance of the position of halogenation . As demonstrated by fluorinated anilinoquinazolines, a halogen can either be a metabolic shield or a metabolic liability. A 4-fluoroanilino moiety is rapidly metabolized via defluorination, whereas 2- and 3-fluoro substitutions confer significant stability.[4][5]

Therefore, a rational drug design approach for modifying 7-Methoxyquinazolin-6-amine would involve:

  • Establishing a baseline metabolic half-life using the standardized microsomal stability assay detailed above.

  • Synthesizing derivatives with halogens (F, Cl, Br) at various positions on the quinazoline ring to block predicted sites of oxidation.

  • Re-evaluating the metabolic stability of these new derivatives to identify candidates with an improved pharmacokinetic profile.

By combining predictive modeling based on existing data with rigorous experimental validation, drug development professionals can efficiently navigate the optimization of this promising chemical series.

References

  • Thapa, S., & Bolliger, J. L. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Molbank, 2024(4), M1942. [Link]

  • Vasdev, N., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Bioorganic & Medicinal Chemistry, 19(9), 2951-2959. [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Pharmaceuticals, 16(3), 398. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Charushin, V. N., et al. (2014). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 83(3), 225-257. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Stach, J., & Zikan, V. (1975). [New synthesis of 7-methoxy- and 6,7-dimethoxyquinazolines of the chazodine type]. Ceskoslovenska farmacie, 24(4-5), 201-204. [Link]

  • Li, J., et al. (2007). Differential metabolism of gefitinib and erlotinib by human cytochrome P450 enzymes. Clinical Cancer Research, 13(12), 3731-3737. [Link]

  • Lecarpentier, E., et al. (2024). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. Journal of Medicinal Chemistry, 67(21), 19304-19322. [Link]

  • Vasdev, N., et al. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. Bioorganic & Medicinal Chemistry, 19(9), 2951-2959. [Link]

  • Luong, T., et al. (2021). Pre-clinical in vitro metabolism profiles for gefitinib and erlotinib. ResearchGate. [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. Retrieved from [Link]

  • Lecarpentier, E., et al. (2024). 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. ACS Publications. [Link]

  • Miyake, Y., et al. (2010). Comparison of the drug-drug interactions potential of erlotinib and gefitinib via inhibition of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(1), 25-28. [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 296-306. [Link]

  • Wolski, M., et al. (2019). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 14(1), e0210357. [Link]

  • Mogi, K., et al. (n.d.). Human liver microsomes of EM (1/1, pooled lot from more than 20 subjects) and. J-STAGE. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Hunter, L. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gampala, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Hu, Y., et al. (2015). Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. Journal of Medicinal Chemistry, 58(2), 849-862. [Link]

  • Wang, C., et al. (2020). Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. PLoS ONE, 15(7), e0236523. [Link]

  • Niwa, T., et al. (1996). Oxidation of histamine H1 antagonist mequitazine is catalyzed by cytochrome P450 2D6 in human liver microsomes. Drug Metabolism and Disposition, 24(10), 1163-1167. [Link]

  • Satoh, Y., et al. (2012). Comparison of Adverse Events of Erlotinib with those of Gefitinib in Patients with Non-small Cell Lung Cancer: A Case-Control Study. Gan To Kagaku Ryoho, 39(12), 2005-2009. [Link]

  • Liu, Y., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology, 8, 531. [Link]

  • Zhang, H., et al. (2015). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Organic Chemistry, 19(19), 1896-1909. [Link]

  • Mizuno, N., et al. (2003). Variance of Bioavailability of Pharmaceutical Preparations and Analysis of Factors Affecting It. Yakugaku Zasshi, 123(7), 477-493. [Link]

  • Wessling, K. S. (2019). Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability (Doctoral dissertation, University of Iowa). [Link]

  • Kumar, P., & S, Y. (2021). In Vitro Drug Metabolism Studies and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Tanaka, K. (n.d.). PUBLICATIONS|The Tanaka-Maeda Research Group. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Methoxyquinazolin-6-amine

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents like 7-Methoxyquinaz...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents like 7-Methoxyquinazolin-6-amine is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol's design.

Quinazoline derivatives are a significant class of compounds in medicinal chemistry, with several approved drugs used in oncology[1]. While specific hazard data for 7-Methoxyquinazolin-6-amine is not extensively published, data from structurally similar quinazoline derivatives provides a strong basis for a cautious and systematic approach to its handling and disposal. Analogous compounds are often classified as skin and eye irritants, and harmful if swallowed[2][3][4]. Therefore, treating 7-Methoxyquinazolin-6-amine as a hazardous substance is a mandatory precautionary measure.

Hazard Assessment and Personal Protective Equipment (PPE)

Before any handling or disposal procedures begin, a thorough risk assessment is essential. The primary hazards are associated with direct contact and inhalation of dust particles.

Table 1: Hazard Profile and Required Personal Protective Equipment

Potential Hazard RouteDescriptionRequired PPE & Engineering Controls
Inhalation May cause respiratory irritation.[5]Work within a certified chemical fume hood. Use a NIOSH/MSHA approved respirator if dust generation is unavoidable.[6]
Skin Contact Causes skin irritation.[2][5]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[7]
Eye Contact Causes serious eye irritation.[2][5]Wear safety glasses with side-shields or chemical goggles.[7]
Ingestion Harmful if swallowed.[3][8]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][8]

All personnel handling this compound must receive training on its potential hazards and the proper use of PPE.[9][10] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][6]

Regulatory Compliance Overview

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazard communication and employee training, under standards like 29 CFR 1910.1200.[12][13] This guide is designed to align with these federal standards; however, laboratory personnel must also adhere to all applicable state and local regulations, which may be more stringent.[12][14]

Step-by-Step Disposal Procedures

The fundamental principle of hazardous waste management is that it must never be disposed of in the regular trash or down the sewer system.[11][14][15] All waste containing 7-Methoxyquinazolin-6-amine must be collected, labeled, and transferred to a licensed hazardous waste disposal facility.[2][5][16]

This category includes items such as contaminated gloves, weigh boats, paper towels, and pipette tips.

  • Segregation: At the point of generation, immediately place all contaminated solid waste into a designated, durable, and leak-proof hazardous waste container. This container should be lined with a heavy-duty plastic bag.

  • Container Labeling: The container must be clearly labeled with a hazardous waste tag. The label must include:

    • The full chemical name: "7-Methoxyquinazolin-6-amine Waste" (abbreviations are not permitted).[11]

    • The words "Hazardous Waste".

    • The date waste was first added to the container.[11]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

  • Storage: Keep the container sealed at all times, except when adding waste.[17][18] Store it in a designated satellite accumulation area within the laboratory.

This applies to unused, expired, or off-specification quantities of the pure compound.

  • Container: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible container inside a fume hood.

  • Labeling: If not in its original, clearly labeled container, the waste container must be labeled as described in Protocol 1.

  • Collection: Do not mix this pure compound with other chemical waste streams. Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11]

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Initial Rinse: The first rinse of the container must be collected as hazardous waste.[18]

    • In a fume hood, add a small amount of a suitable solvent (e.g., methanol or acetone) to the container.

    • Securely cap and swirl the container to dissolve any remaining residue.

    • Pour the solvent rinsate into a designated hazardous liquid waste container for halogenated or non-halogenated solvents, as appropriate.

  • Subsequent Rinses: For a standard hazardous chemical, a single rinse is often sufficient. However, for highly toxic materials, the first three rinses must be collected as hazardous waste.[18] Given the potential hazards, a triple-rinse is the recommended best practice.

  • Final Disposal: After triple-rinsing and allowing the container to air-dry completely in a fume hood, deface the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.

Spill Management

In the event of a spill, the cleanup materials must be disposed of as hazardous waste.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the laboratory.

  • Control and Contain: Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Avoid generating dust.

  • Collect Waste: Carefully sweep or scoop the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials (e.g., paper towels) as hazardous waste.

  • Label and Store: Seal and label the waste container as described in Protocol 1 and arrange for disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste generated from activities involving 7-Methoxyquinazolin-6-amine.

Caption: Decision workflow for proper segregation and disposal of 7-Methoxyquinazolin-6-amine waste.

References

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Iowa State University. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . MAIREC. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Lined Handling Systems, Inc. Available at: [Link]

  • 7-Methoxyquinoline PubChem Entry . National Institutes of Health. Available at: [Link]

  • OSHA Chemical Storage Requirements . U.S. Hazmat Rentals. Available at: [Link]

  • 6-amino-7-methoxyquinazolin-4(3H)-one Chemical Substance Information . NextSDS. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . IDR Environmental Services. Available at: [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities . Occupational Safety and Health Administration. Available at: [Link]

  • Complying With OSHA's Hazardous Material Requirements . Wolters Kluwer. Available at: [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . MCF Environmental Services. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet for 4-Amino-2-chloro-6,7-dimethoxyquinazoline . European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity . National Center for Biotechnology Information. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents . National Center for Biotechnology Information. Available at: [Link]

  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide . CHAS. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . American Society of Health-System Pharmacists. Available at: [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories . ACS Publications. Available at: [Link]

  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products . VelocityEHS. Available at: [Link]

  • NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals . National Community Pharmacists Association. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities . National Center for Biotechnology Information. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

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Handling

Personal protective equipment for handling 7-Methoxyquinazolin-6-amine

Standard Operating Procedure & Safety Protocol: Handling 7-Methoxyquinazolin-6-amine in Drug Development Introduction & Chemical Context 7-Methoxyquinazolin-6-amine is a highly reactive, critical building block in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Protocol: Handling 7-Methoxyquinazolin-6-amine in Drug Development

Introduction & Chemical Context

7-Methoxyquinazolin-6-amine is a highly reactive, critical building block in medicinal chemistry, predominantly utilized in the synthesis of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors and epidermal growth factor receptor (EGFR) inhibitors[1]. In drug design, the C-7 methoxy group is essential for maintaining target binding potency and metabolic stability, while the primary amine at the C-6 position serves as the primary reactive site for further synthetic modifications (such as acylation or condensation)[2].

Because of its specific structural properties, handling this intermediate requires strict adherence to specialized safety protocols to prevent occupational exposure and maintain chemical integrity.

Part 1: Mechanistic Toxicology & Hazard Profile

Understanding the causality behind a chemical's hazard profile is the first step in effective risk mitigation. 7-Methoxyquinazolin-6-amine presents specific occupational hazards driven by its molecular structure:

  • Dermal Penetration & Sensitization (H315): The quinazoline core is inherently lipophilic. The addition of the C-7 methoxy group further enhances this lipophilicity, significantly increasing the molecule's ability to permeate cellular membranes and the epidermal barrier. Once absorbed, the primary amine acts as a potent nucleophile, reacting with skin proteins to cause acute irritation and potential long-term sensitization.

  • Severe Ocular Irritation (H319): The basicity of the primary amine can cause rapid, severe corneal damage upon contact with the aqueous environment of the eye.

  • Respiratory Irritation (H335): As a finely milled dry powder, this compound is highly prone to static-induced aerosolization. Inhalation exposes the sensitive, moist respiratory epithelium directly to the reactive amine, leading to acute respiratory distress.

Part 2: Personal Protective Equipment (PPE) Matrix

To comply with OSHA standard 1910.132 for hazard assessment and equipment selection[3], the following PPE matrix must be strictly followed when handling 7-Methoxyquinazolin-6-amine.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (≥8 mil outer, ≥4 mil inner)The lipophilic C-7 methoxy group enhances dermal penetration. Double gloving provides a sacrificial outer layer that can be immediately discarded upon contamination, preventing breakthrough to the skin[3].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant)The basicity of the amine causes severe eye irritation (H319). Goggles prevent exposure from fine powder aerosolization or accidental solvent splashes.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsPrevents the accumulation of static charge which can cause the powder to "jump." Knit cuffs prevent the powder from traveling up the sleeves.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside of a validated fume hood or during a spill. Protects against the inhalation of aerosolized reactive amine dust.

Part 3: Operational Handling Workflow

This protocol is designed as a self-validating system to ensure maximum containment during material transfer and reaction setup.

Step 1: Environmental Validation & Setup

  • Action: Power on the chemical fume hood and verify the sash is at the correct operational height.

  • Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash opening. The wipe must be steadily pulled inward, visually validating negative pressure and adequate face velocity (typically 80-120 fpm). Do not proceed if the wipe flutters outward.

  • Preparation: Lay down an anti-static weighing mat to ground the workspace.

Step 2: PPE Donning Sequence

  • Action: Inspect gloves for micro-tears using the inflation method. Don the inner nitrile gloves, followed by the FR lab coat, safety goggles, and finally the outer nitrile gloves. Ensure the outer gloves are pulled securely over the lab coat cuffs to eliminate exposed skin.

Step 3: Material Transfer & Weighing

  • Action: Use a grounded, stainless-steel micro-spatula to transfer the 7-Methoxyquinazolin-6-amine powder into a pre-tared, sealable vial.

  • Causality: Amine-containing powders carry a high static charge. Using standard plastic spatulas can repel the powder, causing it to aerosolize and contaminate the hood. Metal spatulas dissipate this charge.

Step 4: Post-Transfer Decontamination

  • Action: Seal the reaction vial. Wipe down the exterior of the chemical storage container and the weighing balance with a damp wipe (water/surfactant mix) before removing them from the hood.

Part 4: Spill Response & EPA-Compliant Disposal Plan

In the event of a containment breach, immediate and calculated action is required to prevent widespread aerosolization.

  • Containment: If a powder spill occurs, do not dry sweep . Sweeping will immediately aerosolize the reactive amine dust, drastically increasing inhalation risks.

  • Neutralization/Cleanup: Gently cover the spilled powder with absorbent laboratory pads. Carefully dampen the pads with a mild surfactant or a 10% bleach solution. The moisture safely wets the powder, eliminating the aerosol hazard while the surfactant breaks down the lipophilic quinazoline core.

  • Waste Disposal: Collect all contaminated wipes, sacrificial outer gloves, and anti-static mats into a sealable, clearly labeled hazardous waste container. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, this material must be classified and managed as solid hazardous waste. It must be stored in a segregated hazard class area and disposed of through a licensed waste facility within 180 days of accumulation[4].

Part 5: High-Containment Handling Workflow Diagram

PPE_Workflow A Chemical Storage (Inert Atmosphere, 2-8°C) B Pre-Weighing Prep (Verify Fume Hood Airflow) A->B C PPE Donning (Double Nitrile, Goggles, Coat) B->C D Material Transfer (Anti-static Spatula) C->D E Reaction Setup (Closed System / Septum) D->E Normal Operation Spill Accidental Spill (Powder/Aerosol Breach) D->Spill Containment Breach F Decontamination (Soap & Water Wipe-down) E->F Post-Reaction Cleanup F_Spill Spill Response Protocol (Wet Wiping, No Sweeping) Spill->F_Spill G Waste Disposal (EPA Solid Hazardous Waste) F_Spill->G F->G

High-containment handling and decontamination workflow for 7-Methoxyquinazolin-6-amine.

References

  • Min, J. et al. "Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 1910.132." URL:[Link]

  • Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses." URL:[Link]

Sources

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